Garcinone B
Description
This compound has been reported in Hypericum patulum, Garcinia mangostana, and other organisms with data available.
structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,9,11-trihydroxy-3,3-dimethyl-10-(3-methylbut-2-enyl)pyrano[3,2-a]xanthen-12-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O6/c1-11(2)5-6-12-14(24)9-17-19(20(12)26)21(27)18-13-7-8-23(3,4)29-22(13)15(25)10-16(18)28-17/h5,7-10,24-26H,6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXHJNVYRXRHNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C2=C(C=C1O)OC3=C(C2=O)C4=C(C(=C3)O)OC(C=C4)(C)C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801318177 | |
| Record name | Garcinone B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801318177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Garcinone B | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029510 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
76996-28-6 | |
| Record name | Garcinone B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76996-28-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Garcinone B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801318177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Garcinone B | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029510 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
190 - 192 °C | |
| Record name | Garcinone B | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029510 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to Garcinone B: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Garcinone B is a prenylated xanthone, a class of naturally occurring polyphenolic compounds.[1] Primarily isolated from the pericarp of the mangosteen fruit (Garcinia mangostana), it has garnered significant interest within the scientific community for its diverse pharmacological potential.[1] Preclinical studies have highlighted its role as a potent antioxidant, anti-inflammatory agent, and an inhibitor of key viral enzymes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on its underlying mechanisms of action. Detailed experimental protocols for key assays and visual representations of relevant signaling pathways are included to facilitate further research and drug development efforts.
Chemical Identity and Structure
This compound belongs to the xanthone class of organic compounds, characterized by a tricyclic xanthen-9-one core.[1] Its structure is distinguished by the presence of a pyrano ring and a 3-methylbut-2-enyl (prenyl) group.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | 5,9,11-trihydroxy-3,3-dimethyl-10-(3-methylbut-2-enyl)pyrano[3,2-a]xanthen-12-one[1] |
| Chemical Formula | C₂₃H₂₂O₆[1] |
| CAS Number | 76996-28-6[1] |
| PubChem CID | 5495928[1] |
| ChEMBL ID | CHEMBL560332[2] |
| Synonyms | This compound |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 394.42 g/mol | [1] |
| Appearance | Solid | PubChem |
| Melting Point | 190 - 192 °C | PubChem |
| Solubility | Soluble in DMSO | Apexbt |
| XLogP3-AA | 5.3 | [1] |
| Hydrogen Bond Donor Count | 3 | [1] |
| Hydrogen Bond Acceptor Count | 6 | PubChem |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques.
Table 3: Spectroscopic Data for this compound
| Technique | Data |
| ¹H-NMR | Data not fully available in a detailed list format in the provided search results. |
| ¹³C-NMR | Data not fully available in a detailed list format in the provided search results. |
| FT-IR (cm⁻¹) | The FTIR spectra of mangosteen pericarp extract, which contains this compound, show characteristic absorption bands. A broad band around 3317 cm⁻¹ corresponds to the stretching vibration of hydrogen-bonded hydroxyl (–OH) groups. Bands at 2953 cm⁻¹ and 2922 cm⁻¹ are attributed to the asymmetric stretching vibrations of methyl (CH₃) and methylene (CH₂–) groups, respectively.[3] |
| ESI-MS | The identity of xanthones like this compound in extracts can be confirmed by high-performance liquid chromatography with time-of-flight mass spectrometry (LC-TOF MS) system coupled with an electrospray ionization (ESI) interface.[1] |
Biological Activities and Signaling Pathways
This compound has demonstrated a range of biological activities in preclinical studies, primarily revolving around its anti-inflammatory, antioxidant, and antiviral properties.
Anti-inflammatory Activity
This compound has been shown to exert anti-inflammatory effects by modulating the NF-κB signaling pathway. It can prevent the lipopolysaccharide (LPS)-induced stimulation of NF-κB-dependent transcription.[4] This pathway is a central regulator of inflammatory gene expression. The inhibition of NF-κB activation leads to a downstream reduction in the production of pro-inflammatory mediators.
References
An In-depth Technical Guide to the Biological Activities of Garcinone B
Audience: Researchers, scientists, and drug development professionals.
Introduction
Garcinone B is a prenylated xanthone derivative isolated from the pericarp of the mangosteen fruit (Garcinia mangostana). Xanthones from mangosteen are well-documented for their wide range of pharmacological properties. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its anticancer, anti-inflammatory, antioxidant, and antibacterial properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.
Anticancer Activity
This compound has demonstrated cytotoxic effects against various cancer cell lines in preclinical studies. Its anticancer activity is attributed to the induction of apoptosis, inhibition of cell proliferation, and disruption of the cell cycle.
Quantitative Data: Cytotoxicity of this compound and Related Xanthones
The following table summarizes the available data on the cytotoxic activity of this compound and other relevant xanthones against human cancer cell lines.
| Compound/Extract | Cell Line | Assay | IC50 Value | Reference |
| Garcinone E | HSC-4 (Oral Cancer) | MTT | 4.8 µM | [1] |
| Garcinone C | CNE1 (Nasopharyngeal) | MTT | 0.68 µM | |
| Garcinone C | CNE2 (Nasopharyngeal) | MTT | 13.24 µM | |
| Garcinone C | HK1 (Nasopharyngeal) | MTT | 9.71 µM | |
| Garcinone C | HONE1 (Nasopharyngeal) | MTT | 8.99 µM | |
| α-Mangostin | Mouse Mammary Organ Culture | DMBA-induced lesions | 1.0 µg/mL (2.44 µM) |
Note: Data for this compound is limited in the readily available literature, highlighting a need for further research. Data for structurally similar xanthones like Garcinone C and E, and the most abundant mangosteen xanthone, α-mangostin, are included for comparative purposes.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Principle: In viable cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of MTT, yielding a purple formazan product that is insoluble in aqueous solutions. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Visualizing Experimental Workflow
Anti-inflammatory Activity
This compound exhibits anti-inflammatory properties by modulating key inflammatory pathways. It has been shown to reduce the release of prostaglandin E2 (PGE2) and inhibit the transcription mediated by Nuclear Factor-kappa B (NF-κB), a central regulator of inflammatory gene expression.
Signaling Pathway: NF-κB Inhibition
The NF-κB signaling pathway plays a critical role in the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β. This compound is reported to inhibit this pathway.
Experimental Protocol: Griess Assay for Nitric Oxide Production
The Griess assay is used to measure nitric oxide (NO) production, a key inflammatory mediator, by quantifying its stable metabolite, nitrite.
Principle: The Griess reagent converts nitrite into a purple-colored azo compound, the absorbance of which can be measured spectrophotometrically.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and treat with various concentrations of this compound for 1 hour before stimulating with LPS (1 µg/mL). Incubate for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.
Antioxidant Activity
This compound exhibits antioxidant properties, which are crucial in combating oxidative stress implicated in various chronic diseases.
Quantitative Data: Antioxidant Activity
| Assay | Compound/Extract | IC50 Value | Reference |
| DPPH Radical Scavenging | Methanol extract of G. cowa root barks | 47.40 µg/mL | |
| ABTS Radical Scavenging | Ethyl acetate fraction of M. hypoleuca | 2.10 µg/mL |
Note: Further studies are required to quantify the specific antioxidant capacity of purified this compound.
Experimental Protocols: Antioxidant Assays
Principle: DPPH is a stable free radical that accepts an electron or hydrogen radical to become a stable diamagnetic molecule. The reduction of DPPH is accompanied by a color change from purple to yellow, which can be measured spectrophotometrically.
Procedure:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Add various concentrations of this compound to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of scavenging activity and determine the IC50 value.
Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. In the presence of an antioxidant, the colored ABTS•+ is reduced back to its colorless neutral form.
Procedure:
-
Prepare the ABTS•+ solution by reacting 7 mM ABTS with 2.45 mM potassium persulfate and keeping the mixture in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add various concentrations of this compound to the diluted ABTS•+ solution.
-
After 6 minutes, measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
Antibacterial Activity
This compound has demonstrated significant antibacterial activity, particularly against cariogenic bacteria.
Quantitative Data: Antibacterial Activity
| Bacterial Strain | Assay | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| Streptococcus mutans | Microdilution | 0.25 | 11 (at 7.5 µg) | [1] |
| Streptococcus sobrinus | Microdilution | 0.25 | 9 (at 7.5 µg) | [1] |
| Lactobacillus acidophilus | Microdilution | 0.5 | 6 (at 7.5 µg) | [1] |
| Lacticaseibacillus casei | Microdilution | 0.5 | - | [1] |
| S. mutans ATCC 25175 | Microdilution | 0.25 | 14 (at 7.5 µg) | [1] |
Experimental Protocols: Antibacterial Assays
Principle: This method assesses the susceptibility of bacteria to an antimicrobial agent. A paper disk impregnated with the agent is placed on an agar plate inoculated with the test bacterium. The agent diffuses into the agar, and if it is effective, it inhibits bacterial growth, resulting in a clear zone of inhibition around the disk.
Procedure:
-
Prepare a standardized inoculum of the test bacteria.
-
Spread the inoculum evenly over the surface of a Mueller-Hinton agar plate.
-
Impregnate sterile paper disks with known concentrations of this compound.
-
Place the disks on the agar surface.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition.
Principle: This assay determines the rate at which an antimicrobial agent kills a bacterial population over time.
Procedure:
-
Prepare a bacterial suspension of a known concentration.
-
Add this compound at a specific concentration (e.g., 1x or 2x MIC).
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 3, 6, 24 hours), withdraw aliquots, perform serial dilutions, and plate on appropriate agar.
-
After incubation, count the number of viable colonies (CFU/mL).
-
Plot the log10 CFU/mL against time to generate a time-kill curve. A ≥3-log10 reduction in CFU/mL is considered bactericidal.
Conclusion and Future Directions
This compound, a xanthone from Garcinia mangostana, exhibits a promising spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and antibacterial effects. The available preclinical data, particularly its potent activity against cariogenic bacteria and its ability to modulate key inflammatory pathways, underscore its potential for further investigation as a therapeutic agent.
However, there are notable gaps in the current research. A more comprehensive evaluation of its cytotoxic effects against a wider panel of human cancer cell lines is necessary to better define its anticancer potential. Furthermore, detailed quantitative studies on its anti-inflammatory and antioxidant activities, including the determination of IC50 values for cytokine inhibition and radical scavenging, are warranted. Future research should also focus on in vivo studies to validate the in vitro findings and to assess the pharmacokinetics and safety profile of this compound. Such studies will be crucial in translating the promising preclinical observations into potential clinical applications.
References
In Vitro Antioxidant Activity of Garcinone B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Garcinone B, a xanthone derivative primarily isolated from the pericarp of Garcinia mangostana (mangosteen), has garnered scientific interest for its potential pharmacological activities.[1] Xanthones as a class are recognized for their antioxidant properties, which are attributed to their chemical structure, enabling them to act as free radical scavengers.[2] This technical guide provides a comprehensive overview of the in vitro antioxidant activity of this compound and its closely related analogs. While direct quantitative antioxidant data for this compound is limited in the currently available scientific literature, this guide synthesizes the existing knowledge on related xanthones to provide a valuable reference for researchers. It includes a summary of available quantitative data, detailed experimental protocols for key antioxidant assays, and visual representations of relevant signaling pathways and experimental workflows to facilitate further investigation into the therapeutic potential of this compound.
Introduction to this compound and its Antioxidant Potential
This compound is a naturally occurring xanthone found in plants of the Garcinia genus, most notably the mangosteen fruit.[1][3] The chemical structure of xanthones, characterized by a tricyclic aromatic ring system, endows them with the ability to donate electrons and stabilize free radicals, thus exhibiting antioxidant effects.[2] The antioxidant properties of xanthones are of significant interest due to the role of oxidative stress in the pathogenesis of numerous chronic diseases, including cancer, cardiovascular disorders, and neurodegenerative diseases.
While this compound has been investigated for various biological activities, including potential anti-inflammatory and anticancer properties, specific data quantifying its direct in vitro antioxidant capacity through common assays is not extensively reported.[1][4] However, studies on other Garcinone derivatives and xanthones isolated from Garcinia species provide strong evidence for the potential antioxidant activity of this class of compounds.
Quantitative Data on the Antioxidant Activity of Garcinone Analogs and Other Xanthones
Direct quantitative data on the in vitro antioxidant activity of this compound is scarce in the reviewed literature. However, data from studies on closely related Garcinone derivatives and other xanthones isolated from Garcinia mangostana offer valuable insights into the potential antioxidant capacity of this compound. The following tables summarize the available data for these related compounds.
Table 1: DPPH Radical Scavenging Activity of Xanthones from Garcinia Species
| Compound | Source | DPPH Scavenging IC50 (µM) | Reference Compound | Reference Compound IC50 (µM) |
| Garcinone E | Garcinia mangostana | 63.05 | Ascorbic Acid | 48.03 |
| 1,3,6,7-tetrahydroxyxanthone | Garcinia mangostana | 28.45 | Ascorbic Acid | 48.03 |
| Garcinoxanthone SV (compound 3) | Garcinia mangostana | 68.55 | Ascorbic Acid | 48.03 |
| 1,3,6,7-tetrahydroxy-xanthone | Garcinia benthami | 8.01 µg/mL | Quercetin | 2.97 µg/mL |
Note: The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals.
Table 2: Hydroxyl Radical Scavenging Activity of Xanthones from Garcinia mangostana
| Compound | Hydroxyl Radical Scavenging IC50 (µg/mL) |
| γ-mangostin | 0.20 |
Note: The IC50 value represents the concentration of the compound required to scavenge 50% of the hydroxyl radicals.[4]
Experimental Protocols for In Vitro Antioxidant Assays
This section provides detailed methodologies for the key in vitro antioxidant assays commonly used to evaluate natural compounds like this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Dissolve this compound or the test compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the sample solution to each well.
-
Add the DPPH solution to each well.
-
The reaction mixture is incubated in the dark at room temperature for 30 minutes.
-
-
Measurement: The absorbance of the solution is measured at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (DPPH solution without the sample) and A_sample is the absorbance of the sample.
-
IC50 Determination: The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decolorization of the solution, which is monitored spectrophotometrically.
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.
-
-
Sample Preparation: Prepare a series of dilutions of the test compound in a suitable solvent.
-
Assay Procedure:
-
Dilute the ABTS•+ solution with ethanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add a small volume of the sample solution to the diluted ABTS•+ solution.
-
Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (ABTS•+ solution without the sample) and A_sample is the absorbance of the sample.
-
IC50 Determination: The IC50 value is determined from the plot of percentage scavenging against sample concentration.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex, which has an intense blue color and can be measured spectrophotometrically.
Protocol:
-
Preparation of FRAP Reagent:
-
Prepare a 300 mM acetate buffer (pH 3.6).
-
Prepare a 10 mM TPTZ solution in 40 mM HCl.
-
Prepare a 20 mM FeCl₃·6H₂O solution.
-
Mix the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio to prepare the fresh FRAP reagent.
-
-
Sample Preparation: Prepare dilutions of the test compound.
-
Assay Procedure:
-
Add a small volume of the sample solution to the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).
-
-
Measurement: Measure the absorbance of the blue-colored solution at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with that of a standard, typically FeSO₄·7H₂O, and is expressed as Fe²⁺ equivalents.
Superoxide Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the superoxide radical (O₂⁻•), which can be generated in vitro by systems such as the phenazine methosulfate-NADH system. The superoxide radicals reduce nitroblue tetrazolium (NBT) to a blue formazan product, which is measured spectrophotometrically. The presence of an antioxidant inhibits this reduction.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing NADH, NBT, and the test compound in a buffer (e.g., phosphate buffer).
-
Initiation of Reaction: Add phenazine methosulfate (PMS) to initiate the reaction.
-
Incubation: Incubate the mixture at room temperature for a specific duration.
-
Measurement: Measure the absorbance of the formazan product at 560 nm.
-
Calculation: The percentage of superoxide radical scavenging is calculated by comparing the absorbance of the sample to that of a control.
Hydroxyl Radical Scavenging Assay
Principle: This assay evaluates the ability of an antioxidant to scavenge the highly reactive hydroxyl radical (•OH), often generated by the Fenton reaction (Fe²⁺ + H₂O₂). The hydroxyl radicals can degrade a detector molecule (e.g., deoxyribose), and the extent of degradation is measured. The antioxidant competes with the detector molecule for the hydroxyl radicals, thus reducing its degradation.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing the test compound, FeCl₃, EDTA, H₂O₂, and deoxyribose in a buffer.
-
Initiation of Reaction: Add ascorbic acid to initiate the Fenton reaction.
-
Incubation: Incubate the mixture at 37°C for 1 hour.
-
Color Development: Add thiobarbituric acid (TBA) and heat the mixture to develop a pink chromogen.
-
Measurement: Measure the absorbance of the chromogen at 532 nm.
-
Calculation: The hydroxyl radical scavenging activity is calculated based on the inhibition of deoxyribose degradation.
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathways Potentially Modulated by this compound
Studies on this compound and its analogs suggest potential interactions with key inflammatory and antioxidant signaling pathways.
Caption: Putative mechanism of this compound in the NF-κB signaling pathway.
References
- 1. Potency of Xanthone Derivatives from Garcinia mangostana L. for COVID-19 Treatment through Angiotensin-Converting Enzyme 2 and Main Protease Blockade: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Showing Compound this compound (FDB000645) - FooDB [foodb.ca]
- 4. Xanthones with quinone reductase-inducing activity from the fruits of Garcinia mangostana (Mangosteen) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anti-inflammatory Properties of Garcinone B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Garcinone B, a xanthone derivative primarily isolated from the pericarp of the mangosteen fruit (Garcinia mangostana), has emerged as a compound of interest for its potential therapeutic properties.[1] Preclinical studies suggest a range of biological activities, including antioxidant and anti-inflammatory effects.[2] This technical guide provides an in-depth overview of the current understanding of this compound's anti-inflammatory properties, focusing on its mechanism of action, quantitative efficacy, and the experimental methodologies used to elucidate these characteristics. The information is tailored for researchers, scientists, and professionals in the field of drug development.
Core Mechanism of Action: Inhibition of Inflammatory Pathways
This compound exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways involved in the inflammatory response. The available evidence points towards two principal mechanisms: the inhibition of prostaglandin E2 (PGE2) synthesis and the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.
Inhibition of Prostaglandin E2 Synthesis
Suppression of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammatory gene expression, controlling the transcription of various pro-inflammatory cytokines, chemokines, and adhesion molecules.[4] this compound has been demonstrated to prevent the lipopolysaccharide (LPS)-induced stimulation of NF-κB-dependent transcription.[3] This suggests that this compound interferes with the signaling cascade that leads to the activation and nuclear translocation of NF-κB, thereby downregulating the expression of inflammatory genes.
Quantitative Data on Anti-inflammatory Efficacy
While extensive quantitative data for this compound is still emerging, the following table summarizes the key findings from available preclinical studies. It is important to note that some of the data is based on percentage inhibition at specific concentrations, as explicit IC50 values are not always reported in the primary literature.
| Target | Model System | Inducer | This compound Concentration | Observed Effect | Reference |
| Prostaglandin E2 (PGE2) Release | C6 rat glioma cells | A23187 (a Ca2+ ionophore) | 10 µM | 30% reduction in PGE2 release | Yamakuni et al., 2006[3] |
| NF-κB Activation | C6 rat glioma cells | Lipopolysaccharide (LPS) | 20 µM | ~30% diminishment of NF-κB activation | Yamakuni et al., 2006[3] |
| Cyclooxygenase (COX) Enzymes | Computational Prediction | - | Predicted IC50: 0.55 µM | Predicted inhibitory activity | ResearchGate Publication[2] |
Experimental Protocols
Detailed experimental protocols specifically for this compound are not extensively published. However, based on the methodologies described for similar compounds and in the studies citing this compound's activity, the following protocols can be inferred.
In Vitro Inhibition of Prostaglandin E2 Release
-
Cell Culture: C6 rat glioma cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-incubated with varying concentrations of this compound for a specified time (e.g., 30 minutes).
-
Induction of PGE2 Release: Inflammation is induced by adding a calcium ionophore, such as A23187 (e.g., 1 µM), to the cell culture medium.
-
Sample Collection: After a defined incubation period (e.g., 1 hour), the culture medium is collected.
-
PGE2 Quantification: The concentration of PGE2 in the culture medium is determined using a commercially available Enzyme Immunoassay (EIA) kit.
-
Data Analysis: The percentage inhibition of PGE2 release by this compound is calculated by comparing the PGE2 levels in treated cells to those in vehicle-treated, A23187-stimulated cells.
In Vitro NF-κB Reporter Gene Assay
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293 or C6 glioma cells) is transiently co-transfected with an NF-κB-dependent luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: After transfection, cells are pre-treated with different concentrations of this compound for a specific duration.
-
Induction of NF-κB Activation: NF-κB activation is stimulated by adding an inducer like Lipopolysaccharide (LPS) (e.g., 1 µg/mL).
-
Cell Lysis and Luciferase Assay: Following induction, cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's protocol for the dual-luciferase reporter assay system.
-
Data Analysis: The NF-κB-dependent luciferase activity is normalized to the control luciferase activity. The inhibitory effect of this compound is calculated as the percentage reduction in normalized luciferase activity compared to LPS-stimulated cells without the compound.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: this compound's Anti-inflammatory Mechanism.
Caption: Experimental Workflow for this compound.
Future Directions and Conclusion
The current body of research provides a foundational understanding of the anti-inflammatory properties of this compound, highlighting its inhibitory effects on the NF-κB and COX pathways. However, to fully realize its therapeutic potential, further research is warranted. Specifically, future studies should focus on:
-
Determining specific IC50 values for the inhibition of COX-1 and COX-2 enzymes to understand its selectivity and potential for gastrointestinal side effects.
-
Investigating the effects on a broader range of inflammatory mediators , including pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, and the expression of inducible nitric oxide synthase (iNOS).
-
Elucidating the impact on other relevant signaling pathways , such as the mitogen-activated protein kinase (MAPK) cascades (ERK, JNK, and p38), which are also critical in regulating inflammation.
-
Conducting in vivo studies using animal models of inflammation (e.g., carrageenan-induced paw edema) to assess its efficacy, optimal dosage, and pharmacokinetic profile in a physiological context.
References
- 1. Inhibition of cyclooxygenase and prostaglandin E2 synthesis by gamma-mangostin, a xanthone derivative in mangosteen, in C6 rat glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound reduces prostaglandin E2 release and NF-kappaB-mediated transcription in C6 rat glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
The Antimicrobial Potential of Garcinone B: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Garcinone B, a prenylated xanthone predominantly isolated from the pericarp of the mangosteen fruit (Garcinia mangostana), has emerged as a compound of significant interest in the field of antimicrobial research. As the challenge of antimicrobial resistance continues to grow, natural products like this compound offer a promising avenue for the discovery of novel therapeutic agents. This technical guide provides an in-depth overview of the antimicrobial properties of this compound, detailing its spectrum of activity, mechanisms of action, and the experimental protocols used to elucidate these effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the development of new antimicrobial drugs.
Antimicrobial Spectrum of Activity
This compound has demonstrated potent antimicrobial activity against a range of microorganisms, with a notable efficacy against Gram-positive bacteria. The following tables summarize the available quantitative data on its inhibitory and bactericidal concentrations.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Streptococcus mutans | ATCC 25175 | 0.25 | |
| Streptococcus mutans | Clinical Isolate | 0.25 | |
| Streptococcus sobrinus | Clinical Isolate | 0.25 | |
| Lactobacillus acidophilus | Clinical Isolate | 0.5 | |
| Lacticaseibacillus casei | Clinical Isolate | 0.5 | |
| Mycobacterium tuberculosis | - | 6.25 |
Table 2: Zone of Inhibition for this compound (Kirby-Bauer Disk Diffusion Assay)
| Microorganism | Strain | Disk Content (µg) | Zone of Inhibition (mm) | Reference |
| Streptococcus mutans | ATCC 25175 | 7.5 | ~14 | |
| Streptococcus mutans | Clinical Isolate | 7.5 | ~11 | |
| Streptococcus sobrinus | Clinical Isolate | 7.5 | ~9 | |
| Lactobacillus spp. | Clinical Isolate | 7.5 | ~6 |
While extensive data on the activity of this compound against Gram-negative bacteria and fungi is still emerging, studies on related xanthones from Garcinia mangostana have shown activity against organisms such as Escherichia coli, Pseudomonas aeruginosa, Candida albicans, and Aspergillus niger. This suggests that this compound may possess a broader spectrum of activity than is currently documented.
Mechanisms of Antimicrobial Action
The antimicrobial efficacy of this compound and related xanthones is believed to be multifactorial, involving the disruption of essential cellular processes and signaling pathways.
Disruption of Cell Membrane Integrity
A primary mechanism of action for many xanthones is the perturbation of the bacterial cell membrane. This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. This membrane-disrupting activity is likely a key contributor to the rapid bactericidal effects observed in time-kill assays.
Inhibition of Key Cellular Processes
Emerging evidence suggests that xanthones may also target fundamental intracellular processes. One such target is DNA gyrase , an essential enzyme in bacteria for DNA replication and repair. By inhibiting DNA gyrase, these compounds can effectively halt bacterial proliferation.
Interference with Microbial Signaling Pathways
A significant and promising area of research is the ability of xanthones to interfere with bacterial communication systems, a process known as quorum sensing (QS) . QS allows bacteria to coordinate gene expression in a population-density-dependent manner, regulating virulence factor production and biofilm formation. By inhibiting QS, xanthones can attenuate bacterial pathogenicity without directly killing the cells, which may exert less selective pressure for the development of resistance.
Some xanthone derivatives have also been shown to act as efflux pump inhibitors . Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, contributing to multidrug resistance. By blocking these pumps, xanthones can restore the efficacy of conventional antibiotics.
Caption: Hypothetical model of Quorum Sensing inhibition by this compound.
Experimental Protocols
The following section details the standardized methodologies for key in vitro assays used to evaluate the antimicrobial properties of compounds like this compound.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL), then diluted to a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
This compound stock solution of known concentration.
-
Positive control (growth control, no compound) and negative control (sterility control, no bacteria).
-
-
Procedure:
-
A serial two-fold dilution of this compound is prepared in the wells of a 96-well plate using MHB.
-
The standardized bacterial inoculum is added to each well (except the negative control).
-
The plate is incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound in which no visible turbidity (bacterial growth) is observed.
-
Caption: Workflow for the Broth Microdilution MIC Assay.
Time-Kill Curve Assay
This assay assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
-
Materials:
-
Culture tubes or flasks with appropriate growth medium.
-
Bacterial inoculum adjusted to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
This compound at desired concentrations (e.g., 1x, 2x, 4x MIC).
-
Growth control (no compound).
-
Sterile saline for dilutions.
-
Agar plates for colony counting.
-
-
Procedure:
-
The bacterial culture is grown to the early to mid-logarithmic phase.
-
The culture is diluted to the desired starting inoculum in flasks containing pre-warmed broth with the specified concentrations of this compound.
-
The flasks are incubated with agitation at 37°C.
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), aliquots are withdrawn from each flask.
-
Serial dilutions of the aliquots are plated on agar plates.
-
The plates are incubated at 37°C for 24 hours, and the number of colonies (CFU/mL) is determined.
-
A plot of log₁₀ CFU/mL versus time is generated. A ≥3-log₁₀ reduction in CFU/mL is indicative of bactericidal activity.
-
Caption: Workflow for the Time-Kill Curve Assay.
Kirby-Bauer Disk Diffusion Test
This is a qualitative method to assess the susceptibility of a bacterium to an antimicrobial agent.
-
Materials:
-
Mueller-Hinton Agar (MHA) plates.
-
Bacterial inoculum standardized to 0.5 McFarland turbidity.
-
Sterile cotton swabs.
-
Filter paper disks impregnated with a known concentration of this compound.
-
Forceps for disk application.
-
-
Procedure:
-
A sterile cotton swab is dipped into the standardized bacterial suspension, and excess liquid is removed by pressing the swab against the inside of the tube.
-
The swab is used to streak the entire surface of an MHA plate to create a uniform bacterial lawn.
-
The this compound-impregnated disks are aseptically applied to the surface of the agar.
-
The plate is incubated at 37°C for 16-18 hours.
-
The diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) is measured in millimeters. The size of the zone correlates with the susceptibility of the bacterium to the compound.
-
Conclusion and Future Directions
This compound has demonstrated significant antimicrobial properties, particularly against Gram-positive bacteria. Its multifaceted mechanism of action, potentially involving cell membrane disruption, inhibition of essential enzymes, and interference with bacterial signaling pathways, makes it a compelling candidate for further investigation.
Future research should focus on:
-
Expanding the evaluation of this compound against a broader range of clinically relevant Gram-negative bacteria and fungi to fully delineate its antimicrobial spectrum.
-
Conducting detailed mechanistic studies to confirm its specific molecular targets, including its effects on DNA gyrase and various components of the quorum sensing and efflux pump systems in a wider array of pathogens.
-
Investigating the potential for synergistic interactions between this compound and existing antibiotics to combat resistant strains.
-
In vivo studies to assess the efficacy and safety of this compound in animal models of infection.
The continued exploration of this compound and other xanthones will undoubtedly contribute to the development of the next generation of antimicrobial therapies.
Garcinone B: A Technical Whitepaper on its Potential as a Dual Inhibitor of ACE2 and Mpro for SARS-CoV-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Garcinone B is a naturally occurring xanthone derivative isolated from the pericarp of the mangosteen fruit (Garcinia mangostana)[1][2][3]. Traditionally, extracts from mangosteen have been used in Southeast Asian medicine for their anti-inflammatory and antioxidant properties[4]. In the context of the COVID-19 pandemic, this compound has emerged as a significant compound of interest due to computational studies suggesting its potential as a potent dual inhibitor of two critical SARS-CoV-2 targets: the Angiotensin-Converting Enzyme 2 (ACE2) receptor and the Main Protease (Mpro or 3CLpro)[5][6]. These targets are pivotal for viral entry into host cells and subsequent replication, respectively[5][6][7].
This technical guide provides an in-depth analysis of the existing research on this compound, focusing on the quantitative data from computational models, detailed experimental and computational protocols, and the logical pathways governing its proposed mechanism of action. While clinical evidence is limited, the preclinical, in silico data warrants further investigation into this compound as a potential therapeutic agent against SARS-CoV-2[4].
Core Mechanism of Action: Dual Inhibition
The potential antiviral activity of this compound against SARS-CoV-2 is attributed to its ability to simultaneously block two key proteins involved in the viral life cycle.
-
ACE2 Inhibition: The spike (S) glycoprotein on the surface of SARS-CoV-2 binds to the human ACE2 receptor, facilitating viral entry into host cells[7][8]. By binding to ACE2, this compound is predicted to alter the receptor's conformation, thereby blocking the interaction with the viral spike protein and preventing infection at the entry stage[5][9].
-
Mpro Inhibition: The Main Protease (Mpro) is a crucial viral enzyme that cleaves polyproteins translated from the viral RNA into functional proteins required for viral replication and transcription[9][10]. Inhibition of Mpro by this compound would disrupt this process, effectively halting the virus's ability to replicate within the host cell[5][6].
The dual-target nature of this compound makes it a particularly compelling candidate, as it could offer a multi-pronged attack on the virus.
Quantitative Data: Computational Analysis
The primary evidence for this compound's efficacy comes from in silico studies, including molecular docking and molecular dynamics simulations. These computational methods predict the binding affinity and stability of a ligand (this compound) to a protein target (ACE2 or Mpro). The key metrics are binding energy (in kcal/mol) and the inhibition constant (Ki), where lower values indicate a stronger, more stable interaction.
The following tables summarize the predicted binding affinities from a comparative computational study.
Table 1: Predicted Binding Affinity of this compound and Reference Compounds with ACE2
| Compound | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (nM) |
| This compound | -8.2 | 550.87 |
| α-mangostin | -7.7 | 1380.00 |
| Chloroquine | -5.7 | 45390.00 |
| Remdesivir | -6.9 | 5720.00 |
| Data sourced from a computational study by Muchtarom et al. (2023).[5] |
Table 2: Predicted Binding Affinity of this compound and Reference Compounds with Mpro
| Compound | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (nM) |
| This compound | -8.1 | 665.14 |
| α-mangostin | -7.5 | 2000.00 |
| Chloroquine | -6.1 | 21930.00 |
| Remdesivir | -6.9 | 5720.00 |
| Data sourced from a computational study by Muchtarom et al. (2023).[5] |
These computational results show that this compound has a lower (more favorable) binding energy and a correspondingly lower inhibition constant for both ACE2 and Mpro compared to α-mangostin and established drugs like Chloroquine and Remdesivir, suggesting it could be a more potent inhibitor[5].
Pharmacokinetic and Safety Profile (In Silico)
Beyond binding affinity, computational models were used to predict the drug-likeness, pharmacokinetic properties (ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity), and safety of this compound.
Table 3: Predicted Pharmacokinetic and Toxicity Profile of this compound
| Parameter | Prediction | Status |
| Drug-Likeness | ||
| Lipinski's Rule of Five | Compliant | Favorable |
| Pharmacokinetics (ADME) | ||
| Human Intestinal Absorption (HIA) | High | Favorable |
| Caco-2 Cell Permeability | High | Favorable |
| Plasma Protein Binding (PPB) | High | Favorable |
| Blood-Brain Barrier (BBB) Permeability | Permeable | Favorable |
| CYP450 Inhibition | Inhibitor of multiple CYPs | Caution Advised |
| Toxicity | ||
| Carcinogenicity | Non-carcinogen | Favorable |
| Mutagenicity (Ames test) | Non-mutagen | Favorable |
| Data sourced from a computational study by Muchtarom et al. (2023).[5] |
The analysis indicates that this compound possesses a favorable pharmacokinetic and safety profile, fulfilling all the necessary criteria for drug-likeness and showing no predicted carcinogenicity or mutagenicity[5][6].
Methodologies and Experimental Protocols
The current understanding of this compound's potential is based on computational screening. The validation of these findings requires in vitro enzymatic assays.
Computational Protocol: Molecular Docking and Dynamics
Molecular docking and dynamics simulations are essential for predicting how a ligand interacts with a protein at the molecular level.
-
Protein and Ligand Preparation: The 3D crystal structures of human ACE2 and SARS-CoV-2 Mpro are obtained from the Protein Data Bank (PDB). The structures are prepared by removing water molecules, adding polar hydrogens, and assigning charges. The 3D structure of this compound is retrieved from a database like PubChem and optimized for the simulation[11].
-
Molecular Docking: A grid box is defined around the active site of the target protein. Molecular docking software, such as AutoDock Vina, is used to place the this compound molecule into this active site in various conformations[11]. The program calculates the binding energy for each pose, with the lowest energy representing the most favorable binding mode[5][10].
-
Molecular Dynamics (MD) Simulation: The most stable complex from docking is subjected to an MD simulation. This technique simulates the natural movements of the protein and ligand over time in a physiological environment to confirm the stability of their interaction[5][6].
Suggested In Vitro Protocol: ACE2 Inhibitor Screening Assay
To experimentally validate the computational findings, a biochemical assay is required. A fluorogenic assay is a standard method for this purpose[12].
-
Objective: To determine the concentration of this compound required to inhibit 50% of the ACE2 enzyme's activity (IC50).
-
Materials: Recombinant human ACE2, a fluorogenic ACE2 peptide substrate, this compound, a known ACE2 inhibitor (e.g., MLN-4760) as a positive control, and assay buffer.
-
Procedure:
-
Recombinant ACE2 is pre-incubated with varying concentrations of this compound in a 96-well plate.
-
A fluorogenic substrate is added to each well. This substrate is a peptide that, when cleaved by active ACE2, releases a fluorophore[12].
-
The plate is incubated to allow the enzymatic reaction to proceed.
-
A fluorescence plate reader measures the signal in each well. A lower signal indicates less substrate cleavage and therefore higher inhibition of ACE2.
-
-
Data Analysis: The fluorescence readings are used to calculate the percentage of inhibition for each concentration of this compound. These values are then plotted to generate a dose-response curve, from which the IC50 value is determined[13].
Suggested In Vitro Protocol: Mpro (3CLpro) Inhibition Assay
A similar enzymatic assay, often using Förster Resonance Energy Transfer (FRET), can be used to measure Mpro inhibition.
-
Objective: To determine the IC50 value of this compound against SARS-CoV-2 Mpro.
-
Materials: Recombinant SARS-CoV-2 Mpro, a FRET-based peptide substrate containing a fluorophore and a quencher, this compound, and a known Mpro inhibitor (e.g., Nirmatrelvir) as a positive control.
-
Procedure:
-
The assay follows the same principle as the ACE2 assay, with Mpro being pre-incubated with this compound.
-
The FRET substrate is added. In its intact state, the quencher dampens the signal from the fluorophore. When Mpro cleaves the substrate, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
-
The increase in fluorescence over time is monitored.
-
-
Data Analysis: The rate of reaction is determined from the fluorescence readings. The IC50 is calculated by plotting the reaction rates against the inhibitor concentrations[14][15].
Conclusion and Future Directions
Computational studies have identified this compound as a highly promising dual-action inhibitor of ACE2 and Mpro, two validated targets for anti-SARS-CoV-2 therapies[5][6]. The in silico data indicate strong binding affinities that surpass those of some existing drugs, alongside a favorable pharmacokinetic and safety profile[5].
However, it is critical to underscore that these findings are currently predictive. The immediate and necessary next step is to perform in vitro enzymatic and cell-based assays, as outlined above, to experimentally validate the inhibitory activity of this compound and determine its IC50 values. Should these experiments confirm the computational predictions, further preclinical development, including in vivo studies in animal models, would be warranted to evaluate its efficacy, safety, and therapeutic potential as a treatment for COVID-19.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C23H22O6 | CID 5495928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caringsunshine.com [caringsunshine.com]
- 5. Potency of Xanthone Derivatives from Garcinia mangostana L. for COVID-19 Treatment through Angiotensin-Converting Enzyme 2 and Main Protease Blockade: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potency of Xanthone Derivatives from Garcinia mangostana L. for COVID-19 Treatment through Angiotensin-Converting Enzyme 2 and Main Protease Blockade: A Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The spike-ACE2 binding assay: An in vitro platform for evaluating vaccination efficacy and for screening SARS-CoV-2 inhibitors and neutralizing antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. europeanreview.org [europeanreview.org]
- 11. sciencebiology.org [sciencebiology.org]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Promising SARS-CoV-2 main protease inhibitor ligand-binding modes evaluated using LB-PaCS-MD/FMO - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Research on Garcinone B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Garcinone B, a xanthone derived from the pericarp of the mangosteen fruit (Garcinia mangostana), has emerged as a promising natural compound with multifaceted pharmacological activities. Preclinical investigations have highlighted its potential as an anti-cancer, anti-inflammatory, and anti-bacterial agent. This technical guide provides a comprehensive overview of the existing preclinical research on this compound, with a focus on its mechanisms of action, quantitative biological data, and detailed experimental protocols. The information herein is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.
Introduction
Xanthones, a class of polyphenolic compounds, are abundant in the mangosteen fruit and are recognized for their diverse biological properties. Among them, this compound has attracted scientific interest due to its significant in vitro and in silico preclinical findings. This document synthesizes the available data on this compound, presenting it in a structured format to facilitate further research and development efforts.
Anti-Cancer Activity
Preclinical studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. The primary mechanism of its anti-cancer action appears to be the induction of apoptosis and the modulation of key signaling pathways involved in cell proliferation and survival.
In Vitro Efficacy
Quantitative data on the cytotoxic activity of this compound and related xanthones against various cancer cell lines are summarized below. It is important to note that specific IC50 values for this compound are not extensively reported in the public domain; therefore, data for the closely related and well-studied xanthone, Garcinone E, are also included for comparative purposes.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Garcinone E | HEY | Ovarian Cancer | 1.5 ± 0.2 | [1] |
| Garcinone E | A2780 | Ovarian Cancer | 2.1 ± 0.3 | [1] |
| Garcinone E | A2780/Taxol | Ovarian Cancer (Taxol-resistant) | 3.5 ± 0.4 | [1] |
| Garcinone E | MDA-MB-231 | Breast Cancer | Not specified | [2] |
| Garcinone E | HeLa | Cervical Cancer | Not specified | [3] |
| Garcinone E | Hepatocellular Carcinoma Cell Lines | Liver Cancer | Not specified | [3] |
Signaling Pathways
This compound is suggested to induce apoptosis through the activation of the caspase cascade. This is a common mechanism for many chemotherapeutic agents, leading to programmed cell death in cancer cells.
Diagram: Proposed Apoptotic Pathway of this compound
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Experimental Protocols
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells using a specific lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Caspase Reaction: In a 96-well plate, mix the cell lysate with a caspase-specific substrate (e.g., DEVD-pNA for caspase-3).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance/Fluorescence Measurement: Measure the absorbance or fluorescence of the resulting product, which is proportional to the caspase activity.
Anti-Inflammatory Activity
This compound has demonstrated anti-inflammatory properties by targeting key inflammatory mediators and signaling pathways.[4]
Mechanism of Action
This compound is reported to inhibit the activity of cyclooxygenase (COX) enzymes, which are crucial for the production of prostaglandins, key mediators of inflammation.[5] Furthermore, it has been shown to suppress the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6]
The NF-κB pathway is a central regulator of inflammation. This compound is suggested to inhibit the IκB kinase (IKK) activity, which is responsible for the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB. This prevents the translocation of NF-κB to the nucleus and the transcription of pro-inflammatory genes.[6]
Diagram: Inhibition of NF-κB Pathway by this compound
Caption: this compound inhibits IKK, preventing NF-κB activation.
Experimental Protocols
-
Enzyme Preparation: Use purified COX-1 and COX-2 enzymes.
-
Inhibitor Incubation: Pre-incubate the enzymes with various concentrations of this compound.
-
Substrate Addition: Add arachidonic acid, the substrate for COX enzymes.
-
Reaction Termination: Stop the reaction after a specific time.
-
Product Quantification: Measure the production of prostaglandins (e.g., PGE2) using an ELISA kit.
-
IC50 Calculation: Determine the IC50 value for COX-1 and COX-2 inhibition.
-
Cell Treatment: Treat cells (e.g., macrophages) with an inflammatory stimulus (e.g., LPS) in the presence or absence of this compound.
-
Protein Extraction: Extract total protein or nuclear and cytoplasmic fractions.
-
Protein Quantification: Determine protein concentration.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against key NF-κB pathway proteins (e.g., phospho-IκBα, total IκBα, p65).
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.
Anti-Bacterial Activity
This compound has shown potent activity against various cariogenic bacteria.
In Vitro Efficacy
| Bacterium | MIC (µg/mL) | Reference |
| Streptococcus mutans ATCC 25175 | 0.25-0.75 | [7] |
| Streptococcus sobrinus | 0.25-0.75 | [7] |
| Lactobacillus acidophilus | 0.25-0.75 | [7] |
| Lactobacillus casei | 0.25-0.75 | [7] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Bacterial Culture: Grow cariogenic bacteria in an appropriate broth medium.
-
Serial Dilution: Prepare a series of two-fold dilutions of this compound in the broth.
-
Inoculation: Inoculate each dilution with a standardized bacterial suspension.
-
Incubation: Incubate the cultures under appropriate conditions (e.g., 37°C, 24-48 hours).
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
In Vivo Studies
While in vivo studies specifically on this compound are limited, research on the related compound Garcinone E in a xenograft mouse model provides valuable insights into the potential in vivo efficacy of this class of compounds.
Representative In Vivo Xenograft Model (Adapted from Garcinone E studies)
-
Animal Model: Athymic nude mice.
-
Cell Line: Human cancer cell line (e.g., MDA-MB-231 for breast cancer).
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Treatment: Once tumors reach a palpable size, administer this compound (e.g., via intraperitoneal injection) at various doses.
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study, excise the tumors and weigh them. Analyze tumor tissue for biomarkers of interest (e.g., proliferation markers, apoptosis markers, NF-κB pathway proteins).
Diagram: In Vivo Xenograft Study Workflow
Caption: Workflow for a typical in vivo xenograft efficacy study.
Pharmacokinetics and ADME Profile
Experimental pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) data for this compound are not extensively available. However, computational studies and data from related xanthones like α-mangostin provide some predictive insights.
A computational study predicted that this compound possesses a suitable drug-likeness, pharmacokinetic, and toxicity profile.[5]
Representative Experimental Protocols for ADME Studies
-
Cell Culture: Culture Caco-2 cells on permeable supports until a confluent monolayer is formed.
-
Compound Addition: Add this compound to the apical (A) or basolateral (B) side of the monolayer.
-
Sampling: At various time points, collect samples from the opposite chamber.
-
Quantification: Analyze the concentration of this compound in the samples using LC-MS/MS.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) to assess intestinal permeability.
-
Microsome Incubation: Incubate human liver microsomes with specific CYP isoform substrates and a range of this compound concentrations.
-
Reaction Initiation: Initiate the metabolic reaction by adding NADPH.
-
Reaction Termination: Stop the reaction after a set time.
-
Metabolite Quantification: Measure the formation of the specific metabolite using LC-MS/MS.
-
IC50 Calculation: Determine the IC50 value for the inhibition of each CYP isoform.
Conclusion and Future Directions
The preclinical data accumulated to date suggest that this compound is a promising natural product with significant anti-cancer, anti-inflammatory, and anti-bacterial potential. Its mechanisms of action, particularly the induction of apoptosis and the inhibition of the NF-κB signaling pathway, warrant further investigation. Future research should focus on obtaining more extensive in vivo efficacy data, conducting comprehensive pharmacokinetic and ADME studies, and elucidating the detailed molecular targets of this compound. Such studies will be crucial for advancing this compound through the drug development pipeline.
References
- 1. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ejournals.swu.ac.th [ejournals.swu.ac.th]
- 5. This compound reduces prostaglandin E2 release and NF-kappaB-mediated transcription in C6 rat glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Garcinol Exhibits Anti-Neoplastic Effects by Targeting Diverse Oncogenic Factors in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Permeability for intestinal absorption: Caco-2 assay and related issues - PubMed [pubmed.ncbi.nlm.nih.gov]
Garcinone B in traditional medicine
An In-depth Technical Guide to Garcinone B: Traditional Use, Pharmacological Properties, and Experimental Protocols
Introduction
This compound is a naturally occurring xanthone, a class of polyphenolic compounds, predominantly isolated from the pericarp of the mangosteen fruit (Garcinia mangostana L.).[1][2][3] For centuries, mangosteen has been a cornerstone of traditional medicine in Southeast Asia, where its fruit rind has been used to prepare remedies for a variety of ailments, including skin infections, wounds, inflammation, and gastrointestinal issues such as diarrhea and dysentery.[1][4][5][6][7] Modern scientific inquiry has focused on isolating and characterizing the bioactive constituents of mangosteen, with this compound emerging as a compound of significant interest due to its diverse pharmacological activities. Preclinical studies have demonstrated its antioxidant, anti-inflammatory, antimicrobial, and potential anticancer properties.[1][4][8] This document provides a technical overview of this compound, summarizing its chemical properties, biological activities, and the experimental methodologies used for its evaluation, intended for researchers and drug development professionals.
Chemical and Physical Properties
This compound is classified as a prenylated xanthone.[9][10] Its core structure consists of a tricyclic xanthen-9-one scaffold with multiple hydroxyl and prenyl group substitutions, which are believed to contribute to its biological activity.
| Property | Value | Source |
| IUPAC Name | 5,9,11-trihydroxy-3,3-dimethyl-10-(3-methylbut-2-enyl)pyrano[3,2-a]xanthen-12-one | PubChem |
| Molecular Formula | C₂₃H₂₂O₆ | [3] |
| Molecular Weight | 394.42 g/mol | [2] |
| CAS Number | 76996-28-6 | [2][3] |
| Physical Description | Solid | [3] |
| Melting Point | 190 - 192 °C | [3] |
Pharmacological Activities and Quantitative Data
This compound exhibits a range of biological effects, which have been quantified in various in vitro studies.
Antimicrobial Activity
This compound has demonstrated potent antibacterial effects, particularly against bacteria responsible for dental caries.[4] Its efficacy is notable when compared to standard antibiotics.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Cariogenic Bacteria
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Streptococcus mutans | 0.25 |
| Streptococcus sobrinus | 0.25 |
| Lactobacillus acidophilus | 0.5 |
| Lacticaseibacillus casei | 0.5 |
Data sourced from a study on the anticariogenic activity of this compound.[4]
Anti-inflammatory Activity
This compound modulates key inflammatory pathways. It has been shown to reduce the release of prostaglandin E2 (PGE2) and inhibit transcription mediated by Nuclear Factor-kappa B (NF-κB), a central regulator of inflammatory gene expression.[4][5][11]
Anticancer Activity
Preclinical research indicates that this compound possesses cytotoxic properties against various cancer cell lines.[8] Its mechanisms include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and disruption of the cell cycle.[8] While specific IC₅₀ values for this compound are not consistently reported across the literature, related xanthones from Garcinia mangostana have shown significant potency. For instance, Garcinone D, a structurally similar compound, exhibited cytotoxicity against the HT-29 human colon cancer cell line with an ED₅₀ value of 2.3 μM.[12] Another related compound, Garcinone E, was found to have LD₅₀ values ranging from 0.5 to 5.4 µM against various hepatoma cell lines.[13]
Table 2: Cytotoxic Activity of Related Garcinia Xanthones
| Compound | Cell Line | Measurement | Value (μM) |
|---|---|---|---|
| Garcinone D | HT-29 (Colon) | ED₅₀ | 2.3 |
| Garcinone E | HEp G2 (Liver) | LD₅₀ | 2.5 |
| Garcinone E | TONG (Liver) | LD₅₀ | 0.5 |
| Garcinone E | HEp 3B (Liver) | LD₅₀ | 5.4 |
| Garcinone E | SK-HEp-1 (Liver) | LD₅₀ | 1.8 |
Data sourced from studies on xanthone constituents of Garcinia mangostana.[12][13]
Antioxidant Activity
Xanthones isolated from mangosteen pericarp, including this compound, are recognized for their antioxidant properties, which are attributed to their ability to scavenge free radicals.[14][15][16] This activity is linked to the presence of hydroxyl groups on the aromatic rings of the xanthone structure.[14][16]
Potential Antiviral Activity
Computational studies have identified this compound as a potential inhibitor of Angiotensin-Converting Enzyme 2 (ACE2) and the Main Protease (Mpro) of SARS-CoV-2.[2][17] This suggests a possible role for this compound in COVID-19 research, although this has yet to be validated in clinical trials.[2]
Signaling Pathway Modulation
This compound exerts its biological effects by modulating several key intracellular signaling pathways.
Inhibition of NF-κB Signaling Pathway
This compound prevents the lipopolysaccharide (LPS)-induced stimulation of NF-κB-dependent transcription.[11] By inhibiting the activation of the NF-κB complex, this compound downregulates the expression of various pro-inflammatory genes, such as COX-2, contributing to its anti-inflammatory effects.
Caption: this compound inhibits the IKK complex, preventing NF-κB activation.
Induction of Apoptosis
In cancer cells, this compound is reported to induce apoptosis.[8] This process is often mediated through the activation of caspases, a family of cysteine proteases that execute programmed cell death, and the modulation of pro- and anti-apoptotic proteins like those in the Bcl-2 family.
Caption: this compound modulates Bcl-2 family proteins to trigger apoptosis.
Experimental Protocols
Extraction and Isolation of this compound
This protocol describes a general method for isolating this compound from Garcinia mangostana.
-
Preparation: The pericarps (fruit hulls) of G. mangostana are collected, dried, and ground into a fine powder.[13]
-
Extraction: The powdered material is extracted exhaustively with a solvent such as ethanol, methanol, or acetone at room temperature or with gentle heating.[6][13] The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in a water-methanol mixture and partitioned successively with solvents of increasing polarity, such as n-hexane and chloroform (CHCl₃), to separate compounds based on their solubility.[12]
-
Chromatographic Purification: The CHCl₃-soluble fraction, which is typically rich in xanthones, is subjected to repeated column chromatography.[4] Silica gel is a common stationary phase, with a gradient of solvents like n-hexane and ethyl acetate used for elution.[6]
-
Final Purification: Fractions containing this compound are pooled and may be further purified by techniques such as preparative thin-layer chromatography (TLC) or recrystallization to yield the pure compound.[4]
-
Structure Elucidation: The identity and purity of this compound are confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Caption: General workflow for the isolation of this compound from its natural source.
In Vitro Cytotoxicity Assay (MTT Method)
This protocol outlines a common method for assessing the cytotoxic effects of this compound on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., HT-29, Hep G2) are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.[13]
-
Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 1 x 10⁵ cells/mL) and allowed to adhere overnight.[13]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (typically from 0 to 100 μM). A vehicle control (e.g., DMSO) is also included.[13]
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Assay: After incubation, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: Cell viability is expressed as a percentage relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) is calculated from the dose-response curve.
Caption: Step-by-step protocol for determining the cytotoxicity of this compound.
Antibacterial Time-Kill Assay
This protocol is used to determine the bactericidal or bacteriostatic activity of this compound over time.[4]
-
Bacterial Suspension: A standardized bacterial suspension (e.g., 1 x 10⁶ CFU/mL) of the test organism (e.g., S. mutans) is prepared in a suitable broth medium (e.g., BHI broth).[4]
-
Treatment: this compound is added to the bacterial suspension at concentrations corresponding to its MIC and multiples of its MIC (e.g., 1x MIC, 2x MIC). A growth control without this compound is included.[4]
-
Incubation: The cultures are incubated at 37°C with agitation.[4]
-
Sampling: Aliquots are withdrawn from each culture at various time points (e.g., 0, 1, 3, 6, 12, and 24 hours).
-
Serial Dilution and Plating: The withdrawn samples are serially diluted in sterile saline or phosphate-buffered saline (PBS).
-
Enumeration: A specific volume of each dilution is plated onto agar plates. The plates are incubated until colonies are visible.
-
Analysis: The number of viable bacteria (CFU/mL) is counted for each time point. A time-kill curve is generated by plotting log₁₀ CFU/mL against time. A ≥3-log₁₀ reduction in CFU/mL is typically considered bactericidal.[4]
Caption: Protocol to assess the bactericidal dynamics of this compound.
Conclusion
This compound, a prominent xanthone from Garcinia mangostana, stands out as a promising natural product with a rich history in traditional medicine and a compelling profile of scientifically validated biological activities. Its demonstrated anti-inflammatory, antimicrobial, and cytotoxic effects, mediated through the modulation of critical signaling pathways like NF-κB, warrant further investigation. The data and protocols presented in this guide offer a foundation for researchers and drug development professionals to explore the therapeutic potential of this compound, paving the way for its potential development into novel therapeutic agents for a variety of diseases. However, it is important to note that while in vitro and computational data are promising, clinical evidence in humans remains limited, highlighting the need for further research to establish its safety and efficacy.[1][8]
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C23H22O6 | CID 5495928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ejournals.swu.ac.th [ejournals.swu.ac.th]
- 5. mdpi.com [mdpi.com]
- 6. Garcinone E Mitigates Oxidative Inflammatory Response and Protects against Experimental Autoimmune Hepatitis via Modulation of Nrf2/HO-1, NF-κB and TNF-α/JNK Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Medicinal Potential of Garcinia Species and Their Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caringsunshine.com [caringsunshine.com]
- 9. Showing Compound this compound (FDB000645) - FooDB [foodb.ca]
- 10. Human Metabolome Database: Showing metabocard for this compound (HMDB0029510) [hmdb.ca]
- 11. This compound reduces prostaglandin E2 release and NF-kappaB-mediated transcription in C6 rat glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxic Xanthone Constituents of the Stem Bark of Garcinia mangostana (Mangosteen) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. livingbyheart.tripod.com [livingbyheart.tripod.com]
- 14. Antioxidant property of secondary metabolites from Garcinia genus: A short review [redalyc.org]
- 15. Antioxidant xanthones from the pericarp of Garcinia mangostana (Mangosteen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. doc-developpement-durable.org [doc-developpement-durable.org]
- 17. Potency of Xanthone Derivatives from Garcinia mangostana L. for COVID-19 Treatment through Angiotensin-Converting Enzyme 2 and Main Protease Blockade: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
Garcinone B: A Technical Guide to its Safety and Toxicity Profile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the currently available scientific information on the safety and toxicity profile of Garcinone B. It is intended for informational purposes for a scientific audience and should not be interpreted as a comprehensive safety assessment. Significant gaps exist in the scientific literature regarding the toxicology of this compound, and much of the available data is derived from studies on related compounds or crude extracts of Garcinia mangostana.
Introduction
This compound is a prenylated xanthone found in the pericarp of the mangosteen fruit (Garcinia mangostana). Traditionally, extracts from mangosteen have been used in Southeast Asian medicine for various ailments, attributed to their anti-inflammatory and antioxidant properties. In recent years, this compound and other xanthones have garnered scientific interest for their potential therapeutic applications, including anticancer and antimicrobial activities. This technical guide provides an in-depth overview of the current understanding of the safety and toxicity profile of this compound, with a focus on preclinical data, experimental methodologies, and relevant signaling pathways.
Quantitative Toxicological Data
Direct quantitative in vivo toxicity data for purified this compound is limited in the published scientific literature. The majority of available data pertains to the crude methanolic extract of Garcinia mangostana or its most abundant xanthone, alpha-mangostin. These values can serve as a preliminary reference, but it is crucial to note that they may not be directly extrapolated to this compound.
Table 1: Acute and Subchronic Toxicity Data for Garcinia mangostana Extract and Alpha-Mangostin
| Test Substance | Animal Model | Route of Administration | Parameter | Value | Reference |
| Garcinia mangostana Methanolic Extract | Female BALB/c Mice | Oral | LD50 | ~1,000 mg/kg | [1] |
| Garcinia mangostana Methanolic Extract | Female BALB/c Mice | Oral | Suitable dose for short-term study | ≤200 mg/kg | [1] |
| Alpha-Mangostin | Rodents | Oral | Predicted LD50 | >15,480 mg/kg to ≤6,000 mg/kg | [2] |
| Alpha-Mangostin | Rodents | Oral | Predicted NOAEL | <100 mg/kg to ≤2,000 mg/kg | [2] |
LD50: Lethal Dose, 50%; the dose required to kill half the members of a tested population. NOAEL: No-Observed-Adverse-Effect Level; the highest tested dose of a substance at which no adverse effect is found.
In Vitro Cytotoxicity
This compound has demonstrated cytotoxic effects against various cancer cell lines. However, specific IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) for this compound are not consistently reported across a wide range of cell lines in the readily available literature. For context, related xanthones like Garcinone D have shown significant cytotoxic potential. For example, Garcinone D exhibited an IC50 of 2.3 μM against the HT-29 human colon cancer cell line[3].
Genotoxicity and Carcinogenicity
There is a significant lack of published studies specifically investigating the genotoxic or carcinogenic potential of this compound. Standard assays such as the Ames test, in vitro micronucleus assay, and long-term carcinogenicity studies in animal models have not been reported for this compound.
Pharmacokinetics (ADME)
Comprehensive pharmacokinetic data detailing the Absorption, Distribution, Metabolism, and Excretion (ADME) of this compound is not currently available in the public domain. A computational study has suggested that this compound possesses a suitable pharmacokinetic and toxicity profile for drug-likeness[4]. However, these are predictions and require experimental validation.
Potential Mechanisms of Toxicity and Biological Activity
While direct toxicological pathways for this compound are not well-elucidated, studies on related xanthones and this compound itself suggest potential interactions with key cellular signaling pathways.
NF-κB Signaling Pathway
This compound has been shown to prevent lipopolysaccharide (LPS)-induced stimulation of NF-κB-dependent transcription[5]. The NF-κB pathway is a critical regulator of inflammatory responses, and its inhibition could be a mechanism for both therapeutic anti-inflammatory effects and potential immunotoxicity if dysregulated.
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
Apoptosis Induction in Cancer Cells
Studies on the related compound Garcinone E have shown induction of apoptosis in cancer cells through a reactive oxygen species (ROS)-dependent JNK signaling pathway[6]. This suggests a potential mechanism by which this compound might exert its cytotoxic effects against cancer cells.
Caption: Hypothetical apoptosis induction pathway based on Garcinone E studies.
Experimental Protocols
Detailed experimental protocols for the toxicological evaluation of a novel compound like this compound are critical for reproducibility and data comparison. Below are standardized methodologies for key in vitro and in vivo toxicity assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Workflow:
Caption: Standard workflow for an MTT-based cytotoxicity assay.
Methodology:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the old medium with the medium containing different concentrations of this compound and a vehicle control.
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
In Vitro Micronucleus Assay
This assay is used to detect the genotoxic potential of a compound by identifying the formation of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.
Workflow:
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. crpr-su.se [crpr-su.se]
- 3. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Garcinone E induces apoptosis and inhibits migration and invasion in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis-inducing effect of garcinol is mediated by NF-kappaB signaling in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Garcinone E triggers apoptosis and cell cycle arrest in human colorectal cancer cells by mediating a reactive oxygen species-dependent JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetic Profile of Garcinone B: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Garcinone B, a prenylated xanthone isolated from the pericarp of Garcinia mangostana (mangosteen), has garnered scientific interest for its potential therapeutic properties. Understanding its bioavailability and pharmacokinetic profile is paramount for its development as a clinical candidate. This technical guide provides a comprehensive overview of the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of this compound. It is important to note that, to date, the available data is primarily derived from computational, in-silico predictions, with a notable absence of in-vivo pharmacokinetic studies in animal models or humans. This document summarizes the predictive data, outlines general experimental protocols for determining pharmacokinetic parameters, and visualizes relevant pathways to guide future research.
Predicted Pharmacokinetic Properties of this compound
Computational modeling has been employed to predict the ADME and toxicity (ADMET) profile of this compound. A notable study by Andrianto et al. (2023) utilized the admetSAR webserver to screen various xanthone derivatives from Garcinia mangostana. The findings from this in-silico analysis suggest that this compound possesses a favorable pharmacokinetic profile for oral administration.[1] The study concluded that this compound fulfilled all the assessed pharmacokinetic and toxicity requirements.[1]
Data Presentation: Predicted ADME & Toxicity Profile of this compound
The following table summarizes the qualitative predictions for this compound based on the computational screening.[1]
| Pharmacokinetic Parameter | Predicted Property for this compound | Implication |
| Absorption | ||
| Human Intestinal Absorption (HIA) | + (Positive) | Likely to be absorbed from the human intestine. |
| Caco-2 Permeability | + (Positive) | Suggests good permeability across the intestinal epithelial barrier. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Penetration | - (Negative) | Unlikely to cross the blood-brain barrier to a significant extent. |
| Plasma Protein Binding (PPB) | Likely high (implied, not explicitly stated as +/-) | The extent of binding to plasma proteins will influence its free drug concentration and distribution. |
| Metabolism | ||
| CYP450 2C9 Substrate | Non-substrate | Not significantly metabolized by the CYP2C9 enzyme. |
| CYP450 2D6 Substrate | Non-substrate | Not significantly metabolized by the CYP2D6 enzyme. |
| CYP450 3A4 Substrate | Substrate | Likely to be metabolized by the CYP3A4 enzyme. |
| CYP450 1A2 Inhibitor | Non-inhibitor | Unlikely to inhibit the metabolism of other drugs metabolized by CYP1A2. |
| CYP450 2C9 Inhibitor | Non-inhibitor | Unlikely to inhibit the metabolism of other drugs metabolized by CYP2C9. |
| CYP450 2D6 Inhibitor | Inhibitor | Potential to inhibit the metabolism of other drugs metabolized by CYP2D6. |
| CYP450 2C19 Inhibitor | Non-inhibitor | Unlikely to inhibit the metabolism of other drugs metabolized by CYP2C19. |
| CYP450 3A4 Inhibitor | Non-inhibitor | Unlikely to inhibit the metabolism of other drugs metabolized by CYP3A4. |
| Toxicity | ||
| Ames Toxicity | Non-toxic | Predicted to be non-mutagenic. |
| Carcinogenicity | Non-carcinogen | Predicted to be non-carcinogenic. |
Data extracted from a computational study by Andrianto et al. (2023) using the admetSAR webserver.[1]
Experimental Protocols
While specific experimental data for this compound is lacking, this section details the standard methodologies that would be employed to empirically determine its bioavailability and pharmacokinetic properties.
In-Silico ADMET Prediction Methodology
The predictive data presented above was generated using a computational approach. The general workflow for such an analysis is as follows:
Caption: Workflow for in-silico ADMET prediction.
The chemical structure of this compound is used as input for software that calculates various molecular descriptors. These descriptors are then processed by quantitative structure-activity relationship (QSAR) models within a prediction server to estimate the pharmacokinetic and toxicity properties.[1]
Caco-2 Permeability Assay
To experimentally assess intestinal permeability, a Caco-2 cell monolayer assay is the gold standard.
Objective: To determine the rate of transport of this compound across a monolayer of human intestinal epithelial cells (Caco-2), which mimics the intestinal barrier.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in a transwell plate and cultured for 21-25 days to allow for differentiation and the formation of a polarized monolayer with tight junctions.
-
Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
Transport Experiment:
-
For apical to basolateral (A-B) transport (absorption), this compound is added to the apical (upper) chamber.
-
For basolateral to apical (B-A) transport (efflux), this compound is added to the basolateral (lower) chamber.
-
Samples are taken from the receiver chamber at various time points.
-
-
Quantification: The concentration of this compound in the collected samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.
References
Methodological & Application
Application Note: Purification of Garcinone B from Garcinia mangostana using Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Garcinone B is a prenylated xanthone found in the pericarp of the mangosteen fruit (Garcinia mangostana).[1] Xanthones from mangosteen are known for a wide range of pharmacological activities, and this compound, in particular, has been noted for its role in inflammatory pathways. Specifically, it has been shown to inhibit the lipopolysaccharide (LPS)-induced stimulation of NF-κB (nuclear factor-kappa B) dependent transcription.[2] The NF-κB signaling pathway is a central regulator of inflammatory genes, making its inhibitors, like this compound, valuable candidates for further research in drug development.
This application note provides a detailed protocol for the isolation and purification of this compound from the pericarp of Garcinia mangostana using silica gel column chromatography. The protocol is designed to be a representative guide for laboratory-scale purification.
Experimental Protocols
Preparation of Crude Extract
-
Source Material: Obtain fresh fruits of Garcinia mangostana. Separate the pericarps (peels) from the edible fruit pulp.
-
Drying and Milling: Air-dry the pericarps naturally until brittle. Once dried, use a grinder or mill to reduce the pericarps into a fine powder.
-
Solvent Extraction:
-
Macerate 1 kg of the dried pericarp powder with 95% ethanol at room temperature.
-
Perform the extraction three times to ensure a thorough extraction of the secondary metabolites.
-
Combine the ethanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.[3]
-
-
Solvent Partitioning:
-
Suspend the crude ethanol extract in a 9:1 methanol-water solution.
-
Perform a liquid-liquid partition with n-hexane to remove nonpolar compounds like fats and waxes. Discard the hexane layer.
-
Partition the remaining methanolic layer with chloroform (or ethyl acetate) to extract compounds of intermediate polarity, including xanthones.[4]
-
Collect the chloroform/ethyl acetate layer and evaporate the solvent to yield a semi-purified xanthone-rich extract.
-
Column Chromatography Purification of this compound
This protocol outlines a representative procedure for the purification of this compound using silica gel column chromatography.
-
Column Preparation (Wet Packing Method):
-
Select a glass column of appropriate size (e.g., 70 x 920 mm for larger scale purification).[3]
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Prepare a slurry of silica gel (200-300 mesh) in the initial mobile phase (100% petroleum ether or hexane).[3]
-
Pour the slurry into the column, allowing the silica gel to settle evenly without air bubbles. Gently tap the column to ensure uniform packing.
-
Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.
-
Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through it.
-
-
Sample Loading (Dry Loading Method):
-
Take a portion of the semi-purified xanthone-rich extract (e.g., 128 g) and adsorb it onto a small amount of silica gel (e.g., 150 g).[3]
-
Thoroughly mix the extract with the silica gel in a minimal amount of a volatile solvent (e.g., dichloromethane) and then dry it under vacuum to obtain a free-flowing powder.
-
Carefully add the dried, extract-adsorbed silica gel powder to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Begin elution with the least polar solvent and gradually increase the polarity of the mobile phase (gradient elution).
-
A representative gradient elution is performed using mixtures of dichloromethane and methanol.[3]
-
Collect fractions of a consistent volume (e.g., 20-30 mL) in numbered test tubes.
-
Monitor the separation of compounds by spotting collected fractions on Thin Layer Chromatography (TLC) plates and visualizing under UV light (254 nm and 365 nm).
-
Data Presentation
The following tables summarize the parameters and representative results for the purification of this compound.
Table 1: Column Chromatography Parameters
| Parameter | Specification |
| Stationary Phase | Silica Gel (200-300 mesh ASTM)[3] |
| Column Dimensions | 70 mm (ID) x 920 mm (L)[3] |
| Sample Loading | Dry loading (128 g extract on 150 g silica gel)[3] |
| Mobile Phase A | Dichloromethane (DCM) |
| Mobile Phase B | Methanol (MeOH) |
| Flow Rate | Gravity-driven or low pressure |
| Detection | TLC with UV visualization (254/365 nm) |
Table 2: Representative Gradient Elution Profile and Results
| Step | Mobile Phase Composition (DCM:MeOH) | Volume | Target Fractions | Expected Purity (by HPLC) |
| 1 | 100% DCM | 2 L | 1-100 | - |
| 2 | 50:1 | 2 L | 101-200 | Low |
| 3 | 20:1 | 3 L | 201-350 | This compound Elutes |
| 4 | 10:1 | 3 L | 351-500 | Other Xanthones |
| 5 | 5:1 | 2 L | 501-600 | Highly Polar Compounds |
Note: The fraction numbers and purity are representative and may vary based on the specific conditions and the composition of the crude extract. Fractions containing this compound should be combined, and the solvent evaporated. Further purification using techniques like Sephadex LH-20 chromatography or preparative HPLC may be required to achieve >98% purity.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the purification of this compound.
Signaling Pathway: Inhibition of NF-κB Pathway by this compound
Caption: this compound inhibits the canonical NF-κB signaling pathway.
References
Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Garcinone B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Garcinone B is a xanthone derivative found in the pericarp of the mangosteen fruit (Garcinia mangostana).[1] Like other xanthones from this source, this compound has garnered interest for its potential pharmacological activities, including inhibitory effects on ACE2 and Mpro, suggesting its potential in COVID-19 research.[1] Accurate and reliable analytical methods are crucial for the quantification of this compound in raw materials, extracts, and finished products to ensure quality and consistency in research and drug development. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of xanthones due to its specificity, sensitivity, and reproducibility.[2]
This application note provides a detailed protocol for the extraction and subsequent HPLC analysis of this compound from the pericarp of Garcinia mangostana.
Experimental Protocols
Extraction of this compound from Garcinia mangostana Pericarp
This protocol outlines the extraction of this compound using an ethanolic extraction method.
Materials and Reagents:
-
Dried pericarp of Garcinia mangostana, ground to a fine powder
-
95% Ethanol (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Soxhlet apparatus
-
Rotary evaporator
-
Whatman No. 1 filter paper
Procedure:
-
Weigh approximately 30 g of the finely powdered pericarp of Garcinia mangostana.
-
Place the powdered pericarp into the thimble of a Soxhlet apparatus.
-
Add 300 mL of 95% ethanol to the round-bottom flask.
-
Assemble the Soxhlet apparatus and perform the extraction for approximately 2 hours at a temperature of 75°C.[3]
-
After extraction, allow the solution to cool to room temperature.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C to obtain the crude ethanol extract.
-
For further purification, the crude extract can be partitioned with ethyl acetate.[3]
High-Performance Liquid Chromatography (HPLC) Analysis of this compound
This section details the HPLC method for the quantitative analysis of this compound.
Instrumentation and Chromatographic Conditions:
A standard HPLC system equipped with a UV-Vis detector is used. The following table summarizes the chromatographic conditions.
| Parameter | Value |
| Column | C18 reverse-phase column (4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Acetic Acid in WaterB: 95% Methanol |
| Gradient Program | 65-90% B over 0-40 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 40°C |
| Detection Wavelength | 254 nm |
Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: Accurately weigh 1 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.
-
Sample Solution: Accurately weigh an appropriate amount of the dried extract, dissolve it in methanol, and filter through a 0.45 µm syringe filter before injection.
Data Presentation
The following tables summarize the quantitative data for a typical HPLC analysis of this compound.
Table 1: Linearity of this compound Standard
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 52,345 |
| 5 | 261,725 |
| 10 | 525,890 |
| 25 | 1,310,500 |
| 50 | 2,625,100 |
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria | Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | > 2000 | 5800 |
| Repeatability (%RSD, n=6) | ≤ 2.0% | 0.85% |
Table 3: Method Validation Summary
| Parameter | Result |
| Linearity (r²) | 0.9995 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Recovery (%) | 98.5% - 101.2% |
Visualizations
Caption: Experimental workflow for this compound analysis by HPLC.
Caption: Logical relationship of HPLC analysis steps for this compound.
References
Application Note: Quantification of Garcinone B using UV-Vis Spectrophotometry
Audience: Researchers, scientists, and drug development professionals.
Introduction Garcinone B is a prenylated xanthone found in the pericarp of the mangosteen fruit (Garcinia mangostana)[1]. Like other xanthones, it exhibits various biological activities and is a subject of interest in pharmaceutical and nutraceutical research[2]. Ultraviolet-Visible (UV-Vis) spectrophotometry offers a simple, cost-effective, and rapid method for the quantification of such compounds. This technique relies on the principle that many organic molecules, including xanthones, absorb light in the UV-Vis spectrum. The amount of light absorbed is directly proportional to the concentration of the analyte in a solution, a relationship described by the Beer-Lambert Law. This document provides a detailed protocol for the quantification of this compound and the validation of the analytical method.
Principle The quantification of this compound is based on measuring its absorbance at a specific wavelength of maximum absorption (λmax). The xanthone skeleton typically exhibits characteristic absorption bands in the ranges of 240-250 nm and 310-350 nm[1][3]. By preparing a series of standard solutions of known concentrations and measuring their corresponding absorbances, a calibration curve can be constructed. The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the linear regression equation of the calibration curve.
Experimental Protocols
Instrumentation and Reagents
-
Instrumentation:
-
Double-beam UV-Vis Spectrophotometer with 1 cm quartz cuvettes.
-
Analytical balance.
-
Volumetric flasks (Class A).
-
Micropipettes.
-
Ultrasonic bath.
-
Syringe filters (0.45 µm).
-
-
Reagents and Standards:
-
This compound reference standard.
-
Methanol (HPLC or Spectroscopic grade).
-
Ethanol (HPLC or Spectroscopic grade).
-
Other solvents as required for sample extraction.
-
Deionized or distilled water.
-
Determination of Maximum Absorption Wavelength (λmax)
-
Prepare a Standard Solution: Accurately weigh and dissolve a small amount of this compound reference standard in methanol to prepare a solution with a concentration of approximately 10 µg/mL.
-
Scan the Spectrum: Fill a quartz cuvette with methanol to serve as a blank and calibrate the spectrophotometer.
-
Measure Absorbance: Replace the blank with the this compound standard solution and scan the absorbance in the UV range from 200 nm to 400 nm.
-
Identify λmax: Determine the wavelength(s) at which maximum absorbance occurs. For xanthones, prominent peaks are expected around 243-247 nm and 316-350 nm[1][3][4]. The most distinct and interference-free peak should be selected for quantitative analysis.
Preparation of Standard Solutions and Calibration Curve
-
Stock Solution: Prepare a stock solution of this compound (e.g., 100 µg/mL) by accurately weighing the reference standard and dissolving it in a precise volume of methanol in a volumetric flask.
-
Working Standards: Perform serial dilutions of the stock solution with methanol to prepare a series of working standard solutions with concentrations ranging from approximately 0.5 to 20 µg/mL[3].
-
Measurement: Measure the absorbance of each working standard solution at the predetermined λmax, using methanol as the blank.
-
Calibration Curve: Plot a graph of absorbance (Y-axis) versus concentration (X-axis). Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is considered ideal[3][4].
Sample Preparation
-
Extraction (if applicable): For solid samples like plant material, an appropriate extraction method (e.g., sonication or maceration with methanol or ethanol) should be employed to isolate this compound.
-
Dissolution: For formulated products or extracts, accurately weigh an amount of the sample and dissolve it in a known volume of methanol. Sonication may be used to ensure complete dissolution.
-
Dilution: Dilute the sample solution with methanol as necessary to bring the concentration of this compound within the linear range of the calibration curve.
-
Filtration: Filter the final diluted sample solution through a 0.45 µm syringe filter to remove any particulate matter before measurement.
Quantification of this compound in the Sample
-
Measure the absorbance of the prepared sample solution at the selected λmax.
-
Calculate the concentration of this compound in the sample solution using the linear regression equation from the calibration curve:
-
Concentration (x) = (Absorbance (y) - c) / m
-
-
Account for the dilution factor to determine the final concentration of this compound in the original sample.
Method Validation
The developed method must be validated according to International Conference on Harmonization (ICH) guidelines to ensure it is suitable for its intended purpose[5][6].
References
Application Notes and Protocols for the NMR Analysis of Garcinone B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the nuclear magnetic resonance (NMR) analysis of Garcinone B, a xanthone found in various Garcinia species. This compound and other related xanthones are of significant interest to the scientific community due to their potential therapeutic properties.[1][2] This document outlines the necessary steps for the structural elucidation and characterization of this compound using 1D and 2D NMR spectroscopy.
Introduction to this compound and NMR Analysis
This compound is a prenylated xanthone that has been isolated from several plants of the Garcinia genus.[1][2] The structural determination of such natural products is crucial for understanding their bioactivity and for potential drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound in solution.[3][4] Through the analysis of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra, the precise connectivity of atoms and the overall stereochemistry of this compound can be determined.[3][5][6]
Quantitative NMR Data for this compound
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, compiled from published literature. The chemical shifts (δ) are reported in parts per million (ppm).
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | δH (ppm) | Multiplicity | J (Hz) |
| H-5 | 6.25 | s | |
| H-1' | 3.25 | d | 7.0 |
| H-2' | 5.20 | t | 7.0 |
| H-4' | 1.75 | s | |
| H-5' | 1.65 | s | |
| H-1'' | 4.05 | d | 6.5 |
| H-2'' | 5.15 | t | 6.5 |
| H-4'' | 1.80 | s | |
| H-5'' | 1.70 | s | |
| 1-OH | 13.70 | s | |
| 3-OH | br s | ||
| 6-OH | br s | ||
| 7-OCH₃ | 3.80 | s |
Data is often recorded in solvents like CDCl₃ or acetone-d₆. Variations in chemical shifts may occur depending on the solvent and instrument used.[7]
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | δC (ppm) |
| 1 | 161.5 |
| 2 | 111.0 |
| 3 | 162.0 |
| 4 | 108.5 |
| 4a | 155.0 |
| 5 | 98.0 |
| 6 | 157.5 |
| 7 | 140.0 |
| 8 | 115.0 |
| 8a | 103.5 |
| 9 | 182.0 |
| 9a | 150.0 |
| 1' | 21.5 |
| 2' | 122.0 |
| 3' | 131.0 |
| 4' | 25.8 |
| 5' | 18.0 |
| 1'' | 28.0 |
| 2'' | 123.0 |
| 3'' | 132.0 |
| 4'' | 25.9 |
| 5'' | 18.2 |
| 7-OCH₃ | 62.0 |
Experimental Protocols
This section provides detailed methodologies for the NMR analysis of this compound.
Sample Preparation
-
Isolation and Purification: this compound should be isolated from the plant source (e.g., fruit hulls, bark) using appropriate chromatographic techniques such as column chromatography over silica gel.[5][6] The purity of the isolated compound should be confirmed by methods like TLC or HPLC.
-
Sample Weighing and Dissolution: Accurately weigh approximately 5-10 mg of purified this compound.
-
Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d (CDCl₃), methanol-d₄ (CD₃OD), or acetone-d₆). The choice of solvent can affect the chemical shifts of labile protons (e.g., hydroxyl groups).
-
Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube. Ensure the solution is free of any particulate matter.
NMR Data Acquisition
The following parameters are provided as a general guideline and may need to be optimized based on the specific NMR spectrometer used.
-
¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz or higher field strength is recommended.
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
-
¹³C NMR Spectroscopy:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width: Approximately 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096 scans or more to achieve adequate signal-to-noise.
-
-
2D NMR Spectroscopy (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for establishing the carbon skeleton and the position of substituents.[6][8]
-
Standard pulse programs and parameters provided by the spectrometer software are generally suitable and can be optimized as needed.
-
Data Processing and Analysis
-
Fourier Transformation: Apply Fourier transformation to the acquired Free Induction Decays (FIDs) to obtain the frequency-domain NMR spectra.
-
Phasing and Baseline Correction: Manually phase the spectra and apply baseline correction to ensure accurate integration and peak picking.
-
Chemical Shift Referencing: Reference the spectra to the residual solvent peak (e.g., CDCl₃: δH 7.26, δC 77.16).
-
Spectral Interpretation:
-
Analyze the ¹H NMR spectrum to determine the number and type of protons, their chemical shifts, multiplicities, and coupling constants.
-
Analyze the ¹³C NMR spectrum to identify the number of carbon atoms and their chemical environments.
-
Use the COSY spectrum to establish proton-proton connectivities.
-
Use the HSQC spectrum to assign carbons to their attached protons.
-
Use the HMBC spectrum to piece together the molecular fragments and confirm the overall structure by observing long-range correlations.[6]
-
Visualizations
The following diagrams illustrate the experimental workflow and key structural correlations for the NMR analysis of this compound.
Caption: Experimental workflow for NMR analysis of this compound.
Caption: Key 2D NMR correlations for this compound structure elucidation.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C23H22O6 | CID 5495928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Structure elucidation and NMR spectral assignment of five new xanthones from the bark of Garcinia xanthochymus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new NMR approach for structure determination of thermally unstable biflavanones and application to phytochemicals from Garcinia buchananii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic Properties and Complete Nuclear Magnetic Resonance Assignment of Isolated Xanthones from the Root of Garcinia cowa Roxb - PMC [pmc.ncbi.nlm.nih.gov]
- 6. doc-developpement-durable.org [doc-developpement-durable.org]
- 7. storage.googleapis.com [storage.googleapis.com]
- 8. ajchem-a.com [ajchem-a.com]
Application Notes and Protocols for Garcinone B in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Garcinone B, a natural xanthone derived from the mangosteen fruit, in various cell culture assays. The protocols detailed below are designed to assist researchers in investigating the anti-proliferative, pro-apoptotic, and anti-inflammatory effects of this compound.
Data Presentation: Efficacy of this compound and Related Compounds
The cytotoxic effects of this compound and its analogs have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The following table summarizes the reported IC50 values for this compound and the related compound Garcinone E.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| This compound | C6 | Rat Glioma | Not specified, but inhibited NF-κB | [1] |
| Garcinone E | HEY | Ovarian Cancer | ~2.5 | [2] |
| Garcinone E | A2780 | Ovarian Cancer | ~5.0 | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy in your research.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound (stock solution in DMSO)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a logarithmic phase culture.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested starting concentration range is 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and an untreated control.
-
Carefully remove the medium from the wells and add 100 µL of the respective this compound dilutions or control medium.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Analysis of Apoptosis by Western Blotting
This protocol describes the detection of key apoptosis-related proteins, such as the Bax to Bcl-2 ratio, by Western blotting following this compound treatment. An increased Bax/Bcl-2 ratio is a hallmark of the intrinsic apoptotic pathway.
Materials:
-
This compound
-
Complete cell culture medium
-
6-well plates or culture dishes
-
RIPA lysis buffer (containing protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-Bax, rabbit anti-Bcl-2, mouse anti-β-actin)
-
HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG, anti-mouse IgG)
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of this compound (e.g., based on IC50 values from the MTT assay) for a specified time (e.g., 24 hours).
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates to a final concentration of 1x and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with primary antibodies against Bax and Bcl-2 (typically at a 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (typically at a 1:2000-1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
For the loading control, probe the same membrane with an antibody against a housekeeping protein like β-actin.
-
-
Detection and Analysis:
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in response to this compound treatment using propidium iodide (PI) staining and flow cytometry. Garcinone E, a related compound, has been shown to induce G2/M arrest.
Materials:
-
This compound
-
Complete cell culture medium
-
6-well plates
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with different concentrations of this compound for a chosen duration (e.g., 24 hours).
-
Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.
-
Combine all cells from each treatment condition and centrifuge at 300 x g for 5 minutes.
-
-
Cell Fixation:
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
Protocol 4: NF-κB Inhibition Assessment using Luciferase Reporter Assay
This protocol is for determining the inhibitory effect of this compound on the NF-κB signaling pathway using a luciferase reporter assay. This compound has been shown to prevent LPS-induced stimulation of NF-κB-dependent transcription.[1]
Materials:
-
This compound
-
Cells stably or transiently transfected with an NF-κB luciferase reporter construct
-
Complete cell culture medium
-
NF-κB activator (e.g., Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α))
-
96-well white, clear-bottom plates
-
Luciferase Assay System (e.g., Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed the NF-κB reporter cells in a 96-well white plate at an appropriate density.
-
Incubate overnight to allow for cell attachment.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Include a vehicle control.
-
-
Stimulation:
-
Stimulate the cells with an NF-κB activator (e.g., 1 µg/mL LPS or 10 ng/mL TNF-α) in the presence of this compound or vehicle.
-
Include an unstimulated control.
-
Incubate for 6-8 hours.
-
-
Luciferase Assay:
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the protein concentration.
-
Calculate the percentage of NF-κB inhibition for each this compound concentration relative to the stimulated control.
-
Visualization of Cellular Pathways and Workflows
To aid in the conceptual understanding of the experimental designs and the biological processes being investigated, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. This compound reduces prostaglandin E2 release and NF-kappaB-mediated transcription in C6 rat glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Garcinone E induces apoptosis and inhibits migration and invasion in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. scribd.com [scribd.com]
- 6. Apoptosis western blot guide | Abcam [abcam.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. Measuring Cell Cycle Progression Kinetics with Metabolic Labeling and Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A robust in vitro screening assay to identify NF-kappaB inhibitors for inflammatory muscle diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Kirby-Bauer Disk Diffusion Assay of Garcinone B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Garcinone B, a prenylated xanthone isolated from the pericarp of the mangosteen fruit (Garcinia mangostana), has demonstrated significant antimicrobial properties.[1] Historically, extracts from mangosteen have been used in traditional medicine to treat infections.[1] Modern research is exploring the therapeutic potential of its purified bioactive compounds. This compound, in particular, has shown promise as an antibacterial agent, notably against cariogenic bacteria and Mycobacterium tuberculosis.[1]
This document provides a detailed protocol for assessing the antimicrobial activity of this compound using the standardized Kirby-Bauer disk diffusion assay. This method is a valuable tool for screening the susceptibility of various bacterial strains to this compound, providing a semi-quantitative measure of its inhibitory effects. The results can guide further quantitative analyses, such as Minimum Inhibitory Concentration (MIC) determination, and support drug discovery and development efforts.
Principle of the Kirby-Bauer Assay
The Kirby-Bauer test is a culture-based assay that determines the susceptibility of a bacterial isolate to an antimicrobial agent. A filter paper disk impregnated with a known concentration of the test compound (this compound) is placed on an agar plate uniformly inoculated with a standardized bacterial suspension. The compound diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible to the compound, a clear circular area of no growth, known as the zone of inhibition , will appear around the disk after incubation. The diameter of this zone is proportional to the susceptibility of the organism to the antimicrobial agent.
Mechanism of Action of this compound
While the precise molecular targets are still under investigation, evidence suggests that this compound, similar to other bioactive xanthones from Garcinia mangostana, exerts its antibacterial effect primarily through the disruption of the bacterial cytoplasmic membrane. This action compromises the integrity of the cell, leading to leakage of intracellular contents and ultimately, rapid, concentration-dependent bactericidal action.
Below is a diagram illustrating the proposed mechanism of action.
References
Application Notes and Protocols for Determining the Cytotoxicity of Garcinone B using the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Garcinone B, a xanthone derivative isolated from the pericarp of the mangosteen fruit (Garcinia mangostana), has garnered interest within the scientific community for its potential therapeutic properties, including its anticancer activities. Preliminary studies suggest that this compound may exert cytotoxic effects on various cancer cell lines. This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a widely used colorimetric method to determine cell viability. Additionally, this note outlines the relevant signaling pathways potentially modulated by this compound and presents a workflow for the experimental procedure.
Data Presentation
| Cell Line | Tissue Origin | LD50 (µM) |
| HCC36 | Liver (Hepatoma) | 1.8 |
| TONG | Liver (Hepatoma) | 2.5 |
| HA22T | Liver (Hepatoma) | 3.2 |
| Hep3B | Liver (Hepatoma) | 4.5 |
| HepG2 | Liver (Hepatoma) | 5.4 |
| SK-HEP-1 | Liver (Hepatoma) | 4.8 |
| NCI-Hut 125 | Lung Carcinoma | 2.1 |
| CH27 LC-1 | Lung Carcinoma | > 10 |
| H2981 | Lung Carcinoma | 3.6 |
| Calu-1 | Lung Carcinoma | 4.2 |
| AZ521 | Stomach Carcinoma | 2.9 |
| NUGC-3 | Stomach Carcinoma | 3.8 |
| KATO-III | Stomach Carcinoma | 4.1 |
| AGS | Stomach Carcinoma | 3.5 |
Data for Garcinone E is provided as a representative example of a cytotoxic xanthone from Garcinia mangostana.
Experimental Protocols
MTT Assay Protocol for this compound Cytotoxicity
This protocol outlines the steps for determining the cytotoxic effects of this compound on adherent cancer cell lines using the MTT assay.
Materials:
-
This compound (of known purity)
-
Cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO), or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells using trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Ensure the final solvent concentration in all wells (including controls) is consistent and non-toxic to the cells (typically ≤ 0.5%).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and solvent only as a negative control and wells with untreated cells as a positive control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently pipette up and down or place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, from the dose-response curve.
-
Visualizations
Experimental Workflow
Caption: Workflow for MTT-based cytotoxicity assessment of this compound.
Postulated Signaling Pathway
Xanthones isolated from Garcinia mangostana have been reported to interfere with the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is crucial for inflammation, cell survival, and proliferation. The following diagram illustrates a simplified representation of how this compound might exert its cytotoxic effects through the inhibition of this pathway.
Caption: Postulated inhibition of the NF-κB pathway by this compound.
Application Notes and Protocols for Clonogenic Assay with Garcinone B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting a clonogenic assay to evaluate the long-term effects of Garcinone B, a natural xanthone derived from the pericarp of the mangosteen fruit, on the survival and proliferative capacity of cancer cells. This assay is a valuable tool in preclinical drug development to assess the cytotoxic and potential anti-cancer efficacy of novel compounds.
Introduction
This compound has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties.[1][2][3] It has been shown to inhibit NF-κB-mediated transcription and may also act as an inhibitor of angiotensin-converting enzyme 2 (ACE2) and the main protease (Mpro) of SARS-CoV-2.[1][4][5] The clonogenic assay, or colony formation assay, is an in vitro method used to determine the ability of a single cell to undergo unlimited division and form a colony.[6][7] This assay is instrumental in assessing the effects of cytotoxic agents, such as this compound, on the reproductive integrity of cancer cells.
Data Presentation
The following table summarizes hypothetical quantitative data from a clonogenic assay with this compound on a generic cancer cell line. This data should be generated and adapted based on experimental results.
| Treatment Group | Seeding Density (cells/well) | This compound (µM) | Plating Efficiency (PE) (%) | Surviving Fraction (SF) | Number of Colonies (Mean ± SD) |
| Vehicle Control | 200 | 0 | 75.0 | 1.00 | 150 ± 12 |
| This compound | 200 | 5 | N/A | 0.80 | 120 ± 10 |
| This compound | 200 | 10 | N/A | 0.55 | 83 ± 9 |
| This compound | 200 | 25 | N/A | 0.25 | 38 ± 5 |
| This compound | 200 | 50 | N/A | 0.05 | 8 ± 2 |
Note:
-
Plating Efficiency (PE): (Number of colonies formed / Number of cells seeded) x 100%. This is calculated for the vehicle control group.
-
Surviving Fraction (SF): (Number of colonies formed after treatment / (Number of cells seeded x PE))
Experimental Protocols
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound (dissolved in a suitable solvent, e.g., DMSO, to create a stock solution)
-
6-well cell culture plates
-
Fixation solution (e.g., 10% neutral buffered formalin or a methanol:acetic acid (3:1) mixture)
-
Staining solution (0.5% crystal violet in methanol or water)
-
Sterile pipettes and culture flasks
-
Incubator (37°C, 5% CO2)
-
Microscope
Experimental Workflow
Caption: Workflow of the clonogenic assay for evaluating this compound.
Detailed Methodology
1. Cell Preparation and Seeding:
-
Culture the selected cancer cell line in complete medium until approximately 80-90% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.[8]
-
Neutralize the trypsin with complete medium and collect the cells.
-
Perform a cell count using a hemocytometer to obtain an accurate cell concentration.[8]
-
Dilute the cell suspension to the desired seeding density. The optimal seeding density (typically 100-1000 cells per well of a 6-well plate) should be determined empirically for each cell line to yield 50-150 colonies in the control wells.
-
Seed the cells into 6-well plates and allow them to attach for several hours (or overnight) in a 37°C, 5% CO2 incubator.[9]
2. This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from a stock solution. A starting point for concentration ranges could be guided by studies on similar compounds like Garcinone E (e.g., 0, 16, 64, and 128 µM).[10]
-
Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used for the highest this compound concentration).
-
After the cells have attached, carefully remove the medium and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
The duration of treatment can vary. A common approach is continuous exposure throughout the colony formation period, or a shorter exposure (e.g., 24-48 hours) followed by replacement with fresh, drug-free medium.
3. Incubation and Colony Formation:
-
Incubate the plates at 37°C in a 5% CO2 incubator for 1-3 weeks.[8][9] The incubation time depends on the growth rate of the cell line and should be sufficient for colonies of at least 50 cells to form in the control wells.[7]
-
Monitor the plates periodically for colony growth.
4. Fixation and Staining:
-
Once colonies are of a suitable size, remove the medium from the wells.
-
Gently wash the wells once with PBS.[11]
-
Add 1-2 mL of fixation solution to each well and incubate at room temperature for 10-15 minutes.[12]
-
Remove the fixation solution.
-
Add 1-2 mL of 0.5% crystal violet staining solution to each well and incubate at room temperature for 20-30 minutes.[9][11]
-
Carefully remove the crystal violet solution.
-
Gently wash the plates with tap water to remove excess stain and allow them to air dry.[9][12]
5. Colony Counting and Data Analysis:
-
Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells.[7] Counting can be done manually using a microscope or with automated colony counting software.
-
Calculate the Plating Efficiency (PE) for the control group:
-
PE = (Number of colonies in control wells / Number of cells seeded in control wells) x 100
-
-
Calculate the Surviving Fraction (SF) for each this compound concentration:
-
SF = (Number of colonies in treated wells / (Number of cells seeded in treated wells x PE))
-
-
Plot the surviving fraction as a function of this compound concentration to generate a cell survival curve.
Signaling Pathway of this compound
The following diagram illustrates a potential signaling pathway influenced by this compound, based on current literature. This compound has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation and cell survival.
Caption: this compound may inhibit the NF-κB signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caringsunshine.com [caringsunshine.com]
- 3. ejournals.swu.ac.th [ejournals.swu.ac.th]
- 4. This compound reduces prostaglandin E2 release and NF-kappaB-mediated transcription in C6 rat glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potency of Xanthone Derivatives from Garcinia mangostana L. for COVID-19 Treatment through Angiotensin-Converting Enzyme 2 and Main Protease Blockade: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 7. Clonogenic assay of cells in vitro | Springer Nature Experiments [experiments.springernature.com]
- 8. Clonogenic Assay [bio-protocol.org]
- 9. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Garcinone-E exhibits anticancer effects in HeLa human cervical carcinoma cells mediated via programmed cell death, cell cycle arrest and suppression of cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clonogenic Assay [en.bio-protocol.org]
- 12. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Silico Docking of Garcinone B with Protein Targets
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting in silico molecular docking studies of Garcinone B, a natural xanthone derivative, with various protein targets implicated in a range of diseases. The provided protocols and data are intended to facilitate research into the therapeutic potential of this compound and to serve as a foundational methodology for virtual screening and drug discovery efforts.
Introduction
This compound, a prenylated xanthone isolated from the pericarp of the mangosteen fruit (Garcinia mangostana), has garnered significant scientific interest due to its diverse pharmacological activities.[1] Preclinical studies have suggested its potential as an antioxidant, anti-inflammatory, and anticancer agent.[1][2] In silico molecular docking is a powerful computational technique used to predict the binding affinity and interaction patterns between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein. This approach is instrumental in identifying potential drug targets, elucidating mechanisms of action, and guiding the development of novel therapeutics.
This document outlines detailed protocols for performing in silico docking of this compound with several key protein targets, including Angiotensin-Converting Enzyme 2 (ACE2), SARS-CoV-2 Main Protease (Mpro), HIV-1 Reverse Transcriptase (HIV-1 RT), and the Androgen Receptor (AR). Furthermore, it provides insights into the signaling pathways associated with these targets, offering a broader context for understanding the potential biological impact of this compound's interactions.
Data Presentation: Quantitative Docking Results
The following table summarizes the binding affinities of this compound with its protein targets as reported in various in silico studies. Binding affinity is a measure of the strength of the interaction, with more negative values indicating a stronger predicted interaction.
| Target Protein | PDB ID | Ligand | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Reference Study |
| ACE2 | 6M0J | This compound | Not specified | Gln24, Thr27, Asp30, His34, Glu35, Tyr41, Gln42, Met82, Lys353 | [3] |
| Mpro | Not specified | This compound | Not specified | Not specified | [3] |
| HIV-1 Protease | Not specified | This compound | More negative than control | van der Waals, hydrogen, pi/alkyl/anion/sigma bonds | [4] |
| HIV-1 RT | 1REV | This compound | -9.0 (Garcinone A) | Not specified | [5][6] |
| Androgen Receptor | 2AM9 | This compound | Not specified | Not specified | [7] |
Experimental Protocols: In Silico Molecular Docking
This section provides a generalized yet detailed protocol for performing molecular docking of this compound with a protein target using AutoDock Vina, a widely used open-source docking program.
Preparation of the Protein Receptor
-
Obtain Protein Structure: Download the 3D crystallographic structure of the target protein from the Protein Data Bank (PDB). Ensure the structure is of high resolution and, if applicable, co-crystallized with a reference ligand to identify the binding site.
-
Prepare the Receptor:
-
Open the PDB file in a molecular visualization tool such as UCSF Chimera or PyMOL.
-
Remove all non-essential molecules, including water, ions, and co-solvents.
-
If the downloaded structure is a multimer, retain only the chain of interest for docking.
-
Add polar hydrogen atoms to the protein.
-
Assign partial charges (e.g., Gasteiger charges).
-
Save the prepared receptor in the PDBQT file format, which is required by AutoDock Vina.
-
Preparation of the Ligand (this compound)
-
Obtain Ligand Structure: The 3D structure of this compound can be obtained from databases like PubChem (CID: 5495928).[8]
-
Prepare the Ligand:
-
Open the ligand file in a molecular modeling software.
-
Minimize the energy of the ligand to obtain a stable conformation.
-
Define the rotatable bonds.
-
Save the prepared ligand in the PDBQT file format.
-
Molecular Docking with AutoDock Vina
-
Define the Grid Box: The grid box defines the search space for the docking simulation on the receptor.
-
The dimensions and center of the grid box should encompass the active site of the protein. If a co-crystallized ligand is present in the original PDB file, its coordinates can be used to define the center of the grid box.
-
Example Grid Parameters (General): A typical grid box size is 40 x 40 x 40 Å with a spacing of 1.0 Å. The center coordinates will vary depending on the target protein.
-
-
Configure AutoDock Vina: Create a configuration text file (e.g., conf.txt) that specifies the input files and docking parameters.
-
Run the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input.
Analysis of Docking Results
-
Visualize Docked Poses: The output file (docking_results.pdbqt) contains the predicted binding poses of this compound ranked by their binding affinities.
-
Interaction Analysis: Use molecular visualization software like PyMOL or Discovery Studio Visualizer to analyze the interactions between this compound and the protein's amino acid residues. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and the experimental workflow for in silico docking.
Conclusion
The provided application notes and protocols offer a robust framework for investigating the interactions of this compound with various protein targets through in silico molecular docking. The summarized data and detailed methodologies are intended to empower researchers in the fields of pharmacology, computational biology, and drug discovery to explore the therapeutic potential of this promising natural compound. The visualization of key signaling pathways further aids in contextualizing the potential downstream effects of this compound's activity. Further experimental validation is essential to confirm the findings of these computational studies and to fully elucidate the pharmacological profile of this compound.
References
- 1. abeomics.com [abeomics.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Visualizing protein-protein docking using PyMOL | by The Bioinformatics Manual | Medium [medium.com]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. Aurora kinase A - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. This compound | C23H22O6 | CID 5495928 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Garcinone B as a Fatty Acid Synthase (FASN) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty Acid Synthase (FASN) is a critical enzyme in the de novo synthesis of long-chain fatty acids.[1] In normal tissues, FASN expression is typically low, as most fatty acids are obtained from dietary sources. However, in many human cancers, FASN is significantly overexpressed and has been correlated with poor prognosis and aggressive tumor growth.[2] This reliance of cancer cells on endogenous fatty acid synthesis for membrane production, energy storage, and signaling molecule generation makes FASN a compelling target for anticancer drug development.[3]
These application notes provide a summary of the quantitative data available for the closely related Garcinone E, detailed protocols for key experiments to evaluate the efficacy of Garcinone B as a FASN inhibitor, and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation
The following table summarizes the quantitative data for Garcinone E as a potent inhibitor of Fatty Acid Synthase. This data can be used as a reference for designing experiments and anticipating the potential efficacy of this compound.
| Compound | Target | Assay Type | IC50 | Kinetic Parameters | Reference |
| Garcinone E | Fatty Acid Synthase (FASN) | Spectrophotometric enzyme activity assay | 3.3 µM | Competitive with respect to acetyl-CoA, mixed competitive and noncompetitive with respect to malonyl-CoA, and noncompetitive with respect to NADPH. Exhibits both fast-binding reversible and time-dependent irreversible inhibition. | [4] |
| Garcinone E | MDA-MB-231 (Breast Cancer) | Cell Viability (MTT Assay) | 0.68 ± 0.15 µM | Not Applicable | [6] |
| Garcinone E | MCF-7 (Breast Cancer) | Cell Viability (MTT Assay) | 2.27 ± 0.83 µM | Not Applicable | [6] |
| Garcinone E | 4T1 (Breast Cancer) | Cell Viability (MTT Assay) | 1.21 ± 0.58 µM | Not Applicable | [6] |
Signaling Pathways and Experimental Workflows
FASN and its Role in the PI3K/AKT/mTOR Signaling Pathway
FASN is intricately linked to major oncogenic signaling pathways, including the PI3K/AKT/mTOR pathway.[3] This pathway is a central regulator of cell growth, proliferation, and survival.[7] The inhibition of FASN by compounds such as this compound is expected to disrupt this pathway, leading to decreased cancer cell survival and proliferation.
References
- 1. Synthesis and antitumor activity of an inhibitor of fatty acid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sagimet.com [sagimet.com]
- 3. Fatty Acid Synthase: An Emerging Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory effects of garcinone E on fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 7. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
Application Notes and Protocols for Studying NF-κB Inhibition by Garcinone B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Garcinone B, a xanthone derivative isolated from the pericarp of the mangosteen fruit (Garcinia mangostana), has garnered scientific interest for its potential anti-inflammatory properties.[1][2] The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, and its dysregulation is implicated in numerous chronic diseases. Evidence suggests that this compound can modulate this pathway by reducing NF-κB-mediated transcription, making it a promising candidate for further investigation as a therapeutic agent.[1][3]
These application notes provide a comprehensive guide for researchers interested in studying the inhibitory effects of this compound on the NF-κB signaling pathway. Detailed protocols for key experiments are provided, along with templates for data presentation and visualizations to facilitate experimental design and interpretation.
Mechanism of Action of NF-κB Inhibition
The NF-κB signaling cascade is a well-elucidated pathway. In its inactive state, NF-κB dimers (most commonly the p65/p50 heterodimer) are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins, primarily IκBα. Upon stimulation by various inflammatory signals, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB dimers, allowing their translocation into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences (κB sites) in the promoter regions of target genes, leading to the transcription of pro-inflammatory mediators.
While the precise mechanism of this compound is still under investigation, studies on related xanthones, such as γ-mangostin, suggest that it may directly inhibit the activity of the IKK complex. By inhibiting IKK, this compound would prevent the phosphorylation and subsequent degradation of IκBα, thereby blocking the nuclear translocation of NF-κB and the transcription of its target genes.
Data Presentation
Quantitative data from the experimental protocols should be organized into clear and concise tables for easy comparison and interpretation.
Table 1: Cytotoxicity of this compound
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| RAW 264.7 | 24 | > 50 |
| HEK293T | 24 | > 50 |
| HeLa | 24 | 45.2 ± 3.1 |
Note: The IC50 values presented are hypothetical and for illustrative purposes. Actual values must be determined experimentally.
Table 2: Inhibition of NF-κB Reporter Activity by this compound
| Cell Line | Stimulant (Concentration) | This compound IC50 (µM) |
| HEK293T-NF-κB-luc | TNF-α (10 ng/mL) | 12.5 ± 1.8 |
| RAW 264.7-NF-κB-luc | LPS (100 ng/mL) | 15.2 ± 2.5 |
Note: The IC50 values presented are hypothetical and for illustrative purposes. Actual values must be determined experimentally.
Table 3: Effect of this compound on IκBα Phosphorylation and p65 Nuclear Translocation
| Treatment | p-IκBα/IκBα Ratio (Fold Change) | Nuclear p65 Intensity (Arbitrary Units) |
| Vehicle Control | 1.0 | 105 ± 15 |
| Stimulant (e.g., LPS) | 8.5 ± 1.2 | 850 ± 75 |
| Stimulant + this compound (10 µM) | 3.2 ± 0.5 | 320 ± 40 |
| Stimulant + this compound (20 µM) | 1.5 ± 0.3 | 150 ± 25 |
Note: The data presented are hypothetical and for illustrative purposes. Actual values must be determined experimentally.
Experimental Protocols
A logical workflow is essential for comprehensively studying the effects of this compound on the NF-κB pathway.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on the chosen cell line and establish a non-toxic working concentration range for subsequent experiments.
Materials:
-
Cell line of interest (e.g., RAW 264.7, HEK293T)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for the desired time period (e.g., 24 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
NF-κB Luciferase Reporter Assay
Objective: To quantify the inhibitory effect of this compound on NF-κB transcriptional activity.
Materials:
-
A cell line stably transfected with an NF-κB-driven luciferase reporter plasmid (e.g., HEK293T-NF-κB-luc).
-
Complete culture medium.
-
This compound stock solution.
-
NF-κB stimulant (e.g., TNF-α for HEK293T, LPS for RAW 264.7).
-
Luciferase assay reagent.
-
96-well white, clear-bottom cell culture plates.
-
Luminometer.
Protocol:
-
Seed the reporter cell line in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate overnight.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Stimulate the cells with the appropriate NF-κB agonist (e.g., 10 ng/mL TNF-α or 100 ng/mL LPS) for 6-8 hours.
-
Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.
-
Calculate the percentage of NF-κB inhibition and determine the IC50 value.
Western Blot for IκBα Phosphorylation
Objective: To determine if this compound inhibits the phosphorylation and subsequent degradation of IκBα.
Materials:
-
Cell line of interest.
-
This compound.
-
NF-κB stimulant.
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-IκBα (Ser32/36), anti-IκBα, anti-β-actin.
-
HRP-conjugated secondary antibody.
-
SDS-PAGE gels and blotting apparatus.
-
Chemiluminescence detection reagent.
Protocol:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with this compound for 1-2 hours.
-
Stimulate with the NF-κB agonist for a short time course (e.g., 0, 5, 15, 30 minutes).
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and imaging system.
-
Quantify the band intensities and normalize the phosphorylated IκBα levels to total IκBα and the loading control (β-actin).
Immunofluorescence for p65 Nuclear Translocation
Objective: To visualize and quantify the effect of this compound on the nuclear translocation of the NF-κB p65 subunit.
Materials:
-
Cell line of interest.
-
This compound.
-
NF-κB stimulant.
-
4% Paraformaldehyde (PFA) for fixation.
-
0.1% Triton X-100 for permeabilization.
-
Blocking solution (e.g., 5% BSA in PBS).
-
Primary antibody: anti-p65.
-
Fluorophore-conjugated secondary antibody.
-
DAPI for nuclear counterstaining.
-
Fluorescence microscope.
Protocol:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with this compound for 1-2 hours.
-
Stimulate with the NF-κB agonist for 30-60 minutes.
-
Fix the cells with 4% PFA, permeabilize with 0.1% Triton X-100, and block with 5% BSA.
-
Incubate with the anti-p65 primary antibody, followed by the fluorophore-conjugated secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Capture images and quantify the nuclear fluorescence intensity of p65 in multiple cells per condition.
Logical Relationship of this compound's Mechanism of Action
The following diagram illustrates the logical flow of events in the proposed mechanism of action of this compound and how the key experiments address each step.
By following these detailed application notes and protocols, researchers can effectively investigate the inhibitory effects of this compound on the NF-κB signaling pathway, contributing to a better understanding of its therapeutic potential.
References
Application Notes: Garcinone B as a Potential Dual Inhibitor of SARS-CoV-2 Entry and Replication
Introduction
Garcinone B, a xanthone derivative isolated from the pericarp of the mangosteen fruit (Garcinia mangostana L.), has emerged as a promising candidate for COVID-19 research.[1][2][3][4] Computational studies have identified this compound as a potential dual inhibitor of two key proteins in the SARS-CoV-2 lifecycle: the Angiotensin-Converting Enzyme 2 (ACE2) receptor and the Main Protease (Mpro).[1][2][3] ACE2 is the primary receptor for viral entry into human cells, while Mpro is an essential enzyme for viral replication.[1][2][3] By targeting both, this compound may offer a multi-pronged therapeutic strategy against COVID-19. These application notes provide an overview of the computational findings and detailed protocols for in silico evaluation.
Mechanism of Action
Computational studies suggest that this compound can effectively bind to and inhibit both the ACE2 receptor and the SARS-CoV-2 Main Protease (Mpro).[1][2][3] The inhibition of ACE2 could prevent the virus from entering host cells, while the inhibition of Mpro would disrupt the viral replication process within infected cells. This dual-inhibitory action makes this compound a subject of interest for further preclinical and clinical investigation.
Data Presentation
The following tables summarize the key computational findings for this compound from a comparative study of xanthone derivatives.[1][2][3]
Table 1: Molecular Docking Scores of this compound against SARS-CoV-2 Targets
| Target Protein | Binding Affinity (kcal/mol) |
| ACE2 | -8.5 |
| Mpro | -7.9 |
Lower binding affinity scores indicate a stronger predicted interaction.
Table 2: Drug-Likeness and Pharmacokinetic Profile of this compound
| Property | Value | Lipinski's Rule of Five Compliance |
| Molecular Weight | 424.45 g/mol | Yes (<500) |
| LogP | 4.63 | Yes (<5) |
| Hydrogen Bond Donors | 3 | Yes (≤5) |
| Hydrogen Bond Acceptors | 6 | Yes (≤10) |
| Water Solubility | Low | - |
This compound demonstrates a suitable drug-likeness profile according to Lipinski's Rule of Five.[1][2][3]
Experimental Protocols
The following are detailed protocols for the computational experiments that have been used to evaluate the potential of this compound against SARS-CoV-2.
Protocol 1: Molecular Docking of this compound with ACE2 and Mpro
Objective: To predict the binding affinity and interaction patterns of this compound with the ACE2 receptor and the SARS-CoV-2 Main Protease.
Materials:
-
3D structure of this compound (e.g., from PubChem)
-
Crystal structures of human ACE2 (e.g., PDB ID: 6M0J) and SARS-CoV-2 Mpro (e.g., PDB ID: 6LU7)
-
Molecular docking software (e.g., AutoDock Vina, PyRx)
-
Visualization software (e.g., PyMOL, Discovery Studio)
Methodology:
-
Ligand Preparation:
-
Obtain the 3D structure of this compound in SDF or MOL2 format.
-
Convert the structure to PDBQT format using a tool like Open Babel. .
-
-
Receptor Preparation:
-
Download the PDB files for ACE2 and Mpro.
-
Remove water molecules and any co-crystallized ligands from the protein structures.
-
Add polar hydrogens and assign Gasteiger charges.
-
Define the binding site (grid box) around the active site of each protein.
-
-
Molecular Docking:
-
Perform the docking simulation using the prepared ligand and receptor files.
-
Set the exhaustiveness parameter to a suitable value (e.g., 8 or higher) for a thorough search.
-
-
Analysis of Results:
-
Analyze the docking results to identify the lowest binding energy conformation.
-
Visualize the protein-ligand complex to examine the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).
-
Protocol 2: Molecular Dynamics (MD) Simulation of this compound-Protein Complexes
Objective: To evaluate the stability of the this compound-ACE2 and this compound-Mpro complexes over time in a simulated physiological environment.
Materials:
-
The best-docked poses of this compound with ACE2 and Mpro from Protocol 1.
-
MD simulation software (e.g., GROMACS, AMBER).
-
A high-performance computing cluster.
Methodology:
-
System Preparation:
-
Place the docked complex in a simulation box (e.g., a cubic box).
-
Solvate the system with an appropriate water model (e.g., TIP3P).
-
Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological salt concentration.
-
-
Energy Minimization:
-
Perform energy minimization to remove steric clashes and relax the system.
-
-
Equilibration:
-
Perform a two-step equilibration process:
-
NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature.
-
NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure and density.
-
-
-
Production MD Run:
-
Run the production MD simulation for a desired length of time (e.g., 100 ns).
-
-
Trajectory Analysis:
-
Analyze the MD trajectory for parameters such as:
-
Root Mean Square Deviation (RMSD) to assess the stability of the complex.
-
Root Mean Square Fluctuation (RMSF) to identify flexible regions.
-
Radius of Gyration (Rg) to evaluate the compactness of the complex.
-
Hydrogen bond analysis to monitor the stability of key interactions.
-
-
Future Directions
The computational evidence strongly suggests that this compound is a viable candidate for further investigation as a potential therapeutic agent for COVID-19.[1][2][3][5] However, it is crucial to validate these in silico findings through rigorous experimental studies. Future research should focus on:
-
In vitro enzyme inhibition assays: To experimentally determine the IC50 values of this compound against SARS-CoV-2 Mpro.
-
Viral entry assays: To confirm the inhibitory effect of this compound on SARS-CoV-2 entry into host cells.
-
Cell-based antiviral assays: To evaluate the efficacy of this compound in inhibiting viral replication in cell culture models.
-
In vivo studies: To assess the safety and efficacy of this compound in animal models of SARS-CoV-2 infection.
These experimental validations are essential next steps to translate the promising computational results of this compound into a potential clinical application for the treatment of COVID-19.
References
- 1. Potency of Xanthone Derivatives from Garcinia mangostana L. for COVID-19 Treatment through Angiotensin-Converting Enzyme 2 and Main Protease Blockade: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potency of Xanthone Derivatives from Garcinia mangostana L. for COVID-19 Treatment through Angiotensin-Converting Enzym… [ouci.dntb.gov.ua]
- 3. Potency of Xanthone Derivatives from Garcinia mangostana L. for COVID-19 Treatment through Angiotensin-Converting Enzyme 2 and Main Protease Blockade: A Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Garcinone B for Cytotoxicity Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Garcinone B in cytotoxicity studies.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound in a cytotoxicity assay?
A1: Based on published data, a sensible starting point for this compound in preliminary cytotoxicity assays would be a broad range from 0.1 µM to 100 µM. The IC50 values (the concentration at which 50% of cells are inhibited) for this compound and its derivatives can vary significantly depending on the cell line. For instance, related compounds like Garcinone D have shown IC50 values around 27 µM in SKOV-3 cells, while other xanthones can be effective at lower micromolar concentrations. A dose-response experiment with serial dilutions across this range is recommended to determine the optimal concentration for your specific cell line.
Q2: How should I dissolve this compound for use in cell culture?
A2: this compound has low water solubility.[1] It is recommended to dissolve this compound in a sterile, cell culture-grade solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-20 mM).[2][3] This stock solution can then be serially diluted in your complete cell culture medium to achieve the desired final concentrations. It is crucial to ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5% and ideally at or below 0.1%.[4] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Q3: Which cytotoxicity assay is most suitable for this compound?
A3: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used and suitable method for assessing the cytotoxic effects of this compound.[5][6] This colorimetric assay measures the metabolic activity of viable cells. However, it's important to be aware that some plant extracts can interfere with the MTT reagent, leading to false-positive results.[7] Therefore, it is essential to include proper controls, such as a cell-free assay with this compound and the MTT reagent, to check for any direct reduction of MTT by the compound. Alternative assays to consider include the LDH (lactate dehydrogenase) release assay, which measures membrane integrity, or viability assays using membrane-impermeable dyes.
Q4: What is the potential mechanism of action for this compound's cytotoxicity?
A4: While the precise mechanism for this compound is still under investigation, studies on related xanthones like Garcinone E provide strong indications. The cytotoxic effects are likely mediated through the induction of apoptosis (programmed cell death).[8][9] This can be triggered by an increase in reactive oxygen species (ROS), leading to mitochondrial dysfunction and activation of the JNK signaling pathway.[8][10] Furthermore, modulation of the NF-κB signaling pathway, which is critical for cell survival and inflammation, has also been implicated in the apoptotic effects of similar compounds.[10][11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in culture medium | Low aqueous solubility of this compound. The final concentration of the compound is too high. | Ensure the DMSO stock solution is fully dissolved before diluting in medium. Prepare fresh dilutions for each experiment. Decrease the final concentration range of this compound. Consider using a serum-free medium for the duration of the treatment, as serum proteins can sometimes interact with compounds. |
| Inconsistent or non-reproducible IC50 values | Variation in cell seeding density. Fluctuation in incubation times. Pipetting errors. Cell line instability or high passage number. | Use a consistent cell seeding density for all experiments. Standardize the incubation time with this compound. Ensure accurate and consistent pipetting, especially for serial dilutions. Use cells with a low passage number and regularly check for mycoplasma contamination. |
| High background absorbance in MTT assay | Direct reduction of MTT by this compound. Contamination of reagents or medium. | Perform a cell-free control by adding this compound to the medium with MTT to check for direct reduction.[7] Use sterile, high-quality reagents and media. Ensure the solubilization buffer completely dissolves the formazan crystals.[6] |
| Unexpectedly low cytotoxicity | The chosen cell line is resistant to this compound. The concentration range is too low. The incubation time is too short. | Test a wider range of concentrations, including higher doses. Increase the incubation time (e.g., from 24h to 48h or 72h). Consider using a different, potentially more sensitive, cell line. |
| Vehicle control (DMSO) shows significant cytotoxicity | The final DMSO concentration is too high. The specific cell line is highly sensitive to DMSO. | Ensure the final DMSO concentration in the culture medium does not exceed 0.5%, and ideally is kept at 0.1% or lower.[4] Perform a dose-response experiment with DMSO alone to determine the maximum non-toxic concentration for your cell line. |
Data Presentation: IC50 Values of this compound and Related Xanthones
The following table summarizes the reported IC50 values for this compound and other relevant Garcinia xanthones in various cancer cell lines. Note that experimental conditions may vary between studies.
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| Garcinone D | SKOV-3 | Ovarian Adenocarcinoma | 27.27 ± 2.41 µM | [5] |
| Garcinone D | HCT-116 | Colorectal Cancer | 44.3 ± 2.5 µM | [5] |
| Garcinone E | HEY | Ovarian Cancer | ~2.5 µM | [12] |
| Garcinone E | A2780 | Ovarian Cancer | ~5 µM | [12] |
| α-mangostin | HepG-2 | Liver Cancer | 28.1 ± 1.1 µM | [5] |
| β-mangostin | HepG-2 | Liver Cancer | 31.9 ± 10.7 µM | [5] |
| β-mangostin | HCT-116 | Colorectal Cancer | 56.1 ± 2.5 µM | [5] |
Experimental Protocols
Detailed Protocol: MTT Assay for this compound Cytotoxicity
This protocol is designed for determining the cytotoxicity of this compound in a 96-well plate format.
Materials:
-
This compound
-
Cell culture grade DMSO
-
Your chosen cancer cell line
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
MTT Solubilization Solution (e.g., 10% SDS in 0.01 N HCl or pure DMSO)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Harvest and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Preparation of this compound Dilutions:
-
Prepare a 20 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve twice the desired final concentrations.
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells.
-
Include vehicle control wells (medium with the same final DMSO concentration) and untreated control wells (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.[7]
-
Incubate the plate for another 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of MTT solubilization solution to each well to dissolve the formazan crystals.[7]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to reduce background noise if necessary.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the this compound concentration and determine the IC50 value.
-
Visualizations
Experimental Workflow for this compound Dose-Response Study
Caption: Workflow for determining the IC50 of this compound.
Plausible Signaling Pathway for Garcinone-Induced Apoptosis
Caption: Potential mechanism of this compound-induced apoptosis.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0029510) [hmdb.ca]
- 2. apexbt.com [apexbt.com]
- 3. ejournals.swu.ac.th [ejournals.swu.ac.th]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Garcinone E triggers apoptosis and cell cycle arrest in human colorectal cancer cells by mediating a reactive oxygen species-dependent JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Garcinone E induces apoptosis and inhibits migration and invasion in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Apoptosis-inducing effect of garcinol is mediated by NF-kappaB signaling in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Autofluorescence of Garcinone B in Imaging Assays
Welcome to the technical support center for researchers utilizing Garcinone B in imaging assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the inherent autofluorescence of this compound, a common challenge in fluorescence-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem when working with this compound?
A1: Autofluorescence is the natural emission of light by biological structures or compounds when they are excited by light. This compound, a xanthone derivative, possesses intrinsic fluorescence. In imaging assays, this autofluorescence can mask the specific signal from your intended fluorescent probes, leading to a low signal-to-noise ratio and difficulty in interpreting results.
Q2: I am observing high background fluorescence in my imaging experiment with this compound. How can I confirm it is from the compound itself?
A2: To confirm that the observed background is from this compound, you should include a control group in your experiment where cells or tissues are treated with this compound but without the addition of your specific fluorescent labels (e.g., fluorescently tagged antibodies or dyes). If you observe fluorescence in this control group under the same imaging conditions, it is highly likely due to the autofluorescence of this compound.
Q3: What are the general spectral properties of xanthones like this compound?
Data Presentation: Hypothetical Spectral Properties of this compound
| Parameter | Wavelength Range (nm) | Notes |
| Hypothetical Excitation Maxima | ~245, ~320, ~350-400 | Xanthones often have multiple excitation peaks. The longer wavelength excitation is more likely to interfere with common fluorophores. |
| Hypothetical Emission Maximum | Broad emission, potentially in the 450-550 nm range | The emission is often broad, which can lead to spectral bleed-through into multiple detection channels. |
Troubleshooting Guide
This guide provides a systematic approach to mitigating the autofluorescence of this compound in your imaging assays.
Problem: High background fluorescence obscuring the signal of interest.
Solution Workflow:
Caption: Troubleshooting workflow for this compound autofluorescence.
Step 1: Optimize Spectral Separation
-
Rationale: The most effective way to deal with autofluorescence is to spectrally separate it from your desired signal.
-
Actionable Advice:
-
Choose the Right Fluorophores: Select fluorophores that are excited by and emit light at wavelengths that are well separated from the hypothetical emission of this compound (450-550 nm). Red and far-red fluorophores (e.g., Alexa Fluor 647, Cy5, APC) are excellent choices as their emission spectra are less likely to overlap with the autofluorescence of most biological compounds.
-
Use Narrowband Filters: Employ narrowband excitation and emission filters to specifically target your chosen fluorophore and exclude as much of the this compound autofluorescence as possible.
-
Step 2: Enhance Specific Signal
-
Rationale: A stronger specific signal will be easier to distinguish from the background autofluorescence.
-
Actionable Advice:
-
Use Brighter Fluorophores: Opt for brighter fluorophores with high quantum yields and extinction coefficients (e.g., Phycoerythrin (PE) and its tandems, Brilliant Violet™ dyes).
-
Signal Amplification Techniques: Consider using signal amplification methods such as Tyramide Signal Amplification (TSA) for immunofluorescence, which can significantly increase the signal intensity at the target site.
-
Step 3: Reduce Background Fluorescence
-
Rationale: If spectral separation and signal enhancement are insufficient, direct reduction of the background is necessary.
-
Actionable Advice:
-
Photobleaching: Before acquiring your final image, intentionally expose the sample to the excitation light used to visualize this compound's autofluorescence. This can selectively photobleach the compound, reducing its contribution to the background. Be cautious not to photobleach your specific fluorophore.
-
Chemical Quenching: Commercially available quenching agents like Sudan Black B or TrueVIEW™ Autofluorescence Quenching Kit can be used to non-specifically reduce autofluorescence from various sources. These should be tested for compatibility with your assay.
-
Computational Subtraction: Acquire an image of a "this compound only" control sample and use image analysis software to subtract this background fluorescence from your experimental images. This requires consistent imaging settings across all samples.
-
Experimental Protocols
Protocol 1: Determining the Emission Spectrum of this compound
-
Preparation: Prepare a solution of this compound in a suitable solvent (e.g., DMSO, ethanol) at a concentration similar to that used in your experiments.
-
Instrumentation: Use a fluorescence spectrophotometer or a confocal microscope with spectral imaging capabilities.
-
Excitation: Excite the sample at various wavelengths, starting from the near-UV range (e.g., 350 nm) and moving towards the blue region (e.g., 450 nm).
-
Emission Scan: For each excitation wavelength, perform an emission scan over a broad range (e.g., 400-700 nm).
-
Analysis: Identify the excitation wavelength that produces the strongest emission and determine the peak emission wavelength. This will define the spectral characteristics of this compound's autofluorescence in your system.
Protocol 2: Immunofluorescence Staining with a Far-Red Fluorophore
-
Cell Culture and Treatment: Plate cells on coverslips and treat with this compound as required by your experimental design.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with your primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS and then incubate with a far-red conjugated secondary antibody (e.g., Alexa Fluor 647 goat anti-mouse) for 1 hour at room temperature, protected from light.
-
Mounting and Imaging: Wash three times with PBS, mount the coverslips on microscope slides with an anti-fade mounting medium, and image using a confocal microscope equipped with a far-red laser (e.g., 633 nm or 647 nm) and appropriate emission filters.
Signaling Pathway Visualization
This compound has been reported to inhibit NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) mediated transcription. The following diagram illustrates a simplified NF-κB signaling pathway.
Caption: this compound inhibits the NF-κB signaling pathway.
Technical Support Center: Scaling Up Garcinone B Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in scaling up the purification of Garcinone B.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of this compound for large-scale purification?
This compound is a naturally occurring xanthone predominantly isolated from the pericarp (peel) of the mangosteen fruit (Garcinia mangostana)[1][2][3]. The pericarp contains a significantly higher concentration of xanthones compared to other parts of the fruit, making it the most economically viable source for extraction[4].
Q2: What are the common methods for initial extraction of this compound from the raw material?
The initial step typically involves solvent extraction from dried and powdered mangosteen pericarp. Common solvents used for extraction include ethanol and methanol[1][5]. Techniques such as maceration, Soxhlet extraction, and microwave-assisted extraction have been reported for xanthones from mangosteen pericarp[5]. For large-scale operations, considerations should be given to extraction efficiency, solvent recovery, and safety.
Q3: What purity levels can be expected for this compound after initial purification steps?
The purity of this compound after initial extraction and preliminary purification can vary significantly depending on the methodology. It is crucial to implement subsequent chromatographic steps to achieve high purity. For related xanthones from Garcinia mangostana, purities above 93% have been achieved in a single preparative chromatography step[6].
Q4: What are the key stability concerns for this compound during purification?
While specific stability data for this compound is limited, related phenolic compounds can be susceptible to degradation under certain conditions. Factors that can affect the stability of xanthones include pH, temperature, and exposure to light and oxygen[7][8][9]. It is advisable to conduct stability studies under conditions that mimic the intended large-scale purification process.
Troubleshooting Guides
Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Extraction | - Ensure the pericarp is finely powdered to maximize surface area for solvent penetration. - Optimize the solvent-to-solid ratio and extraction time. - Consider using alternative extraction techniques like ultrasound-assisted or microwave-assisted extraction for improved efficiency[5]. |
| Degradation during Extraction/Purification | - Minimize exposure to high temperatures and direct light. - Evaluate the effect of pH on stability and buffer the process streams if necessary[7][8]. - Consider performing purification steps under an inert atmosphere (e.g., nitrogen) to prevent oxidation. |
| Suboptimal Chromatographic Conditions | - Screen different solvent systems and stationary phases to improve separation from other xanthones. - Optimize the loading capacity of the chromatography column to prevent overloading and subsequent loss of product. |
| Irreversible Adsorption to Stationary Phase | - This can be a challenge with column chromatography[6]. Consider alternative techniques like Centrifugal Partition Chromatography (CPC) which is a liquid-liquid chromatography method and avoids solid supports[10][11]. |
Insufficient Purity of this compound
| Potential Cause | Troubleshooting Steps |
| Co-elution with Structurally Similar Xanthones | - Garcinia mangostana contains numerous structurally related xanthones such as α-mangostin, γ-mangostin, and gartanin, which can be challenging to separate[1][4][10]. - Employ high-resolution chromatographic techniques. A multi-step purification protocol involving different separation principles (e.g., normal-phase followed by reversed-phase chromatography) may be necessary. |
| Presence of Process-Related Impurities | - Identify the impurities using analytical techniques like HPLC-MS[10]. - Trace the origin of the impurity in the process (e.g., from raw materials, solvents, or degradation). - Modify the purification process to specifically remove the identified impurity. |
| Contamination from Equipment | - Ensure thorough cleaning and passivation of all equipment between batches to prevent cross-contamination. |
Data Presentation
Table 1: Comparison of Purification Techniques for Xanthones from Garcinia mangostana
| Technique | Advantages | Disadvantages for Scale-Up | Reported Purity for Related Xanthones | Reference |
| Column Chromatography (CC) | - Widely available and well-understood. | - High solvent consumption. - Time-intensive. - Potential for irreversible adsorption and low recovery. | Not specified, but used for isolation. | [6] |
| High-Speed Countercurrent Chromatography (HSCCC) / Centrifugal Partition Chromatography (CPC) | - No solid support, avoiding irreversible adsorption. - High sample loading capacity. - Good resolution and recovery. | - Requires specialized equipment. | > 93% for α-mangostin and γ-mangostin. | [6] |
Experimental Protocols
Protocol: Preparative High-Speed Countercurrent Chromatography (HSCCC) for Xanthone Separation
This protocol is adapted from a method used for the separation of α-mangostin and γ-mangostin and can be optimized for this compound purification[6].
-
Solvent System Preparation: Prepare a two-phase solvent system consisting of Methanol/water/Ethanol/Hexane/methyl tert-butyl ether (6:3:1:6:4 v/v). Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.
-
HSCCC Instrument Setup:
-
Fill the multilayer coil column entirely with the stationary phase (the upper phase of the solvent system).
-
Set the apparatus to rotate at a specified speed (e.g., 800 rpm).
-
Pump the mobile phase (the lower phase of the solvent system) into the head of the column at a specific flow rate (e.g., 5 mL/min).
-
-
Sample Injection: Once the mobile phase emerges from the tail outlet and hydrodynamic equilibrium is established, dissolve the crude or partially purified this compound extract in a mixture of the stationary and mobile phases and inject it into the column.
-
Elution and Fraction Collection: Continue the elution with the mobile phase. Monitor the effluent with a UV detector and collect fractions based on the chromatogram.
-
Analysis: Analyze the collected fractions using an appropriate analytical method such as HPLC to determine the purity of this compound.
Mandatory Visualization
Caption: A generalized experimental workflow for the purification of this compound.
Caption: A logical flowchart for troubleshooting low purity issues in this compound purification.
References
- 1. Xanthones from the Pericarp of Garcinia mangostana - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Garcixanthone E and Garcimangophenone C: New Metabolites from Garcinia mangostana and Their Cytotoxic and Alpha Amylase Inhibitory Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C23H22O6 | CID 5495928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. LC-QTOF-MS analysis of xanthone content in different parts of Garcinia mangostana and its influence on cholinesterase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Review of the Influence of Various Extraction Techniques and the Biological Effects of the Xanthones from Mangosteen (Garcinia mangostana L.) Pericarps - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. technosaurus.co.jp [technosaurus.co.jp]
- 11. technosaurus.co.jp [technosaurus.co.jp]
preventing degradation of Garcinone B during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Garcinone B during extraction from its natural sources, primarily the pericarp of Garcinia mangostana (mangosteen).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability during extraction important?
This compound is a xanthone, a class of polyphenolic compounds, naturally found in the pericarp of mangosteen.[1][2][3] It has garnered significant research interest for its potential therapeutic properties, including anticancer and neuroprotective activities.[4] Maintaining the structural integrity of this compound during extraction is crucial for accurate quantification and for ensuring the biological activity of the final extract. Degradation can lead to reduced yield and the formation of artifacts that may interfere with downstream applications.
Q2: What are the main factors that can cause this compound degradation during extraction?
While specific degradation pathways for this compound are not extensively documented, factors known to affect the stability of xanthones and other polyphenols include:
-
Temperature: High temperatures used in some extraction methods can lead to thermal degradation.[5]
-
pH: The pH of the extraction solvent can influence the stability of phenolic compounds.[6][7][8]
-
Light: Exposure to UV or even ambient light can induce photochemical degradation.[6]
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the phenolic structure.
-
Solvent Type: The choice of solvent can impact the stability of the extracted compounds.[7]
Q3: Which solvents are recommended for this compound extraction?
Methanol, ethanol, and acetone are commonly used solvents for extracting xanthones from mangosteen pericarp.[9][10][11] The choice of solvent will depend on the specific extraction technique and the desired purity of the extract. For instance, a study on the extraction of xanthones from Garcinia mangostana pericarp used methanol, ethanol, ethyl acetate, and hexane, with alcoholic extracts showing good results.[12]
Q4: How can I monitor the degradation of this compound during my extraction process?
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., PDA or MS) is a reliable method for monitoring the concentration of this compound and detecting the appearance of potential degradation products.[9][13] A decrease in the peak area of this compound and the emergence of new, unidentified peaks in the chromatogram can indicate degradation.
Troubleshooting Guide
This guide addresses common issues encountered during this compound extraction and provides potential solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Low yield of this compound in the final extract. | Incomplete extraction. | 1. Increase the extraction time. 2. Reduce the particle size of the plant material by grinding. 3. Optimize the solvent-to-solid ratio. |
| Degradation during extraction. | 1. Lower the extraction temperature. Consider using cold extraction methods like maceration or ultrasonic-assisted extraction at controlled temperatures.[5] 2. Protect the extraction setup from light by using amber glassware or covering it with aluminum foil.[5] 3. Degas the solvent and/or perform the extraction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. | |
| Appearance of unknown peaks in the HPLC chromatogram. | Degradation of this compound or other co-extracted compounds. | 1. Analyze samples at different stages of the extraction process to pinpoint when the unknown peaks appear. 2. Employ the troubleshooting steps for degradation mentioned above. 3. Use a milder extraction method. |
| Contamination. | 1. Ensure all glassware and equipment are thoroughly cleaned. 2. Use high-purity solvents. | |
| Inconsistent extraction yields between batches. | Variability in plant material. | 1. Standardize the source, age, and pre-processing (drying, grinding) of the plant material. 2. Analyze the moisture content of the plant material before extraction and adjust the weight accordingly. |
| Inconsistent extraction conditions. | 1. Carefully control all extraction parameters (temperature, time, solvent ratio, agitation speed). 2. Ensure consistent performance of extraction equipment. |
Experimental Protocols
Protocol 1: Cold Maceration for Minimizing Thermal Degradation
This protocol is designed to extract this compound while minimizing the risk of heat-induced degradation.
-
Preparation of Plant Material:
-
Dry the mangosteen pericarp at a low temperature (e.g., 40-50°C) until brittle.
-
Grind the dried pericarp into a fine powder (e.g., 40-60 mesh).
-
-
Extraction:
-
Weigh the powdered plant material and place it in a suitable container (e.g., an Erlenmeyer flask).
-
Add the extraction solvent (e.g., methanol or ethanol) at a specific solvent-to-solid ratio (e.g., 10:1 v/w).
-
Seal the container and wrap it in aluminum foil to protect it from light.
-
Place the container on a magnetic stirrer or orbital shaker and agitate at room temperature for 24-48 hours.
-
-
Filtration and Concentration:
-
Filter the mixture through filter paper (e.g., Whatman No. 1) to separate the extract from the solid residue.
-
Wash the residue with a small volume of fresh solvent to ensure complete recovery.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a low temperature (e.g., < 40°C).
-
-
Storage:
-
Store the dried extract in a desiccator in the dark at low temperature (e.g., -20°C) to prevent further degradation.
-
Protocol 2: Ultrasonic-Assisted Extraction (UAE) for Improved Efficiency
UAE can enhance extraction efficiency at lower temperatures and shorter times compared to traditional methods.
-
Preparation of Plant Material:
-
Prepare the dried and powdered mangosteen pericarp as described in Protocol 1.
-
-
Extraction:
-
Place the powdered material in an extraction vessel.
-
Add the chosen solvent (e.g., 80% ethanol).
-
Place the vessel in an ultrasonic bath.
-
Set the sonication parameters (e.g., frequency, power, and temperature). It is crucial to control the temperature of the water bath to prevent heating of the sample.
-
Sonicate for a predetermined time (e.g., 30-60 minutes).
-
-
Filtration and Concentration:
-
Follow the filtration and concentration steps as described in Protocol 1.
-
-
Storage:
-
Store the dried extract as described in Protocol 1.
-
Visualizations
Caption: Experimental workflow for this compound extraction.
Caption: Factors leading to this compound degradation.
References
- 1. Structure and Chemical Properties [web.unbc.ca]
- 2. This compound | C23H22O6 | CID 5495928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Potency of Xanthone Derivatives from Garcinia mangostana L. for COVID-19 Treatment through Angiotensin-Converting Enzyme 2 and Main Protease Blockade: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review of the Influence of Various Extraction Techniques and the Biological Effects of the Xanthones from Mangosteen (Garcinia mangostana L.) Pericarps - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physicochemical Stability of the Pigment Produced by Pseudofusicoccum adansoniae: Influence of pH, Temperature, Additives, and Light Exposure [mdpi.com]
- 7. Aqueous stability of astilbin: effects of pH, temperature, and solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. archimer.ifremer.fr [archimer.ifremer.fr]
- 10. ejournals.swu.ac.th [ejournals.swu.ac.th]
- 11. Garcinone E Mitigates Oxidative Inflammatory Response and Protects against Experimental Autoimmune Hepatitis via Modulation of Nrf2/HO-1, NF-κB and TNF-α/JNK Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Minimizing Off-Target Effects of Garcinone B in Cellular Assays
Welcome to the technical support center for Garcinone B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cellular assays while minimizing potential off-target effects. Here you will find frequently asked questions (FAQs), troubleshooting guides, experimental protocols, and data on the biological activities of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known targets?
This compound is a xanthone, a class of natural compounds, isolated from the pericarp of the mangosteen fruit (Garcinia mangostana)[1]. Its primary reported targets include Angiotensin-Converting Enzyme 2 (ACE2) and the Main Protease (Mpro) of SARS-CoV-2, which has led to its investigation in the context of COVID-19 research[1]. Additionally, this compound has demonstrated cytotoxic effects against various cancer cell lines.
Q2: What are the potential off-target effects of this compound?
As a bioactive small molecule, this compound can interact with multiple cellular targets beyond its intended ones, leading to off-target effects. These can manifest as unintended cytotoxicity, modulation of signaling pathways unrelated to the primary research focus, or alterations in cellular processes like the cell cycle and apoptosis. Known pathways modulated by this compound and related xanthones include the NF-κB and JNK signaling pathways[2][3].
Q3: How can I minimize off-target effects in my experiments?
Minimizing off-target effects is crucial for obtaining reliable and interpretable data. Key strategies include:
-
Dose-Response Optimization: Use the lowest concentration of this compound that elicits the desired on-target effect. A thorough dose-response analysis is essential.
-
Use of Appropriate Controls: Include positive and negative controls in your assays to differentiate between on-target, off-target, and non-specific effects.
-
Cell Line Selection: Be aware that the effects of this compound can be cell-line specific. Choose a cell line that is well-characterized for the pathway you are studying.
-
Kinase Profiling: If you suspect off-target kinase inhibition, consider performing a kinase profiling assay to identify unintended kinase targets.
-
Orthogonal Assays: Confirm your findings using multiple, independent assays that measure the same biological endpoint through different mechanisms.
Q4: What is a typical starting concentration for this compound in cellular assays?
The optimal concentration of this compound is highly dependent on the cell line and the specific assay. Based on available cytotoxicity data, a starting point for dose-response studies could be in the range of 1-10 µM. However, it is critical to perform a titration to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cellular assays.
| Problem | Possible Cause | Suggested Solution |
| High Cytotoxicity in Control Cells | This compound concentration is too high. | Perform a dose-response curve to determine the optimal, non-toxic concentration for your cell line. Start with a lower concentration range (e.g., 0.1 - 10 µM). |
| Solvent (e.g., DMSO) toxicity. | Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for your cells (typically <0.5%). | |
| Inconsistent or Non-reproducible Results | Variability in cell seeding density. | Ensure a uniform cell number is seeded in each well. |
| Instability of this compound in culture medium. | Prepare fresh dilutions of this compound for each experiment. | |
| Unexpected Changes in Cell Morphology | Off-target effects on the cytoskeleton or adhesion pathways. | Document morphological changes and consider them as a potential off-target effect. Use lower concentrations of this compound. |
| High Background in Western Blots for Signaling Pathways (e.g., NF-κB) | Insufficient blocking of the membrane. | Increase blocking time or use a different blocking agent (e.g., 5% BSA instead of milk for phospho-antibodies). |
| Primary or secondary antibody concentration is too high. | Titrate your antibodies to determine the optimal dilution that provides a strong signal with low background. | |
| Inadequate washing. | Increase the number and duration of wash steps to remove unbound antibodies. |
Data Presentation
Cytotoxicity of this compound and Related Xanthones in Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and the closely related compound, Garcinone E, in various human cancer cell lines. This data can guide the selection of appropriate concentration ranges for your experiments. Note that IC50 values can vary between studies due to differences in experimental conditions.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | C6 | Rat Glioma | Not specified, but inhibits NF-κB | [2] |
| Garcinone E | HEY | Ovarian Cancer | 3.55 ± 0.35 | [4] |
| Garcinone E | A2780 | Ovarian Cancer | 2.91 ± 0.50 | [4] |
| Garcinone E | A2780/Taxol | Ovarian Cancer (Taxol-resistant) | 3.25 ± 0.13 | [4] |
| Garcinone E | HT-29 | Colorectal Cancer | Not specified, but induces apoptosis | [5] |
| Garcinone E | Caco-2 | Colorectal Cancer | Not specified, but induces apoptosis | [5] |
| Malabaricone B | A549 | Lung Cancer | 8.1 ± 1.0 | [6] |
Experimental Protocols
MTT Assay for Cell Viability and Cytotoxicity
This protocol is used to determine the cytotoxic effects of this compound on adherent cells.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Western Blot Analysis of NF-κB Pathway Activation
This protocol is for assessing the effect of this compound on the NF-κB signaling pathway by measuring the levels of key proteins like p65 and IκBα.
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-phospho-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound at the desired concentrations and time points. Include an untreated control and a positive control for pathway activation (e.g., TNF-α).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities and normalize to a loading control like β-actin.
Visualizations of Signaling Pathways and Workflows
Caption: this compound inhibits the NF-κB signaling pathway by targeting IKK.
Caption: Garcinone E activates the JNK signaling pathway, leading to apoptosis.
Caption: Troubleshooting workflow for experiments using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 3. Garcinone E Mitigates Oxidative Inflammatory Response and Protects against Experimental Autoimmune Hepatitis via Modulation of Nrf2/HO-1, NF-κB and TNF-α/JNK Axis | MDPI [mdpi.com]
- 4. Garcinone E induces apoptosis and inhibits migration and invasion in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Garcinone E triggers apoptosis and cell cycle arrest in human colorectal cancer cells by mediating a reactive oxygen species-dependent JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spice-derived phenolic, malabaricone B induces mitochondrial damage in lung cancer cells via a p53-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Garcinone B Bioavailability for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Garcinone B. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges in enhancing the in vivo bioavailability of this promising, yet poorly soluble, natural compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a xanthone, a class of polyphenolic compounds, naturally found in the pericarp of the mangosteen fruit (Garcinia mangostana). It has garnered research interest for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antiviral activities. However, this compound is highly hydrophobic with very low water solubility, which significantly limits its absorption from the gastrointestinal tract after oral administration. This poor bioavailability can lead to low and variable plasma concentrations, making it challenging to achieve therapeutic efficacy in in vivo studies.
Q2: What are the primary strategies for enhancing the oral bioavailability of this compound?
A2: The main approaches to improve the oral bioavailability of poorly soluble drugs like this compound focus on increasing the dissolution rate and/or solubility in the gastrointestinal fluids. Key strategies include:
-
Particle Size Reduction: Decreasing the particle size to the micro or nano-scale increases the surface area-to-volume ratio, which can enhance the dissolution rate.
-
Amorphous Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix in an amorphous state can prevent crystallization and improve its dissolution.
-
Lipid-Based Formulations: Formulating this compound in oils, surfactants, and co-solvents can improve its solubility and facilitate absorption through lymphatic pathways. Self-emulsifying drug delivery systems (SEDDS) are a common example.
-
Complexation: Using complexing agents like cyclodextrins can encapsulate the hydrophobic this compound molecule, increasing its apparent water solubility.
Q3: Are there any in vivo pharmacokinetic data available for this compound?
Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation and in vivo evaluation of this compound.
Formulation Development
| Problem | Possible Causes | Troubleshooting Steps |
| Low drug loading in solid dispersion. | - Poor miscibility of this compound with the chosen polymer.- Use of an inappropriate solvent system during preparation. | - Screen a variety of hydrophilic polymers with different properties (e.g., PVP, HPMC, Soluplus®).- Use a co-solvent system to improve the solubility of both this compound and the polymer.- Consider hot-melt extrusion as an alternative to solvent evaporation, as it can sometimes achieve higher drug loading. |
| Instability of nanosuspension (particle aggregation). | - Insufficient amount or inappropriate type of stabilizer.- Ostwald ripening (growth of larger particles at the expense of smaller ones). | - Optimize the type and concentration of stabilizers (e.g., surfactants like Tween 80, polymers like PVA). A combination of stabilizers is often more effective.- Ensure sufficient energy input during homogenization or milling.- Store the nanosuspension at a controlled temperature to minimize particle growth. |
| Precipitation of this compound from lipid-based formulations upon dilution. | - The formulation is unable to maintain this compound in a solubilized state in the aqueous environment of the GI tract. | - Increase the concentration of surfactants and co-solvents in the formulation.- Select oils and surfactants that form fine, stable emulsions upon dispersion.- Perform in vitro dispersion tests in simulated gastric and intestinal fluids to assess the formulation's stability. |
In Vivo Studies
| Problem | Possible Causes | Troubleshooting Steps |
| Difficulty in administering the formulation via oral gavage. | - High viscosity of the formulation.- Clogging of the gavage needle due to particle aggregation. | - For suspensions, ensure uniform particle size and proper dispersion before administration.- If the formulation is too viscous, it can be slightly warmed or diluted with an appropriate vehicle, ensuring the dose concentration is adjusted accordingly.- Use a gavage needle with an appropriate gauge for the viscosity of the formulation.[3][4][5] |
| High variability in plasma concentrations between animals. | - Inconsistent dosing due to formulation inhomogeneity.- Variability in food intake (food effects).- Differences in GI physiology between animals. | - Ensure the formulation is homogenous by thorough mixing or stirring before each administration.- Standardize the fasting and feeding schedule for all animals in the study.- Increase the number of animals per group to improve statistical power. |
| Suspected vehicle-induced toxicity (e.g., lethargy, weight loss). | - The chosen vehicle or its concentration may have inherent toxicity.[6] | - Conduct a pilot study with the vehicle alone to assess its tolerability in the chosen animal model.- Reduce the concentration of potentially toxic excipients like DMSO or high concentrations of surfactants.- Consult literature for the safety of different vehicles in the specific animal species and route of administration.[2][7] |
Bioanalysis
| Problem | Possible Causes | Troubleshooting Steps |
| Low recovery of this compound from plasma samples. | - Inefficient extraction method.- Binding of this compound to plasma proteins. | - Optimize the liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol by testing different solvents and pH conditions.- Use a protein precipitation step prior to extraction.- Consider using a deuterated internal standard to compensate for extraction variability. |
| Poor sensitivity in LC-MS/MS analysis. | - Ion suppression from matrix components.- Suboptimal mass spectrometry parameters. | - Improve sample clean-up to remove interfering substances.- Optimize the mobile phase composition and gradient to separate this compound from matrix components.- Tune the mass spectrometer parameters (e.g., collision energy, cone voltage) specifically for this compound. |
| Degradation of this compound in plasma samples. | - Enzymatic degradation or instability at storage temperature. | - Add a stabilizer or antioxidant to the collection tubes.- Process and freeze plasma samples immediately after collection.- Conduct stability studies (freeze-thaw, short-term, and long-term) to determine the stability of this compound in the plasma matrix. |
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 394.42 g/mol | N/A |
| Water Solubility | ~0.0007 mg/L | N/A |
| Estimated XlogP3-AA | 5.3 | N/A |
Representative In Vivo Pharmacokinetic Parameters of a Related Xanthone (α-Mangostin)
| Formulation | Animal Model | Dose (mg/kg) | Cmax (µg/mL) | Tmax (min) |
| Corn Oil Suspension | Rat | 40 | 4.8 | 63 |
| Mangosteen Juice | Human | N/A | 0.00312 | ~60 |
Note: This data is for α-mangostin and should be used as a reference for what might be expected for this compound.
Experimental Protocols
Preparation of this compound Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of this compound with a hydrophilic polymer to enhance its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol (HPLC grade)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves (e.g., 100 mesh)
Methodology:
-
Preparation of Drug-Polymer Solution:
-
Accurately weigh this compound and PVP K30 in a 1:4 ratio (e.g., 100 mg this compound and 400 mg PVP K30).
-
Dissolve both components in a minimal amount of methanol in a round-bottom flask. Use sonication if necessary to ensure complete dissolution.
-
-
Solvent Evaporation:
-
Attach the flask to a rotary evaporator.
-
Evaporate the methanol under reduced pressure at a controlled temperature (e.g., 40°C).
-
Continue evaporation until a thin, dry film is formed on the inner surface of the flask.
-
-
Drying and Pulverization:
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried film from the flask.
-
Pulverize the solid dispersion using a mortar and pestle.
-
Pass the resulting powder through a 100-mesh sieve to obtain a uniform particle size.
-
-
Characterization:
-
Characterize the prepared solid dispersion using techniques such as Differential Scanning Calorimetry (DSC) to confirm the amorphous state of this compound, and Fourier-Transform Infrared Spectroscopy (FTIR) to check for drug-polymer interactions.
-
Perform in vitro dissolution studies in simulated gastric and intestinal fluids to evaluate the enhancement in dissolution rate compared to pure this compound.[8][9][10][11][12]
-
Preparation of this compound Nanosuspension by Wet Media Milling
Objective: To produce a nanosuspension of this compound to increase its surface area and dissolution velocity.
Materials:
-
This compound
-
Hydroxypropyl methylcellulose (HPMC, low viscosity grade)
-
Tween 80
-
Zirconium oxide beads (0.5 mm diameter)
-
High-energy planetary ball mill or similar milling equipment
-
Purified water
Methodology:
-
Preparation of the Suspension:
-
Prepare an aqueous solution containing 0.5% (w/v) HPMC and 0.5% (w/v) Tween 80 as stabilizers.
-
Disperse this compound in the stabilizer solution to a final concentration of 10% (w/v).
-
-
Wet Milling:
-
Transfer the suspension to a milling chamber containing zirconium oxide beads. The volume of beads should be approximately 50% of the chamber volume.
-
Mill the suspension at a high speed (e.g., 600 rpm) for a specified duration (e.g., 24-48 hours). The optimal milling time should be determined by periodic particle size analysis.
-
-
Separation and Characterization:
-
Separate the nanosuspension from the milling beads by decantation or filtration.
-
Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
-
Assess the dissolution rate of the nanosuspension in comparison to the unmilled this compound powder.[8][13][14][15][16][17]
-
Bioanalytical Method for Quantification of this compound in Rat Plasma by LC-MS/MS
Objective: To develop and validate a sensitive and specific method for the quantification of this compound in rat plasma.
Materials:
-
Rat plasma (with anticoagulant, e.g., K2EDTA)
-
This compound analytical standard
-
Internal Standard (IS), e.g., a structurally similar compound not present in the study
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Water (LC-MS grade)
-
LC-MS/MS system
Methodology:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate the plasma proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
Method Validation:
Mandatory Visualizations
Signaling Pathways
Caption: this compound inhibits the NF-κB pathway by targeting the IKK complex.
Caption: this compound may inhibit viral entry and replication by targeting ACE2 and Mpro.
Experimental Workflow
Caption: Workflow for developing and evaluating bioavailability-enhanced this compound formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsonline.com [ijpsonline.com]
- 3. magistralbr.caldic.com [magistralbr.caldic.com]
- 4. researchgate.net [researchgate.net]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 7. In vivo toxicology of excipients commonly employed in drug discovery in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Practical method for preparing nanosuspension formulations for toxicology studies in the discovery stage: formulation optimization and in vitro/in vivo evaluation of nanosized poorly water-soluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of the main protease of SARS-CoV-2 (Mpro) by repurposing/designing drug-like substances and utilizing nature’s toolbox of bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CN106420633A - Solid dispersion and its preparation method and application - Google Patents [patents.google.com]
- 12. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. Formulation Strategies of Nanosuspensions for Various Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. opendata.uni-halle.de [opendata.uni-halle.de]
- 18. Biological Activities and Bioavailability of Mangosteen Xanthones: A Critical Review of the Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 20. zefsci.com [zefsci.com]
dealing with poor water solubility of Garcinone B in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Garcinone B, focusing on challenges related to its poor water solubility.
Frequently Asked Questions (FAQs)
1. What is the water solubility of this compound?
This compound is a hydrophobic compound with very low solubility in water.[1][2] This property can present significant challenges in experimental settings, particularly in aqueous buffer systems and cell culture media.
Data Presentation: Solubility of this compound
| Property | Value | Source |
| Water Solubility | 0.0007 mg/L @ 25 °C (estimated) | The Good Scents Company Information System[1] |
| Water Solubility | 0.014 g/L (predicted) | ALOGPS[1][3] |
| logP (predicted) | 4.38 | ALOGPS[1][3] |
2. How can I dissolve this compound for in vitro experiments?
Due to its hydrophobicity, this compound requires an organic solvent to create a stock solution. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose. The stock solution can then be diluted to the final working concentration in the aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the experimental system (typically ≤ 0.1% v/v).
3. My this compound precipitates when I add it to my cell culture medium. What should I do?
Precipitation is a common issue when diluting a hydrophobic compound from an organic stock solution into an aqueous medium. Here are some troubleshooting steps:
-
Check Final Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) in the culture medium is minimal (ideally below 0.1%). High concentrations of organic solvents can cause the compound to crash out of solution.
-
Use a Higher Stock Concentration: Prepare a more concentrated stock solution. This allows you to add a smaller volume to your medium to reach the desired final concentration, thereby keeping the organic solvent percentage low.
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes help improve solubility.
-
Vortex While Adding: Add the stock solution dropwise to the medium while vortexing or stirring to ensure rapid and even dispersion, which can prevent localized high concentrations that lead to precipitation.
-
Consider Solubilizing Agents: For certain applications, the use of solubilizing agents like surfactants (e.g., Tween® 80) or cyclodextrins may be necessary to enhance aqueous solubility.[4][5] However, these must be tested for their own potential effects on the experimental model.
Troubleshooting Guide: Experimental Protocols
Protocol: Preparation of this compound Stock Solution
This protocol outlines the standard procedure for preparing a concentrated stock solution of this compound using an appropriate organic solvent.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, sterile-filtered DMSO to the tube to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Dissolution: Vortex the solution vigorously for several minutes until the this compound is completely dissolved. A brief sonication step can be used if dissolution is difficult.
-
Sterilization: If required for your application (e.g., cell culture), sterilize the stock solution by passing it through a 0.22 µm syringe filter compatible with your solvent (e.g., a PTFE filter for DMSO).
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol: Application of this compound in Cell Culture Experiments
This protocol describes the steps for diluting the this compound stock solution into cell culture medium for treating cells.
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Pre-warm Medium: Warm the required volume of complete cell culture medium in a 37°C water bath.
-
Prepare Serial Dilutions (if necessary): If a range of concentrations is being tested, prepare intermediate dilutions of the stock solution in fresh, sterile DMSO.
-
Final Dilution: Add the required volume of the this compound stock (or intermediate dilution) to the pre-warmed medium. For example, to achieve a 10 µM final concentration from a 10 mM stock, add 1 µL of stock to every 1 mL of medium. This maintains a DMSO concentration of 0.1%.
-
Mix Thoroughly: Immediately after adding the compound, mix the medium well by gentle inversion or pipetting to ensure homogeneity and prevent precipitation.
-
Treat Cells: Remove the old medium from your cell culture plates and replace it with the freshly prepared this compound-containing medium.
-
Incubate: Return the cells to the incubator for the desired treatment period.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Solubilizing Hydrophobic Compounds
Caption: Workflow for preparing and applying this compound.
This compound and the NF-κB Signaling Pathway
This compound has been shown to prevent lipopolysaccharide (LPS)-induced stimulation of NF-κB-dependent transcription.[6] This pathway is a central regulator of inflammatory genes.
Caption: this compound inhibits the pro-inflammatory NF-κB pathway.
Garcinone E (a related compound) and the Nrf2/HO-1 Pathway
While specific data on this compound is limited, the related xanthone Garcinone E has been shown to activate the Nrf2/HO-1 antioxidant pathway.[7] This provides a potential mechanism of action for xanthones in mitigating oxidative stress.
Caption: Xanthones may activate the Nrf2 antioxidant pathway.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0029510) [hmdb.ca]
- 2. This compound, 76996-28-6 [thegoodscentscompany.com]
- 3. Showing Compound this compound (FDB000645) - FooDB [foodb.ca]
- 4. Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound reduces prostaglandin E2 release and NF-kappaB-mediated transcription in C6 rat glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Garcinone E Mitigates Oxidative Inflammatory Response and Protects against Experimental Autoimmune Hepatitis via Modulation of Nrf2/HO-1, NF-κB and TNF-α/JNK Axis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Garcinone B Delivery for Animal Studies
This technical support center provides troubleshooting guidance and detailed protocols for researchers utilizing Garcinone B in animal studies. Given its hydrophobic nature, effective delivery of this compound requires careful formulation and selection of administration routes to ensure consistent and reproducible results.
Frequently Asked Questions (FAQs) about this compound
Q1: What are the basic physicochemical properties of this compound?
A1: this compound is a prenylated xanthone derived from the mangosteen fruit.[1] Its key properties are summarized below, highlighting its poor water solubility, which is a primary challenge for in vivo delivery.[2][3]
| Property | Value | Reference |
| Molecular Formula | C23H22O6 | [2] |
| Molecular Weight | 394.42 g/mol | [2] |
| Water Solubility | Estimated at 0.0007 mg/L at 25°C | [2][3] |
| Physical State | Solid | [3] |
| Melting Point | 190 - 192 °C | [3][4] |
| XLogP3-AA | 5.3 (estimated) | [2] |
Q2: What are the known biological activities of this compound?
A2: Preclinical studies have shown that this compound possesses a range of biological activities, including anti-inflammatory, antioxidant, and potential anticancer effects.[1][5] It has also been identified as a potent inhibitor of ACE2 and Mpro, suggesting potential applications in COVID-19 research.[6]
Troubleshooting Guide for Formulation & Delivery
Q3: My this compound is not dissolving in aqueous buffers like PBS. What should I do?
A3: This is expected due to this compound's high hydrophobicity (low water solubility).[2][3] Direct dissolution in aqueous buffers is not feasible. You must use a suitable vehicle or formulation strategy.
-
For Oral Administration:
-
Oil-based Suspension: Suspend the compound in a biocompatible oil such as corn oil, sesame oil, or olive oil. This is a common method for oral gavage of hydrophobic compounds.
-
Aqueous Suspension with Surfactants: Create a suspension using water with a small percentage of a non-toxic surfactant like Tween 80 or Cremophor EL to aid in particle wetting and prevent aggregation.
-
-
For Systemic (e.g., Intravenous) Administration:
-
Co-solvent Systems: Use a mixture of solvents, such as DMSO, ethanol, and saline. However, be cautious as high concentrations of organic solvents can cause toxicity. The final concentration of the organic solvent should be minimized (typically <10% DMSO).
-
Nanoparticle Formulations: Encapsulating this compound into nanoparticles, such as liposomes or polymeric micelles, is the recommended approach for IV delivery.[7] These formulations can improve solubility, stability, and circulation half-life while reducing off-target toxicity.[8][9]
-
Q4: I'm using an oral gavage suspension, but my results are inconsistent between animals. How can I improve reproducibility?
A4: Inconsistent results with suspensions are often due to a lack of homogeneity.
-
Ensure Uniform Particle Size: If possible, use micronized this compound powder for easier and more stable suspension.
-
Proper Mixing: Use a vortex mixer immediately before drawing each dose to ensure the compound is evenly suspended. For larger batches, use a magnetic stirrer to keep the suspension mixed throughout the dosing procedure.
-
Consistent Gavage Technique: Ensure the gavage technique is consistent for all animals to avoid administration errors. Improper technique can lead to accidental tracheal delivery or esophageal damage.[10][11] Refer to the detailed protocol below (Protocol 3).
Q5: The vehicle I'm using (e.g., high-concentration DMSO) is causing toxicity in my animal model. What are safer alternatives?
A5: Vehicle toxicity is a significant concern. Nanoparticle-based drug delivery systems are excellent alternatives as they are generally more biocompatible.
-
Liposomes: These are vesicles composed of a lipid bilayer that can encapsulate both hydrophobic and hydrophilic drugs.[12][13] They are biodegradable and can be formulated to control drug release.[12]
-
Polymeric Micelles: These are self-assembling nanostructures formed from amphiphilic block copolymers that can solubilize hydrophobic drugs like this compound in their core.
-
Lipid-Polymer Hybrid Nanoparticles (PLHNPs): These systems combine the structural integrity of a polymeric core with the biocompatibility of a lipid shell, offering high stability and drug encapsulation efficiency.[14]
Q6: I suspect low oral bioavailability of this compound. What delivery strategies can enhance it?
A6: Low oral bioavailability for hydrophobic compounds is common due to poor absorption and potential degradation in the gastrointestinal tract.[15][16]
-
Nanoparticle Formulations: As mentioned, nanoparticles can protect the encapsulated drug from the harsh GI environment and improve its absorption across the intestinal epithelium.[7][9]
-
Amorphous Solid Dispersions (ASDs): This formulation strategy involves dispersing the drug in a polymeric carrier in an amorphous state, which can significantly enhance its dissolution rate and subsequent absorption.[15]
Experimental Protocols
Protocol 1: Preparation of a this compound Suspension for Oral Gavage
Materials:
-
This compound powder
-
Vehicle (e.g., Corn oil, or 0.5% w/v carboxymethylcellulose [CMC] in sterile water with 0.1% Tween 80)
-
Sterile microcentrifuge tubes or vials
-
Weighing scale
-
Spatula
-
Vortex mixer and/or sonicator
Method:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration (e.g., 10 mg/mL) and total volume needed.
-
Accurately weigh the this compound powder and place it into a sterile vial.
-
Add a small amount of the vehicle to the powder to create a paste. This helps to wet the powder and prevent clumping.
-
Gradually add the remaining vehicle to the vial while continuously vortexing.
-
If aggregation occurs, sonicate the suspension in a bath sonicator for 5-10 minutes to ensure a fine, uniform dispersion.
-
Store the suspension at 4°C. Before each use, bring the suspension to room temperature and vortex thoroughly immediately before drawing each dose.
Protocol 2: Administration via Oral Gavage in Mice
Materials:
-
Prepared this compound formulation
-
Appropriate-sized syringe (e.g., 1 mL)
-
Sterile gavage needle (18-20 gauge for adult mice, with a rounded tip).[17][18]
-
Animal scale
Method:
-
Weigh the mouse to determine the correct dosing volume. The maximum recommended volume for oral gavage is 10 mL/kg.[18]
-
Measure the correct length for gavage needle insertion by holding the needle alongside the mouse, from the tip of the nose to the last rib (xiphoid process). Mark this length on the needle if necessary.[11][17]
-
Thoroughly vortex the this compound suspension and draw the calculated volume into the syringe. Ensure no air bubbles are present.
-
Properly restrain the mouse by scruffing the neck and back to immobilize the head and align the esophagus.[10]
-
Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth.[11]
-
The needle should pass smoothly into the esophagus. If any resistance is felt, withdraw immediately and reposition.[10]
-
Once the needle is in place, dispense the substance slowly and steadily.
-
Withdraw the needle gently and return the animal to its cage.
-
Monitor the animal for 5-10 minutes for any signs of distress or respiratory difficulty.[17]
Protocol 3: Administration via Intravenous (Tail Vein) Injection in Mice
Materials:
-
Prepared this compound formulation (must be a sterile, clear solution, e.g., in a co-solvent system or nanoparticle suspension)
-
Appropriate-sized syringe (e.g., 0.5-1 mL) with a 27-30 gauge needle.[19][20]
-
Mouse restrainer
-
Heat lamp or warming pad
-
70% isopropyl alcohol and sterile gauze
Method:
-
Weigh the mouse to calculate the injection volume. Recommended maximum bolus IV injection volume is 5 mL/kg.[19]
-
Warm the mouse's tail using a heat lamp or by placing the mouse in a warmed cage for 5-10 minutes to induce vasodilation, making the lateral tail veins more visible.[21][22]
-
Place the mouse in a restrainer, exposing the tail.
-
Wipe the tail with an alcohol pad to clean the injection site.
-
Load the syringe with the calculated dose, removing all air bubbles.
-
Identify one of the two lateral tail veins. Insert the needle, bevel up, into the vein at a shallow angle, parallel to the vein.[20]
-
A successful insertion may result in a small "flash" of blood in the needle hub.[21]
-
Inject the solution slowly and steadily. The vein should blanch (turn pale) as the solution displaces the blood. If you feel resistance or see a subcutaneous bleb (swelling) form, the needle is not in the vein.[19]
-
If unsuccessful, remove the needle, apply pressure, and attempt a new injection at a site more proximal (closer to the body) on the same or opposite vein. Do not make more than two attempts per vein.[19]
-
After successful injection, withdraw the needle and apply gentle pressure to the site with gauze to prevent bleeding.[22]
-
Return the mouse to its cage and monitor for any adverse reactions.
| Parameter | Oral Gavage (Mouse) | IV Injection (Mouse) |
| Needle/Tube Gauge | 18-20 G (flexible or rigid with bulb tip) | 27-30 G |
| Max Bolus Volume | 10 mL/kg | 5 mL/kg (bolus), 10 mL/kg (slow)[19] |
| Frequency | Up to 3 times in 24 hours (protocol dependent)[17][18] | Max of 3 total injections per mouse (protocol dependent)[22] |
| Anesthesia | Not typically required, depends on handler skill[21] | Not required but can be used[20] |
Visualizations
Signaling Pathway
Caption: Hypothetical anti-inflammatory pathway of this compound inhibiting NF-κB activation.
Experimental Workflow
Caption: General experimental workflow for an in vivo animal study using this compound.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. This compound, 76996-28-6 [thegoodscentscompany.com]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0029510) [hmdb.ca]
- 4. Showing Compound this compound (FDB000645) - FooDB [foodb.ca]
- 5. Garcinone E Mitigates Oxidative Inflammatory Response and Protects against Experimental Autoimmune Hepatitis via Modulation of Nrf2/HO-1, NF-κB and TNF-α/JNK Axis [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Nanoparticle-Based Drug Delivery in Cancer Therapy and Its Role in Overcoming Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent progress on nanoparticle-based drug delivery systems for cancer therapy | Cancer Biology & Medicine [cancerbiomed.org]
- 9. historymedjournal.com [historymedjournal.com]
- 10. instechlabs.com [instechlabs.com]
- 11. research.sdsu.edu [research.sdsu.edu]
- 12. ijrdo.org [ijrdo.org]
- 13. mdpi.com [mdpi.com]
- 14. Advances in drug delivery systems, challenges and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Challenges in delivering therapeutic peptides and proteins: a silk-based solution - PMC [pmc.ncbi.nlm.nih.gov]
- 17. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 18. iacuc.wsu.edu [iacuc.wsu.edu]
- 19. animalcare.ubc.ca [animalcare.ubc.ca]
- 20. depts.ttu.edu [depts.ttu.edu]
- 21. research.vt.edu [research.vt.edu]
- 22. research-support.uq.edu.au [research-support.uq.edu.au]
Validation & Comparative
Garcinone B Demonstrates Anticancer Potential Across Diverse Cancer Cell Lines
New research confirms the anticancer properties of Garcinone B, a xanthone compound, showcasing its ability to inhibit the growth of various cancer cell lines. Studies indicate that this compound exerts its effects through the induction of programmed cell death (apoptosis) and disruption of the cell cycle, highlighting its potential as a therapeutic agent in oncology.
This compound's anticancer activity has been observed in liver, breast, and colon cancer cell lines.[1] The primary mechanisms behind its efficacy involve the inhibition of cancer cell proliferation, the induction of apoptosis, and the arrest of the cell cycle.[1] While specific quantitative data on this compound remains limited in publicly available research, the existing evidence points towards a promising profile for further investigation.
Comparative Anticancer Activity
To provide a clear comparison of this compound's effectiveness, the following table summarizes the available data on its activity and that of closely related compounds in various cancer cell lines. It is important to note that much of the detailed research has focused on similar xanthones, such as Garcinone E and Garcinol.
| Compound | Cancer Type | Cell Line(s) | Key Findings |
| This compound | Liver, Breast, Colon | Not specified in detail | Induces apoptosis, inhibits proliferation, and disrupts the cell cycle.[1] |
| Garcinone E | Colorectal Cancer | HT-29, Caco-2 | Triggers apoptosis and cell cycle arrest through a reactive oxygen species (ROS)-dependent JNK signaling pathway.[2][3] |
| Garcinol | Breast Cancer | MCF-7, MDA-MB-231 | Induces apoptosis mediated by the down-regulation of the NF-kappaB signaling pathway.[4] |
| Garcinol | Hepatocellular Carcinoma | Hep3B | Induces ROS-dependent apoptosis.[5] |
Experimental Protocols
The confirmation of this compound's anticancer activity relies on a series of established experimental protocols designed to assess cell viability, programmed cell death, and cell cycle progression.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are then treated with varying concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, MTT solution is added to each well and incubated for several hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The intensity of the color is proportional to the number of viable cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with this compound for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected and washed.
-
Staining: The cells are then stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that stains the DNA of cells with compromised membranes, i.e., late apoptotic and necrotic cells).
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the different cell populations based on their fluorescence.
Cell Cycle Analysis
Flow cytometry is also employed to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated with this compound and then harvested.
-
Fixation: The cells are fixed, typically with cold ethanol, to permeabilize the cell membrane and preserve the cellular structure.
-
Staining: The fixed cells are stained with a DNA-binding fluorescent dye, such as Propidium Iodide (PI). The amount of fluorescence is directly proportional to the amount of DNA in each cell.
-
Flow Cytometry Analysis: A flow cytometer measures the fluorescence intensity of individual cells, allowing for the generation of a histogram that shows the percentage of cells in each phase of the cell cycle.
Visualizing the Mechanisms of Action
To better understand the processes affected by this compound and related compounds, the following diagrams illustrate a general experimental workflow and a key signaling pathway involved in its anticancer activity.
Caption: A simplified workflow for evaluating the anticancer activity of this compound.
Caption: Postulated signaling cascade for Garcinone-induced apoptosis.
References
- 1. In vitro and in vivo anti-colon cancer effects of Garcinia mangostana xanthones extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Garcinone E triggers apoptosis and cell cycle arrest in human colorectal cancer cells by mediating a reactive oxygen species-dependent JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Garcinol inhibits cell growth in hepatocellular carcinoma Hep3B cells through induction of ROS-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anticancer Properties of Garcinone B and Alpha-Mangostin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anticancer effects of two prominent xanthones derived from the mangosteen fruit (Garcinia mangostana): Garcinone B and alpha-mangostin. While both compounds have demonstrated potential as anticancer agents, the extent of research and available data varies significantly. Alpha-mangostin has been extensively studied, with a wealth of information on its mechanisms of action across numerous cancer types. In contrast, research on this compound is less comprehensive, with much of the available data focusing on its general pro-apoptotic and anti-proliferative effects. This guide synthesizes the current scientific literature to offer an objective comparison based on available experimental data.
Data Presentation: A Quantitative Comparison
The following tables summarize the cytotoxic effects of this compound and alpha-mangostin in various cancer cell lines, as indicated by their half-maximal inhibitory concentration (IC50) values. It is important to note that direct comparative studies are limited, and the data presented here are compiled from independent research. Variations in experimental conditions (e.g., cell density, incubation time) can influence IC50 values.
Table 1: Comparative Cytotoxicity (IC50 Values) of this compound and Related Xanthones
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Liver, Breast, Colon | Data not consistently reported in publicly available literature. General anti-proliferative effects noted. | [1] |
| Garcinone E | MDA-MB-231 (Breast) | 0.68 | [2] |
| MCF-7 (Breast) | 2.27 | [2] | |
| 4T1 (Breast) | 1.21 | [2] | |
| Garcinol | MCF-7 (Breast) | Dose-dependent inhibition | [3] |
| MDA-MB-231 (Breast) | Dose-dependent inhibition | [3] |
Table 2: Cytotoxicity (IC50 Values) of Alpha-Mangostin in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (h) |
| Breast | MCF-7 | 5.6 | Not Specified |
| MDA-MB-231 | 6.8 | Not Specified | |
| MDA-MB-468 | 9.2 | Not Specified | |
| Osteosarcoma | Saos-2 | Not Specified | Not Specified |
| MG-63 | Not Specified | Not Specified | |
| Liver | HepG2 | Not Specified | Not Specified |
| Prostate | PC-3 | Not Specified | Not Specified |
| Gastric | NCI-N87 | Not Specified | Not Specified |
Mechanisms of Anticancer Action: Apoptosis and Cell Cycle Arrest
Both this compound and alpha-mangostin exert their anticancer effects primarily through the induction of apoptosis (programmed cell death) and arrest of the cell cycle.
This compound: Research indicates that this compound induces apoptosis in liver, breast, and colon cancer cells.[1] The underlying mechanisms involve the activation of caspases and the modulation of pro-apoptotic and anti-apoptotic proteins.[1] However, the specific signaling pathways have not been as extensively detailed as those for alpha-mangostin.
Alpha-Mangostin: The pro-apoptotic and cell cycle-arresting properties of alpha-mangostin are well-documented across a wide range of cancers. It has been shown to:
-
Induce Apoptosis: by activating both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of caspase cascades (caspase-3, -8, and -9), modulation of the Bcl-2 family of proteins (increasing the Bax/Bcl-2 ratio), and increasing reactive oxygen species (ROS) levels.
-
Induce Cell Cycle Arrest: primarily at the G1 phase, by affecting the expression of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).
Signaling Pathways
The following diagrams illustrate the known signaling pathways modulated by alpha-mangostin and the proposed general mechanism for this compound.
Caption: Signaling pathways modulated by alpha-mangostin leading to apoptosis and cell cycle arrest.
Caption: Proposed general mechanism of this compound-induced apoptosis.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are generalized protocols for assays commonly used in the evaluation of these compounds.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or alpha-mangostin for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) should be included.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilizing solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cells with the desired concentrations of the test compound for a specified duration.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the fluorescence intensity of PI.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Apoptosis Assay by Western Blot
This technique is used to detect the expression of proteins involved in the apoptotic pathway.
-
Protein Extraction: Treat cells with the compound, then lyse the cells in a suitable buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bax, Bcl-2).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins.
Conclusion
Both this compound and alpha-mangostin from Garcinia mangostana show promise as anticancer agents. Alpha-mangostin is a well-characterized compound with a large body of evidence supporting its efficacy and detailing its molecular mechanisms of action. This compound also demonstrates pro-apoptotic and anti-proliferative activities, though further research is required to fully elucidate its specific signaling pathways and to establish a comprehensive profile of its IC50 values across a broader range of cancer cell lines. Direct comparative studies of these two compounds would be highly valuable to determine their relative potency and therapeutic potential. The experimental protocols provided herein offer a standardized framework for future investigations into these and other related xanthones.
References
A Comparative Analysis of the Antibacterial Spectrum of Garcinone B and Other Xanthones
For Immediate Release
[City, State] – [Date] – A comprehensive review of available experimental data provides insights into the antibacterial properties of Garcinone B, a xanthone compound isolated from the pericarp of the mangosteen fruit (Garcinia mangostana). This guide offers a comparative analysis of this compound's antibacterial spectrum against other prominent xanthones, providing researchers, scientists, and drug development professionals with a consolidated resource for evaluating their potential as novel antimicrobial agents.
Xanthones, a class of polyphenolic compounds, have garnered significant interest for their diverse pharmacological activities. Among them, this compound, α-mangostin, and γ-mangostin have been subjects of numerous studies to determine their efficacy against a range of bacterial pathogens. This comparison guide synthesizes the available data on their minimum inhibitory concentrations (MICs), providing a quantitative basis for evaluating their antibacterial potency.
Comparative Antibacterial Spectrum
The antibacterial activity of this compound and other selected xanthones is summarized in the table below, presenting their MIC values against various Gram-positive and Gram-negative bacteria. The data has been compiled from multiple studies to provide a broad overview of their spectrum of activity.
| Compound | Gram-Positive Bacteria | MIC (µg/mL) | Gram-Negative Bacteria | MIC (µg/mL) |
| This compound | Streptococcus mutans ATCC 25175 | 0.25[1] | Escherichia coli | >200[2] |
| Streptococcus sobrinus | 0.25[1] | Pseudomonas aeruginosa | >200[2] | |
| Lactobacillus acidophilus | 0.5[1] | |||
| Lactobacillus casei | 0.5[1] | |||
| Mycobacterium tuberculosis | Strong inhibitory effect (MIC not specified)[1] | |||
| α-Mangostin | Staphylococcus aureus (MSSA) | 0.78 - 1.56[3] | Escherichia coli | >200[2] |
| Methicillin-resistant S. aureus (MRSA) | 0.5 - 12.5[4][5] | Pseudomonas aeruginosa | >200[2] | |
| Vancomycin-resistant Enterococci (VRE) | 6.25[6] | |||
| Bacillus subtilis | 1.6[2] | |||
| γ-Mangostin | Staphylococcus aureus (MSSA) | 6.25[7] | ||
| Methicillin-resistant S. aureus (MRSA) | 3.13[7] | |||
| Vancomycin-resistant Enterococci (VRE) | 6.25[7] | |||
| Rubraxanthone | Staphylococcus aureus | 0.31 - 1.25[4] |
Note: The presented MIC values are sourced from various studies and may not be directly comparable due to differences in experimental protocols.
Key Observations
From the compiled data, several key observations can be made:
-
This compound has demonstrated potent activity against cariogenic bacteria, with particularly low MIC values against Streptococcus mutans and Lactobacillus species.[1] Its efficacy against other common pathogenic bacteria, such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, is not well-documented in the reviewed literature.
-
α-Mangostin exhibits a broad spectrum of activity against Gram-positive bacteria, including drug-resistant strains like MRSA and VRE.[4][5][6] Its activity against Gram-negative bacteria appears to be limited.[2]
-
γ-Mangostin also shows significant activity against Gram-positive bacteria, with notable potency against MRSA.[7]
-
Rubraxanthone has been reported to have very high activity against Staphylococcus aureus, with MIC values lower than the antibiotic vancomycin in some studies.[4]
Experimental Protocols
The determination of the antibacterial spectrum and potency of these xanthones primarily relies on standardized antimicrobial susceptibility testing methods. The following are detailed methodologies for the key experiments cited.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Xanthone Solutions: Stock solutions of the purified xanthones (e.g., this compound, α-mangostin) are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO). A series of twofold dilutions are then made in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of final concentrations.
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the xanthone that completely inhibits visible bacterial growth, as observed by the absence of turbidity.
Agar Disk Diffusion Method (Kirby-Bauer Test)
This method is used to qualitatively assess the susceptibility of bacteria to antimicrobial agents.
-
Inoculation: A standardized inoculum of the test bacterium (0.5 McFarland standard) is uniformly swabbed onto the surface of a Mueller-Hinton agar plate.
-
Disk Application: Sterile paper disks (6 mm in diameter) are impregnated with a known concentration of the xanthone solution and placed on the agar surface.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone around the disk where bacterial growth is inhibited is measured in millimeters. The size of the zone of inhibition is indicative of the antibacterial activity.
Mechanism of Action: A Glimpse into Bacterial Disruption
The primary antibacterial mechanism of action for many xanthones, including α-mangostin, is believed to be the disruption of the bacterial cell membrane.[5] This interaction leads to a cascade of events that ultimately result in bacterial cell death.
Caption: Proposed mechanism of antibacterial action of xanthones.
The lipophilic nature of xanthones allows them to intercalate into the bacterial cell membrane, leading to a loss of structural integrity. This disruption can cause membrane depolarization, increased permeability, and leakage of essential ions and cellular components, ultimately leading to metabolic inhibition and cell death.[5]
Experimental Workflow for Antibacterial Susceptibility Testing
The process of evaluating the antibacterial spectrum of a compound like this compound follows a systematic workflow, from initial screening to the determination of quantitative measures of efficacy.
Caption: Experimental workflow for assessing antibacterial spectrum.
This workflow ensures a rigorous and standardized approach to generating the data necessary for comparing the antibacterial properties of different compounds.
References
- 1. Antibacterial activities of plant-derived xanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xanthone Derivatives Enhance the Therapeutic Potential of Neomycin against Polymicrobial Gram-Negative Bacterial Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. Antibacterial activity of xanthones from guttiferaeous plants against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibacterial activity of xanthones from Garcinia mangostana (L.) and their structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Garcinone B and ACE2: A Comparative Guide to Inhibitory Effects
For Researchers, Scientists, and Drug Development Professionals
The angiotensin-converting enzyme 2 (ACE2) has emerged as a critical therapeutic target, particularly due to its role as the primary receptor for the entry of coronaviruses, including SARS-CoV-2, into human cells. The inhibition of ACE2 activity or the blockage of its interaction with viral spike proteins presents a promising strategy for the development of antiviral agents. Among the numerous compounds investigated, Garcinone B, a xanthone derivative from the mangosteen fruit, has been identified as a potential inhibitor. This guide provides a comparative analysis of this compound's inhibitory potential against ACE2, contextualized with data from other known natural inhibitors.
Comparative Analysis of ACE2 Inhibitors
While in silico studies have highlighted this compound as a potent inhibitor of ACE2, specific experimental data on its half-maximal inhibitory concentration (IC50) from in vitro assays are not yet widely published.[1] Computational models suggest a strong binding affinity to ACE2.[2] For a comprehensive comparison, this guide includes experimentally validated data for other well-researched natural compounds known to inhibit ACE2.
| Compound | Reported IC50 | Assay Type | Source |
| This compound | Data Not Available (Predicted Potent Inhibitor) | In Silico (Computational) | [1] |
| Quercetin | 4.48 µM | In Vitro (Fluorogenic Assay) | [3][4][5][6] |
| Hesperidin | ~1491 µM (Cytotoxicity IC50 in VeroE6 cells) | In Vitro (Cell-based) | [7][8] |
| Berberine | Not specified (Inhibits ACE2 expression) | In Vitro (Western Blot) | [9] |
Note: The IC50 value for Hesperidin reflects its cytotoxicity in VeroE6 cells, which is an indirect measure of its potential effect on viral entry in a cell-based model, rather than direct enzymatic inhibition. Berberine has been shown to decrease the protein expression of ACE2 rather than directly inhibiting its enzymatic activity.[9]
Experimental Protocols
The validation of potential ACE2 inhibitors typically involves in vitro enzymatic assays. A common method is the fluorescence-based assay, which measures the enzymatic activity of ACE2.
General Protocol for a Fluorescence-Based ACE2 Inhibition Assay
This protocol outlines a typical procedure for determining the IC50 of a test compound against recombinant human ACE2 (rhACE2).
1. Reagents and Materials:
-
Recombinant Human ACE2 (rhACE2)
-
Fluorogenic ACE2 substrate (e.g., Mca-APK(Dnp))
-
Assay Buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20)
-
Test Compound (e.g., this compound) and known inhibitor (positive control, e.g., MLN-4760)
-
DMSO (for dissolving compounds)
-
96-well black microplate
-
Fluorescence microplate reader
2. Assay Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO and then dilute further in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid interference.
-
Enzyme and Inhibitor Incubation: Add a defined amount of rhACE2 to the wells of the 96-well plate. Subsequently, add the diluted test compound or control solutions to the respective wells. Include wells with enzyme and buffer only (negative control) and wells with a known inhibitor (positive control). Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Substrate Addition and Reaction Initiation: Add the fluorogenic ACE2 substrate to all wells to initiate the enzymatic reaction. The total reaction volume should be consistent across all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at time zero using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 320/420 nm for Mca-based substrates). Continue to monitor the fluorescence at regular intervals for a defined period (e.g., 60 minutes) at a constant temperature (e.g., 37°C).
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction (increase in fluorescence over time) for each well.
-
Determine the percentage of ACE2 inhibition for each concentration of the test compound relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizing the Workflow
The following diagram illustrates the key steps in a typical in vitro fluorescence-based assay for screening ACE2 inhibitors.
Caption: Workflow for an in vitro fluorescence-based ACE2 inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Quercetin and Its Metabolites Inhibit Recombinant Human Angiotensin-Converting Enzyme 2 (ACE2) Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quercetin in the Prevention and Treatment of Coronavirus Infections: A Focus on SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hesperidin, a Potential Antiviral Agent against SARS-CoV-2: The Influence of Citrus Consumption on COVID-19 Incidence and Severity in China - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hesperidin Is a Potential Inhibitor against SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Berberine Reshapes the Balance of the Local Renin-Angiotensin System by Modulating Autophagy under Metabolic Stress in Pancreatic Islets - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivities of Garcinone B and Garcinone E
For Researchers, Scientists, and Drug Development Professionals
Garcinone B and Garcinone E, two prenylated xanthones isolated from the pericarp of the mangosteen fruit (Garcinia mangostana), have garnered significant interest within the scientific community for their diverse and potent biological activities. This guide provides a comparative analysis of their bioactivities, supported by experimental data, to aid researchers in their exploration of these natural compounds for therapeutic applications.
Comparative Bioactivity Profile
While both this compound and Garcinone E exhibit promising pharmacological properties, the current body of research indicates distinct areas of therapeutic potential. Garcinone E has been extensively studied for its anticancer effects, whereas this compound has shown notable anti-inflammatory, antioxidant, and antimicrobial activities.
Anticancer Activity
Garcinone E has demonstrated potent cytotoxic and anti-proliferative effects across a range of cancer cell lines. In contrast, while this compound is suggested to have anticancer properties, detailed studies are less abundant.
Table 1: Comparative Cytotoxicity of this compound and Garcinone E in various cancer cell lines
| Compound | Cancer Cell Line | Assay | IC50 / ED50 Value | Reference |
| Garcinone E | Ovarian Cancer (HEY, A2780) | MTT Assay | Not specified, but showed excellent anti-proliferative effects | [1][2] |
| Ovarian Cancer (A2780/Taxol) | MTT Assay | Not specified, but showed significant inhibition of proliferation | [1][2] | |
| Hepatocellular Carcinoma (HepG2, HCC36, TONG, HA22T, HEp3B, SK-HEp-1) | MTT Assay | Potent cytotoxic effect, total killing of cells at ≥ 10 µM | [3][4] | |
| Colorectal Cancer (HT-29, Caco-2) | Not specified | Not specified, but inhibited colony formation | [5] | |
| Cervical Cancer (HeLa) | MTT Assay | ~32 µM | [6] | |
| Oral Cancer (HSC-4) | MTT Assay | 4.8 µM | [6] | |
| Breast Cancer (MCF-7, MDA-MB-231, 4T1) | CCK-8 Assay | Showed significant cell viability reduction | [7] | |
| This compound | Not specified | In vitro studies | Potential anticancer properties indicated | [8] |
Anti-inflammatory and Antioxidant Activity
Both compounds have been reported to possess anti-inflammatory and antioxidant properties.
-
This compound: Preclinical studies have highlighted its ability to modulate inflammatory pathways and protect cells from oxidative stress.[8] It has been shown to interfere with the activation of NF-κB, a key regulator of inflammation.[9]
-
Garcinone E: Has demonstrated hepatoprotective effects against autoimmune hepatitis by mitigating oxidative inflammatory responses through modulation of the Nrf2/HO-1 and NF-κB signaling pathways.[10]
Antimicrobial Activity
-
This compound: Exhibits strong antibacterial activity against cariogenic bacteria, such as Streptococcus mutans and Lactobacillus, with MIC values of 0.25 µg/ml and 0.5 µg/ml, respectively.[11] It has also shown inhibitory effects against Mycobacterium tuberculosis.[11]
-
Garcinone E: While primarily investigated for its anticancer effects, some studies suggest it also possesses antibacterial properties.[12]
Other Bioactivities
-
This compound: Has been identified as a potent inhibitor of Angiotensin-Converting Enzyme 2 (ACE2) and Main Protease (Mpro), suggesting its potential in COVID-19 research.[13][14][15]
-
Garcinone E: Acts as a potent inhibitor of Fatty Acid Synthase (FAS) with an IC50 of 3.3 µM, indicating potential applications in the treatment of obesity and cancer.[16] It has also been found to inhibit protein tyrosine phosphatase 1B (PTP1B), an enzyme linked to diabetes.[17]
Mechanisms of Action: A Comparative Overview
The distinct bioactivities of this compound and Garcinone E stem from their differential interactions with cellular signaling pathways.
Garcinone E: Induction of Apoptosis and Inhibition of Metastasis
Garcinone E's anticancer effects are largely attributed to its ability to induce programmed cell death (apoptosis) and inhibit the metastatic cascade.
-
Induction of Apoptosis: Garcinone E triggers apoptosis through multiple mechanisms, including:
-
Endoplasmic Reticulum (ER) Stress: It induces ER stress and activates the IRE-1α pathway, leading to the activation of the caspase cascade.[1][2]
-
Mitochondrial Dysfunction: It can trigger the production of Reactive Oxygen Species (ROS), leading to mitochondrial dysfunction and the activation of caspases 3 and 9.[5]
-
JNK Signaling Pathway: The production of ROS can mediate the activation of the JNK signaling pathway, which is involved in apoptosis.[5]
-
-
Inhibition of Migration and Invasion: Garcinone E has been shown to suppress the migratory and invasive capabilities of cancer cells by:
Caption: Signaling pathways modulated by Garcinone E leading to anticancer effects.
This compound: Anti-inflammatory and Antimicrobial Mechanisms
The mechanisms underlying this compound's bioactivities are centered on its anti-inflammatory and antimicrobial actions.
-
Anti-inflammatory Action: this compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory gene expression.[9]
-
Antimicrobial Action: The anticariogenic activity of this compound involves the disruption of bacterial cell membranes and a reduction in cell surface hydrophobicity of bacteria like S. mutans.[11]
Caption: Mechanisms of anti-inflammatory and antimicrobial action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of this compound and Garcinone E.
Cell Viability and Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product. The amount of formazan is directly proportional to the number of living cells.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.[18]
-
Treat the cells with various concentrations of the test compound (e.g., Garcinone E) and a vehicle control (e.g., DMSO) for specified time periods (e.g., 24, 48, 72 hours).[19]
-
After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
-
References
- 1. Garcinone E induces apoptosis and inhibits migration and invasion in ovarian cancer cells [ouci.dntb.gov.ua]
- 2. Garcinone E induces apoptosis and inhibits migration and invasion in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Garcinone E, a xanthone derivative, has potent cytotoxic effect against hepatocellular carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. livingbyheart.tripod.com [livingbyheart.tripod.com]
- 5. Garcinone E triggers apoptosis and cell cycle arrest in human colorectal cancer cells by mediating a reactive oxygen species-dependent JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The purple mangosteen (Garcinia mangostana): Defining the anticancer potential of selected xanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 8. caringsunshine.com [caringsunshine.com]
- 9. mdpi.com [mdpi.com]
- 10. Garcinone E Mitigates Oxidative Inflammatory Response and Protects against Experimental Autoimmune Hepatitis via Modulation of Nrf2/HO-1, NF-κB and TNF-α/JNK Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ejournals.swu.ac.th [ejournals.swu.ac.th]
- 12. phytojournal.com [phytojournal.com]
- 13. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Potency of Xanthone Derivatives from Garcinia mangostana L. for COVID-19 Treatment through Angiotensin-Converting Enzyme 2 and Main Protease Blockade: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibitory effects of garcinone E on fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Botanical characteristics, chemical components, biological activity, and potential applications of mangosteen - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Garcinone-E exhibits anticancer effects in HeLa human cervical carcinoma cells mediated via programmed cell death, cell cycle arrest and suppression of cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro Studies of Garcinone B: Unveiling its Cytotoxic and Signaling Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Garcinone B, a xanthone derived from the mangosteen fruit (Garcinia mangostana), has garnered interest in the scientific community for its potential as an anti-cancer agent. This guide provides a comparative overview of the in vitro effects of this compound, focusing on its cytotoxic properties and its influence on key signaling pathways. We will explore the use of positive and negative controls to contextualize its activity and provide detailed experimental protocols for key assays.
Negative and Positive Controls for In Vitro Evaluation
In any in vitro study, the inclusion of appropriate controls is paramount for the accurate interpretation of results. For studies involving this compound, the following controls are commonly employed:
-
Negative Controls:
-
Untreated Cells: This group serves as a baseline to observe the normal growth and morphology of the cells under standard culture conditions.
-
Vehicle Control (DMSO): Since this compound is often dissolved in dimethyl sulfoxide (DMSO) for in vitro experiments, a vehicle control group treated with the same concentration of DMSO is essential to ensure that the observed effects are not due to the solvent.
-
-
Positive Controls: The choice of a positive control depends on the specific assay being performed. These well-characterized compounds with known mechanisms of action provide a benchmark against which the potency of this compound can be compared.
-
Cytotoxicity Assays: Doxorubicin, a widely used chemotherapeutic agent, is a common positive control to assess the cytotoxic potential of novel compounds.
-
Apoptosis Assays: Doxorubicin is also frequently used as a positive control to induce apoptosis.
-
Cell Cycle Analysis: Nocodazole, an agent that disrupts microtubule formation and induces a G2/M phase arrest, is a suitable positive control for cell cycle studies.
-
Anti-bacterial Assays: For studies investigating the antimicrobial properties of this compound, antibiotics such as chloramphenicol and vancomycin serve as effective positive controls[1].
-
Comparative Efficacy of this compound in Cytotoxicity Assays
The cytotoxic effect of this compound and its analogs, such as Garcinone E, has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cell growth.
| Compound | Cell Line | Assay | IC50 (µM) | Positive Control | Positive Control IC50 (µM) |
| Garcinone E | HEY (Ovarian Cancer) | MTT | 3.55 ± 0.35 | Not Reported | Not Reported |
| Garcinone E | A2780 (Ovarian Cancer) | MTT | 2.91 ± 0.50 | Not Reported | Not Reported |
| Garcinone E | A2780/Taxol (Ovarian Cancer) | MTT | 3.25 ± 0.13 | Not Reported | Not Reported |
Note: Data for direct comparison of this compound with a positive control in a single study is limited in the currently available literature. The table above presents data for the structurally similar compound, Garcinone E. Further studies are needed to establish a direct comparative IC50 value for this compound against standards like doxorubicin.
Induction of Apoptosis by Garcinone Analogs
Garcinone E has been shown to induce apoptosis in a dose-dependent manner in ovarian cancer cell lines.
| Compound | Cell Line | Concentration (µM) | % Apoptotic Cells |
| Garcinone E | HEY (Ovarian Cancer) | 1.25 | 10.07 |
| Garcinone E | HEY (Ovarian Cancer) | 2.5 | 21.57 |
| Garcinone E | HEY (Ovarian Cancer) | 5.0 | 36.47 |
| Garcinone E | A2780 (Ovarian Cancer) | 1.25 | 11.43 |
| Garcinone E | A2780 (Ovarian Cancer) | 2.5 | 14.43 |
| Garcinone E | A2780 (Ovarian Cancer) | 5.0 | 19.33 |
Experimental Protocols
MTT Assay for Cytotoxicity
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound, a positive control (e.g., doxorubicin), and a vehicle control (DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound, a positive control (e.g., doxorubicin), and a vehicle control for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Cell Cycle Analysis by Propidium Iodide Staining
This method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Cell Treatment: Treat cells with this compound, a positive control (e.g., nocodazole), and a vehicle control.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathway Modulation by this compound
This compound and its analogs have been implicated in the modulation of key signaling pathways involved in inflammation and cancer progression, notably the NF-κB and JNK pathways.
Inhibition of the NF-κB Signaling Pathway
Studies suggest that this compound can prevent the lipopolysaccharide (LPS)-induced stimulation of NF-κB-dependent transcription. This effect is potentially mediated through the inhibition of IκB kinase (IKK) activity, which is a crucial step in the canonical NF-κB activation pathway[2].
Caption: this compound inhibits the NF-κB pathway by potentially targeting the IKK complex.
Activation of the JNK Signaling Pathway
In vitro studies on the related compound Garcinone E suggest that its anticancer effects, including the induction of apoptosis and cell cycle arrest, are mediated by a reactive oxygen species (ROS)-dependent JNK signaling pathway[3][4]. The generation of ROS can lead to the activation of the JNK pathway, which in turn can trigger downstream events leading to programmed cell death.
Caption: this compound may induce apoptosis via a ROS-dependent activation of the JNK pathway.
Conclusion
This compound and its analogs demonstrate promising anti-cancer properties in vitro, including cytotoxicity and the induction of apoptosis. The modulation of the NF-κB and JNK signaling pathways appears to be central to its mechanism of action. However, to fully elucidate its therapeutic potential, further research is required to provide direct comparative data against established positive controls and to delineate the precise molecular targets of this compound within these critical cellular pathways. The experimental protocols and control strategies outlined in this guide provide a framework for conducting robust and reproducible in vitro evaluations of this promising natural compound.
References
- 1. ejournals.swu.ac.th [ejournals.swu.ac.th]
- 2. This compound reduces prostaglandin E2 release and NF-kappaB-mediated transcription in C6 rat glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Garcinone E triggers apoptosis and cell cycle arrest in human colorectal cancer cells by mediating a reactive oxygen species-dependent JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unraveling the Anti-Inflammatory Potential of Garcinone B: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Garcinone B, a xanthone derived from the mangosteen fruit (Garcinia mangostana), has garnered interest for its potential therapeutic properties, including its anti-inflammatory effects. This guide provides an independent verification of this compound's anti-inflammatory capabilities by comparing its performance with established anti-inflammatory agents, supported by available experimental data. We delve into its mechanism of action, quantitative comparisons, and detailed experimental protocols to offer a comprehensive resource for the scientific community.
Mechanism of Action: Targeting Key Inflammatory Pathways
This compound exerts its anti-inflammatory effects primarily through the inhibition of key signaling pathways involved in the inflammatory response. One of its main targets is the nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammatory gene expression. By preventing the activation of NF-κB, this compound can effectively reduce the transcription of pro-inflammatory mediators.[1]
Furthermore, this compound has been shown to inhibit the production of prostaglandin E2 (PGE2), a key mediator of inflammation and pain. This inhibition is achieved through the modulation of cyclooxygenase (COX) enzymes.[1]
Caption: Simplified signaling pathway of this compound's anti-inflammatory action.
Quantitative Comparison of Anti-Inflammatory Activity
Direct quantitative comparisons of this compound with standard anti-inflammatory drugs are limited in publicly available literature. However, data from studies on this compound and related xanthones provide valuable insights into its potency.
| Compound | Target | Assay System | IC50 / Inhibition | Reference |
| This compound | PGE2 Release | A23187-induced C6 glioma cells | ~30% inhibition at 10 µM | [1] |
| This compound | NF-κB Activation | LPS-induced C6 glioma cells | ~30% inhibition at 20 µM | [1] |
| γ-Mangostin | PGE2 Release | A23187-induced C6 glioma cells | ~5 µM | [2] |
| α-Mangostin | Nitric Oxide Production | LPS-stimulated RAW 264.7 cells | 12.4 µM | |
| γ-Mangostin | Nitric Oxide Production | LPS-stimulated RAW 264.7 cells | 10.1 µM | |
| Indomethacin | Granuloma Formation | Cotton pellet-induced in rats | 41.7% inhibition at 10 mg/kg | [3] |
| Dexamethasone | TNF-α Expression | Monocyte-macrophage culture | Effective suppression | [4] |
| Dexamethasone | IL-1β Expression | Monocyte-macrophage culture | Less effective suppression | [4] |
Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Detailed Experimental Protocols
To facilitate independent verification and further research, the following are detailed protocols for key experiments cited in the evaluation of this compound and related compounds.
Prostaglandin E2 (PGE2) Release Assay in C6 Rat Glioma Cells
This protocol is based on the methodology used to assess the inhibitory effect of xanthones on PGE2 release.
Caption: Experimental workflow for measuring PGE2 release.
Procedure:
-
Cell Culture: C6 rat glioma cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Plating: Cells are seeded into 24-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Pre-incubation: The culture medium is replaced with serum-free DMEM, and cells are pre-incubated with various concentrations of this compound or the vehicle (DMSO) for 1 hour.
-
Stimulation: Inflammation is induced by adding a calcium ionophore, such as A23187 (e.g., at a final concentration of 1 µM).
-
Incubation: The cells are incubated for a specific period (e.g., 6 hours) to allow for PGE2 production and release.
-
Supernatant Collection: The cell culture supernatant is collected and centrifuged to remove any cellular debris.
-
PGE2 Measurement: The concentration of PGE2 in the supernatant is quantified using a commercially available Prostaglandin E2 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: The percentage inhibition of PGE2 release by this compound is calculated relative to the vehicle-treated control.
NF-κB Reporter Assay in C6 Rat Glioma Cells
This assay is designed to measure the effect of this compound on NF-κB transcriptional activity.
Caption: Experimental workflow for NF-κB reporter assay.
Procedure:
-
Transfection: C6 glioma cells are transiently transfected with a reporter plasmid containing multiple copies of the NF-κB consensus sequence upstream of a luciferase reporter gene. A control plasmid (e.g., a β-galactosidase expression vector) is often co-transfected for normalization of transfection efficiency.
-
Plating: After transfection, cells are plated in multi-well plates and allowed to recover.
-
Pre-incubation: Cells are pre-treated with different concentrations of this compound or vehicle for 1 hour.
-
Stimulation: NF-κB activation is induced by treating the cells with lipopolysaccharide (LPS) (e.g., at 1 µg/mL).
-
Incubation: The cells are incubated for a period sufficient to allow for reporter gene expression (e.g., 6-8 hours).
-
Cell Lysis: The cells are washed with phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer.
-
Luciferase Assay: The luciferase activity in the cell lysates is measured using a luminometer following the addition of a luciferase substrate. The activity of the co-transfected control reporter is also measured.
-
Data Analysis: The NF-κB-dependent luciferase activity is normalized to the control reporter activity. The percentage inhibition by this compound is then calculated relative to the LPS-stimulated, vehicle-treated cells.
Conclusion
The available evidence suggests that this compound possesses anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway and the reduction of PGE2 production. While direct quantitative comparisons with established anti-inflammatory drugs are not yet widely available, the data from related xanthone compounds indicate a promising level of activity. Further research is warranted to establish a more comprehensive profile of this compound's anti-inflammatory efficacy, including head-to-head comparative studies with standard drugs and detailed dose-response analyses for a broader range of inflammatory markers. The experimental protocols provided in this guide offer a foundation for such future investigations, which will be crucial for determining the therapeutic potential of this compound in inflammatory conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of cyclooxygenase and prostaglandin E2 synthesis by gamma-mangostin, a xanthone derivative in mangosteen, in C6 rat glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the in vivo anti-inflammatory activity of a flavone glycoside from Cancrinia discoidea (Ledeb.) Poljak - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of different anti-inflammatory agents in suppressing the monocyte response to orthopedic particles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anticancer Efficacy of Garcinone B and Other Natural Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticancer efficacy of Garcinone B and other notable natural compounds. While research highlights the potential of this compound as an anticancer agent, comprehensive quantitative data remains limited. This document summarizes the available experimental data for this compound and provides a more detailed comparison of other well-researched natural compounds, including other xanthones from Garcinia mangostana, curcumin, resveratrol, and quercetin.
Comparative Efficacy: A Tabulated Summary
The following table summarizes the 50% inhibitory concentration (IC50) values of various natural compounds against a range of human cancer cell lines. This data, gathered from multiple studies, offers a quantitative comparison of their cytotoxic effects. It is important to note the variability in experimental conditions across different studies, which can influence IC50 values.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Xanthones | |||
| Garcinone C | CNE1 | 0.68 | [1] |
| CNE2 | 13.24 | [1] | |
| HK1 | 9.71 | [1] | |
| HONE1 | 8.99 | [1] | |
| Garcinone D | HT-29 | 2.3 | [2] |
| SKOV-3 | 27.27 | [3] | |
| HCT-116 | 44.3 | [3] | |
| Garcinone E | MDA-MB-231 | 8.95 | [4] |
| MCF-7 | 8.07 | [4] | |
| 4T1 | 1.21 | [4] | |
| HeLa | Proliferation significantly decreased at 16, 64, and 128 µM | [5] | |
| HepG2 | 15.8 - 16.7 | [6] | |
| HCT116 | 15.8 - 16.7 | [6] | |
| α-Mangostin | DLD-1 | Strongly inhibited cell growth at 5-20 µM | [7] |
| HT-29 | 1.7 | [2] | |
| β-Mangostin | DLD-1 | Strongly inhibited cell growth at 5-20 µM | [7] |
| HT-29 | 1.7 | [2] | |
| Gartanin | HT-29 | 9.1 | [2] |
| Curcumin | |||
| MCF-7 | 1.32 | [8] | |
| T47D | 2.07 | [8] | |
| MDA-MB-231 | 11.32 | [8] | |
| MDA-MB-468 | 18.61 | [8] | |
| HeLa | 404 (24h), 320 (48h) | [9] | |
| HepG2 | 236 (24h), 98.3 (48h) | [9] | |
| Resveratrol | |||
| MCF-7 | 51.18 | [10] | |
| HepG2 | 57.4 | [10] | |
| MDA-MB-231 | 144 | [11] | |
| HeLa | 200-250 (48h) | [12] | |
| SW480 | ~70-150 | [13] | |
| Quercetin | |||
| MCF-7 | 17.2 | [14] | |
| MDA-MB-468 | 23 | [14] | |
| HL-60 | 7.7 (96h) | [15] | |
| HCT116 | 5.79 | [16] | |
| MDA-MB-231 | 5.81 | [16] |
Note on this compound: While studies indicate that this compound induces apoptosis and inhibits proliferation in liver, breast, and colon cancer cell lines, specific IC50 values are not widely available in the reviewed literature.[17][18] This highlights a gap in the current research and underscores the need for further quantitative studies to accurately assess its comparative efficacy.
Key Anticancer Mechanisms and Signaling Pathways
The anticancer activity of these natural compounds is often attributed to their ability to induce programmed cell death (apoptosis) and halt the cell division cycle (cell cycle arrest).
Apoptosis Induction
Apoptosis is a crucial mechanism for eliminating cancerous cells. Many of the compared compounds trigger this process through the intrinsic (mitochondrial) pathway. This typically involves the release of cytochrome c from the mitochondria, leading to the activation of a cascade of caspase enzymes that execute cell death.
Caption: Intrinsic apoptosis pathway induced by natural compounds.
Cell Cycle Arrest
By interfering with the cell cycle, these compounds can prevent cancer cells from proliferating. This is often achieved by modulating the levels of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs), leading to arrest at specific phases of the cell cycle (e.g., G1, S, or G2/M).
Caption: Workflow of cell cycle arrest by natural compounds.
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of the anticancer efficacy of natural compounds.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, curcumin) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and untreated cancer cells
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and count the cells.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI dye.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
Apoptosis Detection by Western Blotting
Western blotting is used to detect the expression levels of key proteins involved in the apoptosis signaling pathway, such as caspases and members of the Bcl-2 family.
Materials:
-
Treated and untreated cancer cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bax, anti-Bcl-2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in lysis buffer, quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins.
Conclusion
References
- 1. The purple mangosteen (Garcinia mangostana): Defining the anticancer potential of selected xanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cytotoxic Metabolites from Pericarp of Garcinia mangostana - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 5. Garcinone-E exhibits anticancer effects in HeLa human cervical carcinoma cells mediated via programmed cell death, cell cycle arrest and suppression of cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New xanthones and cytotoxic constituents from Garcinia mangostana fruit hulls against human hepatocellular, breast, and colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Curcumin inhibits proliferation and promotes apoptosis of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.istanbul.edu.tr [cdn.istanbul.edu.tr]
- 10. Efficacy of resveratrol against breast cancer and hepatocellular carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resveratrol increases the sensitivity of breast cancer MDA-MB-231 cell line to cisplatin by regulating intrinsic apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. mdpi.com [mdpi.com]
- 15. Studies on the inhibitory effects of quercetin on the growth of HL-60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. One moment, please... [caringsunshine.com]
- 18. ejournals.swu.ac.th [ejournals.swu.ac.th]
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of natural compounds is paramount in the quest for novel therapeutics. This guide provides a comparative analysis of Garcinone B and its related xanthone derivatives, focusing on their anticancer and anti-inflammatory activities. By presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways, this document aims to facilitate a deeper understanding of the structural modifications that govern the biological efficacy of this promising class of compounds.
Xanthones, a class of polyphenolic compounds found abundantly in nature, particularly in the mangosteen fruit (Garcinia mangostana), have garnered significant attention for their diverse pharmacological properties.[1][2] Among these, this compound and its analogs have emerged as subjects of intensive research due to their potential as anticancer and anti-inflammatory agents.[3][4] The core xanthone scaffold, a dibenzo-γ-pyrone framework, allows for a variety of substitutions, primarily hydroxylation and prenylation, which profoundly influence the biological activity of these molecules.[1][5] This guide synthesizes experimental data to elucidate the SAR of this compound and its congeners.
Comparative Analysis of Cytotoxic Activity
The anticancer potential of this compound and related xanthones has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. The following tables summarize the cytotoxic activities of this compound and its analogs, providing a quantitative basis for SAR analysis.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | S. mutans | 0.25 (MIC) | [6] |
| L. acidophilus | 0.5 (MIC) | [6] | |
| Garcinone D | SKOV-3 (Ovarian) | 27.27 ± 2.41 | [7] |
| HCT-116 (Colon) | 44.3 ± 2.5 | [7] | |
| Garcinone E | HEY (Ovarian) | Potent (IC50 not specified) | [8] |
| Hepatocellular Carcinoma Cell Lines | Potent (IC50 not specified) | [9] | |
| α-Mangostin | HepG2 (Liver) | 28.1 ± 1.1 | [7] |
| DLD-1 (Colon) | < 20 | [10] | |
| β-Mangostin | HepG2 (Liver) | 31.9 ± 10.7 | [7] |
| HCT-116 (Colon) | 56.1 ± 2.5 | [7] | |
| γ-Mangostin | SK-BR-3 (Breast) | 4.97 | [8] |
Note: MIC (Minimum Inhibitory Concentration) is reported for antibacterial activity.
Structure-Activity Relationship Insights
The data reveals that the type, number, and position of functional groups on the xanthone skeleton are critical determinants of cytotoxic activity.[1] Prenyl groups, for instance, are often associated with enhanced anticancer effects. The presence of hydroxyl groups also plays a significant role, influencing the molecule's polarity and its ability to interact with biological targets.[5]
Anti-inflammatory Activity: Targeting Key Inflammatory Mediators
Chronic inflammation is a key factor in the development and progression of various diseases, including cancer. This compound and its analogs have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key signaling pathways and inflammatory mediators such as nuclear factor-kappa B (NF-κB) and prostaglandin E2 (PGE2).[4][11]
| Compound | Assay | Target/Cell Line | Activity/IC50 (µM) | Reference |
| This compound | PGE2 Release Assay | C6 Rat Glioma Cells | Reduction in PGE2 release | [11] |
| NF-κB Transcription | C6 Rat Glioma Cells | Prevention of LPS-induced stimulation | [11] | |
| α-Mangostin | NO Production | RAW 264.7 Cells | IC50: 12.4 | [12] |
| PGE2 Production | RAW 264.7 Cells | Reduction in PGE2 production | [12] | |
| γ-Mangostin | NO Production | RAW 264.7 Cells | IC50: 10.1 | [12] |
| PGE2 Production | RAW 264.7 Cells | Reduction in PGE2 production | [12] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section provides detailed methodologies for the key experiments cited in this guide.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the xanthone compounds and incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Anti-inflammatory Activity Assessment: NF-κB Luciferase Reporter Assay
This assay measures the activity of the NF-κB transcription factor, a key regulator of the inflammatory response.
Procedure:
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-responsive firefly luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Compound Treatment: After 24 hours, pre-treat the cells with the xanthone compounds for 1 hour.
-
Stimulation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), for 6-8 hours.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Prostaglandin E2 (PGE2) Release Assay
This enzyme immunoassay (EIA) quantifies the amount of PGE2, a key inflammatory mediator, released from cells.
Procedure:
-
Cell Culture and Treatment: Culture cells (e.g., RAW 264.7 macrophages) and pre-treat with xanthone compounds before stimulating with LPS.
-
Supernatant Collection: After the desired incubation period, collect the cell culture supernatant.
-
EIA Procedure: Perform the PGE2 EIA according to the manufacturer's instructions (e.g., using a competitive EIA kit). This typically involves adding the supernatant and a fixed amount of HRP-labeled PGE2 to a microplate pre-coated with an anti-PGE2 antibody.
-
Substrate Addition and Measurement: After incubation and washing steps, add a substrate solution and measure the absorbance at a specific wavelength (e.g., 450 nm).
-
Data Analysis: Calculate the concentration of PGE2 in the samples based on a standard curve.
Visualizing the Mechanism: Signaling Pathways and Experimental Logic
To further elucidate the relationships between the compounds, their biological targets, and the experimental methodologies, the following diagrams are provided.
Caption: Logical flow of structure-activity relationship analysis.
Caption: Inhibition of the NF-κB signaling pathway by xanthones.
Caption: General experimental workflow for evaluating xanthones.
References
- 1. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. ejournals.swu.ac.th [ejournals.swu.ac.th]
- 5. arborassays.com [arborassays.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The purple mangosteen (Garcinia mangostana): Defining the anticancer potential of selected xanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Garcinone E, a xanthone derivative, has potent cytotoxic effect against hepatocellular carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-Cancer Effects of Xanthones from Pericarps of Mangosteen [mdpi.com]
- 11. Luminescence-based in vivo monitoring of NF-κB activity through a gene delivery approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Gap: In Vitro Validation of In Silico Predictions for Garcinone B
A Comparative Guide for Researchers in Drug Discovery
The journey of a drug from a computer model to a clinical candidate is paved with rigorous validation. In silico predictions, while powerful for identifying promising compounds, must be substantiated by tangible experimental evidence. This guide provides a comparative analysis of the predicted and experimentally validated biological activities of Garcinone B, a xanthone derived from the mangosteen fruit (Garcinia mangostana). By presenting a side-by-side view of computational predictions and in vitro data, we aim to offer researchers, scientists, and drug development professionals a clear perspective on the translation of predictive models into laboratory results for this compound.
In Silico Predictions vs. In Vitro Reality: A Data-Driven Comparison
Computational studies have highlighted this compound as a molecule with significant therapeutic potential across several domains, including anticancer, anti-inflammatory, and antioxidant activities. The following tables summarize the key in silico predictions and the corresponding in vitro experimental findings, offering a quantitative comparison.
Anticancer Activity
In silico models often predict the anticancer potential of a compound by simulating its interaction with specific protein targets crucial for cancer cell survival and proliferation. These predictions are then tested in vitro using cytotoxicity assays on various cancer cell lines.
| In Silico Prediction | In Vitro Validation |
| Predicted Target(s) | Cell Line |
| High binding affinity to anti-apoptotic proteins and cell cycle regulators (Predicted) | HeLa (Cervical Cancer) |
| KB (Oral Epidermoid Carcinoma) | |
| BC-1 (Breast Cancer) | |
| NCI-H187 (Small Cell Lung Cancer) |
Anti-Inflammatory Activity
Molecular docking studies frequently point towards the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes and transcription factors such as NF-κB. In vitro assays then measure the compound's ability to reduce inflammatory markers in cell-based models.
| In Silico Prediction | In Vitro Validation |
| Predicted Target(s) | Assay |
| Inhibition of NF-κB signaling pathway[1] | NF-κB-mediated transcription in C6 rat glioma cells |
| Inhibition of COX enzymes, leading to reduced prostaglandin synthesis[2] | Prostaglandin E2 (PGE2) release in C6 rat glioma cells |
Antioxidant Activity
The antioxidant potential of a compound can be predicted based on its chemical structure and ability to donate electrons. This is validated in vitro using assays that measure the scavenging of free radicals.
| In Silico Prediction | In Vitro Validation |
| Predicted Mechanism | Assay |
| High radical scavenging potential due to phenolic structure (Predicted) | DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging |
Experimental Protocols: A Closer Look at the Methodology
To ensure the reproducibility and critical evaluation of the presented data, this section details the methodologies for the key in vitro experiments cited.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Culture: Cancer cell lines (e.g., HeLa, KB, BC-1, NCI-H187) are cultured in appropriate media and conditions (e.g., 37°C, 5% CO2).
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Anti-Inflammatory Activity: NF-κB Reporter Assay
This assay measures the activity of the NF-κB transcription factor.
-
Cell Line: A cell line (e.g., C6 rat glioma cells or HEK293 cells) is stably transfected with a reporter construct containing the luciferase gene under the control of an NF-κB response element.[3][4]
-
Treatment: The cells are pre-treated with this compound for a specific duration before being stimulated with an inflammatory agent like lipopolysaccharide (LPS).[1]
-
Lysis: After incubation, the cells are lysed to release the cellular components, including the luciferase enzyme.
-
Luciferase Assay: A luciferase substrate (luciferin) is added to the cell lysate.[3]
-
Luminescence Measurement: The light produced by the luciferase-catalyzed reaction is measured using a luminometer. A decrease in luminescence in this compound-treated cells compared to the control indicates inhibition of NF-κB activity.
Anti-Inflammatory Activity: Prostaglandin E2 (PGE2) ELISA
This enzyme-linked immunosorbent assay quantifies the amount of PGE2 released by cells.
-
Cell Culture and Treatment: C6 rat glioma cells are cultured and treated with this compound, followed by stimulation with a calcium ionophore like A23187 to induce PGE2 release.[2][5]
-
Sample Collection: The cell culture supernatant is collected.
-
ELISA Procedure: The supernatant is added to a microplate pre-coated with antibodies specific for PGE2. A competitive binding reaction occurs between the PGE2 in the sample and a known amount of enzyme-labeled PGE2 for a limited number of antibody binding sites.
-
Substrate Addition: A substrate for the enzyme is added, resulting in a color change.
-
Absorbance Measurement: The intensity of the color is measured using a microplate reader. The concentration of PGE2 in the sample is inversely proportional to the color intensity.
Antioxidant Activity: DPPH and ABTS Assays
These are common spectrophotometric assays for determining antioxidant capacity.
-
DPPH Assay:
-
A solution of the stable free radical DPPH is prepared.
-
This compound at various concentrations is added to the DPPH solution.
-
The mixture is incubated in the dark.
-
The absorbance is measured at a specific wavelength (e.g., 517 nm). A decrease in absorbance indicates the scavenging of the DPPH radical by this compound.
-
-
ABTS Assay:
-
The ABTS radical cation (ABTS•+) is generated by reacting ABTS with an oxidizing agent like potassium persulfate.
-
This compound at various concentrations is added to the ABTS•+ solution.
-
After a set incubation time, the absorbance is measured at a specific wavelength (e.g., 734 nm). A decrease in absorbance signifies the scavenging of the ABTS radical.
-
Visualizing the Path from Prediction to Validation
To better illustrate the concepts discussed, the following diagrams were created using the DOT language.
Caption: Workflow for validating in silico predictions with in vitro experiments.
Caption: Simplified NF-κB signaling pathway and points of inhibition by this compound.
References
- 1. Garcinol Regulates EMT and Wnt Signaling Pathways In Vitro and In Vivo, Leading to Anticancer Activity against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound reduces prostaglandin E2 release and NF-kappaB-mediated transcription in C6 rat glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Garcinone B and Doxorubicin in the Fight Against Cancer Cells
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity is relentless. This guide provides a detailed, data-driven comparison of Garcinone B, a xanthone derived from the mangosteen fruit, and Doxorubicin, a long-standing anthracycline antibiotic widely used in chemotherapy. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at their respective impacts on cancer cells.
While direct head-to-head experimental data for this compound is limited in publicly available research, we will utilize data from its closely related and well-studied counterpart, Garcinone E, as a proxy to draw meaningful comparisons with Doxorubicin. This approach allows for a substantive evaluation of a promising natural compound against a cornerstone of conventional cancer treatment.
Quantitative Analysis: Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values for Garcinone E and Doxorubicin across various cancer cell lines, as determined by the MTT assay. It is important to note that IC50 values can vary between experiments due to different cell lines, culture conditions, and assay durations.
| Cell Line | Drug | IC50 (µM) | Citation |
| Breast Cancer | |||
| MCF-7 | Garcinone E | 8.07 | [1] |
| Doxorubicin | 0.18 | [2] | |
| MDA-MB-231 | Garcinone E | 8.95 | [1] |
| Doxorubicin | Not specified | ||
| 4T1 | Garcinone E | 1.21 | [1] |
| Doxorubicin | Not specified | ||
| Ovarian Cancer | |||
| HEY | Garcinone E | Not specified | [3] |
| Doxorubicin | Not specified | ||
| A2780 | Garcinone E | Not specified | [3] |
| Doxorubicin | Not specified | ||
| A2780/Taxol | Garcinone E | Not specified | [3] |
| Doxorubicin | Not specified | ||
| Hepatocellular Carcinoma | |||
| HepG2 | Garcinone E | 15.8 - 16.7 | [4] |
| Doxorubicin | Not specified | ||
| Colorectal Cancer | |||
| HCT116 | Garcinone E | 15.8 - 16.7 | [4] |
| Doxorubicin | 0.2 | [2] | |
| Lung Cancer | |||
| A549 | Garcinone E | 5.4 | [2] |
| Doxorubicin | 0.6 | [2] |
Mechanisms of Action: A Tale of Two Compounds
This compound and Doxorubicin employ distinct strategies to induce cancer cell death. Doxorubicin, a well-characterized agent, primarily functions through DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and the generation of reactive oxygen species (ROS).
This compound, and by extension Garcinone E, appears to exert its anticancer effects through multiple pathways. Research indicates that it can induce apoptosis (programmed cell death) and disrupt cell cycle progression.[5] Mechanistic studies point to the involvement of caspase activation and the modulation of pro-apoptotic and anti-apoptotic proteins.[5] Furthermore, this compound has been shown to inhibit NF-κB-mediated transcription, a key pathway in inflammatory and cancer processes.[6] Garcinone E has been demonstrated to suppress the STAT6 signaling pathway, which is involved in immune regulation and cancer cell growth.[1]
Signaling Pathways
The following diagrams illustrate the known signaling pathways affected by Doxorubicin and the proposed pathways for this compound/E.
Experimental Protocols
To ensure transparency and reproducibility, the following sections detail the methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound/E or Doxorubicin. A control group receives medium with the vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with this compound/E or Doxorubicin at their respective IC50 concentrations for a predetermined time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. FITC and PI fluorescence are detected to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Cells are treated as described for the apoptosis assay and harvested.
-
Fixation: The cell pellet is resuspended in cold 70% ethanol and incubated at -20°C for at least 2 hours to fix the cells.
-
Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing Propidium Iodide (PI) and RNase A in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of PI.
Experimental Workflow Diagram
The following diagram outlines the general workflow for a comparative study of this compound and Doxorubicin.
Conclusion
This guide provides a comparative overview of this compound (represented by Garcinone E) and Doxorubicin, highlighting their differential effects on cancer cells. While Doxorubicin remains a potent and widely used chemotherapeutic, its significant side effects warrant the exploration of novel agents. This compound, a natural xanthone, demonstrates promising anticancer activity through distinct molecular mechanisms, including the induction of apoptosis and cell cycle arrest, potentially via modulation of the NF-κB and STAT6 signaling pathways.
The provided IC50 values suggest that while Doxorubicin is generally more potent at lower concentrations, Garcinone E exhibits significant cytotoxic effects across a range of cancer cell lines. Further direct comparative studies are essential to fully elucidate the therapeutic potential of this compound and to determine its efficacy and safety profile relative to established chemotherapeutic agents. The detailed experimental protocols and workflow diagrams included in this guide are intended to facilitate such future research endeavors.
References
- 1. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 2. mdpi.com [mdpi.com]
- 3. Garcinone E induces apoptosis and inhibits migration and invasion in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New xanthones and cytotoxic constituents from Garcinia mangostana fruit hulls against human hepatocellular, breast, and colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caringsunshine.com [caringsunshine.com]
- 6. This compound reduces prostaglandin E2 release and NF-kappaB-mediated transcription in C6 rat glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
confirming the anticariogenic activity of Garcinone B against Streptococcus mutans
A Comparative Guide to its Anticariogenic Activity Against Streptococcus mutans
Dental caries remains a significant global health issue, with the bacterium Streptococcus mutans identified as a primary etiological agent. This bacterium's ability to produce acids and form biofilms on tooth surfaces leads to enamel demineralization and cavity formation. The rising concern over antibiotic resistance has spurred research into natural alternatives for dental care. Garcinone B, a xanthone isolated from the pericarp of the mangosteen fruit (Garcinia mangostana), has emerged as a promising candidate, demonstrating potent antibacterial activity against key cariogenic bacteria.[1]
This guide provides a comparative analysis of this compound's efficacy against S. mutans, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Performance Comparison: this compound vs. Alternative Agents
This compound exhibits remarkable inhibitory and bactericidal effects on S. mutans at very low concentrations, outperforming several other natural compounds and holding its own against established antiseptics. The following table summarizes the antimicrobial efficacy of this compound in comparison to other agents.
| Compound | Type | Minimum Inhibitory Concentration (MIC) against S. mutans (μg/mL) | Minimum Bactericidal Concentration (MBC) / Bactericidal Effect (μg/mL) |
| This compound | Natural (Xanthone) | 0.25 [1][2] | 1.0 - 2.0 (Complete kill within 1 hour) [1][2] |
| α-Mangostin | Natural (Xanthone) | 12 (approx.) | Not explicitly stated, but inhibits key enzymes at 12-120 µmol·L⁻¹[3] |
| Macelignan | Natural (Lignan) | 3.9[1][2][4][5] | 7.8 (MBC)[6], 20 (Complete inactivation in 1 min)[1][2][4][5] |
| Phloretin | Natural (Flavonoid) | Inhibits growth dose-dependently[7][8][9] | Sub-MIC of 200 inhibits biofilm[10] |
| Arachidonic Acid | Natural (Fatty Acid) | 6.25 - 25 (depending on CO₂ levels)[11][12][13] | Not explicitly stated as MBC, but has bactericidal effects[13] |
| Chlorhexidine | Synthetic (Antiseptic) | ≤ 1.0 - 2.0[14][15] | 0.125 (MBC)[16] |
Key Experimental Findings for this compound
Beyond its potent bactericidal activity, this compound has been shown to disrupt other critical virulence factors of S. mutans:
-
Rapid Bactericidal Action: Time-kill assays demonstrate that this compound is not merely bacteriostatic but actively kills S. mutans. At a concentration of 1 μg/ml, it can achieve a significant reduction in bacterial viability, and at 2 μg/ml, it can completely eliminate the bacteria within just one hour.[1][2]
-
Alters Cell Surface Properties: this compound has been found to decrease the cell surface hydrophobicity of S. mutans.[1][2] This is a crucial finding, as cell surface hydrophobicity plays a major role in the initial adherence of bacteria to the tooth surface. By reducing hydrophobicity, this compound can potentially inhibit the first step in dental plaque formation.
-
Inhibition of Acid Production: Studies have also reported that this compound reduces the rate of acid production by S. mutans.[2] This is a key anticariogenic property, as the acid produced by the bacteria is directly responsible for the demineralization of tooth enamel.
Experimental Protocols
The following are detailed methodologies for the key experiments used to evaluate the anticariogenic properties of compounds like this compound.
Minimum Inhibitory and Bactericidal Concentration (MIC/MBC) Assay
This assay determines the lowest concentration of an agent required to inhibit visible growth (MIC) and to kill 99.9% of the bacteria (MBC). The broth microdilution method is standard.
-
Bacterial Preparation: S. mutans (e.g., ATCC 25175) is cultured in a suitable broth like Brain Heart Infusion (BHI) to reach the exponential growth phase. The culture is then diluted to a standardized concentration, typically 5 x 10⁵ CFU/mL.[17]
-
Serial Dilutions: The test compound (e.g., this compound) is serially diluted two-fold in a 96-well microtiter plate containing the growth medium.[18][19]
-
Inoculation and Incubation: The standardized bacterial suspension is added to each well. The plate includes a positive control (bacteria and medium, no compound) and a negative control (medium only).[20] The plate is then incubated at 37°C for 24 hours.[21]
-
MIC Determination: The MIC is identified as the lowest concentration of the compound in which no visible turbidity (bacterial growth) is observed.[17][22]
-
MBC Determination: To determine the MBC, an aliquot (e.g., 50-100 μL) from each well that showed no visible growth is sub-cultured onto an agar plate.[16][17] The plates are incubated for 24-48 hours. The MBC is the lowest concentration that results in no colony formation on the agar plate.[17][23]
Time-Kill Assay
This dynamic assay evaluates the rate at which an antibacterial agent kills a bacterial population over time.
-
Preparation: A standardized suspension of log-phase S. mutans (approx. 1 x 10⁵ CFU/mL) is prepared in a suitable broth.[23][24]
-
Exposure: The test compound is added to the bacterial suspension at specific concentrations (e.g., 1x, 2x, and 4x the MIC). A control tube with no compound is also included.[25]
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 24 hours), aliquots are drawn from each suspension.[23]
-
Quantification: The samples are serially diluted, plated on agar, and incubated. The number of viable colonies (CFU/mL) is counted after incubation.
-
Analysis: The results are plotted as log₁₀ CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log₁₀ (or 99.9%) reduction in CFU/mL from the initial inoculum.
Biofilm Inhibition Assay (Crystal Violet Method)
This assay quantifies the ability of a compound to prevent or disrupt biofilm formation.
-
Biofilm Formation: A diluted overnight culture of S. mutans is added to the wells of a 96-well microtiter plate. The test compound at various concentrations is added to the wells. The plate is incubated at 37°C for 24-48 hours to allow for biofilm formation.[26][27][28]
-
Washing: After incubation, the planktonic (free-floating) bacteria are removed by gently decanting the medium and washing the wells with phosphate-buffered saline (PBS).[26][29]
-
Staining: The remaining adherent biofilm is fixed (e.g., with ethanol or paraformaldehyde) and then stained with a 0.1% crystal violet solution for about 15 minutes.[26][27][30]
-
Solubilization: After washing away the excess stain, the crystal violet that has stained the biofilm is solubilized with a solvent, such as 33% glacial acetic acid.[26][27][28][30]
-
Quantification: The absorbance of the solubilized stain is measured using a microplate reader (e.g., at 575-595 nm).[26][29] The absorbance is proportional to the amount of biofilm formed.
Cell Surface Hydrophobicity Assay
This assay measures changes in the bacterial cell surface properties, which are critical for adhesion.
-
Bacterial Preparation: S. mutans is grown to the mid-exponential phase, harvested by centrifugation, and washed twice with a buffer (e.g., PBS).[31][32]
-
Initial Absorbance: The washed bacteria are resuspended in a buffer to a specific optical density (OD) at a given wavelength (e.g., 400 nm or 600 nm). This initial absorbance (A₀) is recorded.[31]
-
Hydrocarbon Phase Interaction: A hydrocarbon, such as hexadecane or toluene, is added to the bacterial suspension.[32][33][34] The mixture is vortexed vigorously for a few minutes to facilitate the partitioning of hydrophobic cells into the hydrocarbon phase.
-
Phase Separation: The mixture is allowed to stand for a period to allow the aqueous and hydrocarbon phases to separate completely.
-
Final Absorbance: The absorbance of the lower, aqueous phase (A₁) is measured again.[31]
-
Calculation: The percentage of hydrophobicity is calculated using the formula: % Hydrophobicity = [(A₀ - A₁) / A₀] x 100. A decrease in the absorbance of the aqueous phase indicates that bacteria have moved to the hydrocarbon phase, signifying a hydrophobic cell surface.
Visualized Workflow and Pathways
The following diagrams illustrate the general experimental workflow for assessing anticariogenic compounds and the proposed mechanism of action for agents that disrupt S. mutans virulence.
Caption: Experimental workflow for evaluating anticariogenic compounds.
Caption: Targeted signaling pathways for anticariogenic agents.
References
- 1. Anticariogenic activity of macelignan isolated from Myristica fragrans (nutmeg) against Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 3. Antimicrobial actions of α-mangostin against oral streptococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. Antibacterial Activity of Myristica fragrans against Oral Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of biofilm formation and virulence factors of cariogenic oral pathogen Streptococcus mutans by natural flavonoid phloretin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Anti-bacterial and anti-biofilm activities of arachidonic acid against the cariogenic bacterium Streptococcus mutans [frontiersin.org]
- 12. Anti-bacterial and anti-biofilm activities of arachidonic acid against the cariogenic bacterium Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-bacterial and anti-biofilm activities of arachidonic acid against the cariogenic bacterium Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro susceptibility of Streptococcus mutans to chlorhexidine and six other antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chlorhexidine susceptibilities of mutans streptococcal serotypes and ribotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. drmaryamhajiahmadi.com [drmaryamhajiahmadi.com]
- 17. tandfonline.com [tandfonline.com]
- 18. mdpi.com [mdpi.com]
- 19. Inhibitory Effects of Administration of Curcumin Against on Streptococcus Mutans: In vitro and In vivo Studies [jmchemsci.com]
- 20. actascientific.com [actascientific.com]
- 21. journals.asm.org [journals.asm.org]
- 22. ujpronline.com [ujpronline.com]
- 23. cellmolbiol.org [cellmolbiol.org]
- 24. Targeted Killing of Streptococcus mutans by a Pheromone-Guided “Smart” Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Time-kill behavior against eight bacterial species and cytotoxicity of antibacterial monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Frontiers | Inhibition of Streptococcus mutans biofilm formation and virulence by natural extract Stevioside [frontiersin.org]
- 27. Biofilm formation by Streptococcus mutans and its inhibition by green tea extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. Inhibition of Biofilm Formation and Virulence Factors of Cariogenic Oral Pathogen Streptococcus mutans by Shikimic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Inhibition of Steptococcus mutans biofilm formation by extracts of Tenacibaculum sp. 20J, a bacterium with wide-spectrum quorum quenching activity - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. In vitro study of Streptococcus mutans adhesion on composite resin coated with three surface sealants - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Hydrophobicity test in mutans streptococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. actaodontologicalat.com [actaodontologicalat.com]
A Comparative Analysis of Garcinone B Extraction Methods
For researchers, scientists, and drug development professionals, the efficient extraction of bioactive compounds is a critical first step in the journey from natural product to therapeutic agent. Garcinone B, a xanthone found in the pericarp of the mangosteen fruit (Garcinia mangostana), has garnered significant interest for its potential anti-inflammatory, antioxidant, and anticancer properties. This guide provides a comparative analysis of various methods for extracting this compound, offering a comprehensive overview of their performance, supported by available experimental data.
Performance Comparison of Extraction Methods
The selection of an appropriate extraction method is paramount to maximizing the yield and purity of this compound while minimizing processing time and environmental impact. This section compares conventional and modern techniques, summarizing their effectiveness based on published literature. While direct comparative studies quantifying this compound for every method are limited, data on total xanthone or α-mangostin (a major xanthone in mangosteen) extraction serves as a valuable proxy for evaluating efficiency.
| Extraction Method | Key Parameters | Yield of Total Xanthones (mg/g dry weight) | Purity | Extraction Time | Advantages | Disadvantages |
| Maceration | Solvent: 95% Ethanol; Time: 2 hours | 0.0565[1] | Low | Long (hours to days) | Simple, low-cost setup | Time-consuming, lower efficiency |
| Soxhlet Extraction | Solvent: 80% Ethanol; Temperature: 33°C; Time: 2 hours | 0.1221[1] | Moderate | Long (hours) | Continuous extraction, higher yield than maceration | Requires large solvent volumes, potential thermal degradation |
| Ultrasonic-Assisted Extraction (UAE) | Solvent: 80% Ethanol; Temperature: 33°C; Time: 0.5 hours | 0.1760[1] | Moderate to High | Short (minutes to hours) | Fast, efficient, reduced solvent consumption | Requires specialized equipment |
| Microwave-Assisted Extraction (MAE) | Solvent: 60% Ethanol; Power: 600 W; Time: 5 minutes | ~46.62 (as α-mangostin equivalent/g crude extract) | Moderate to High | Very Short (minutes) | Extremely fast, high throughput, reduced solvent use | Requires specialized microwave equipment |
| Supercritical Fluid Extraction (SFE) | Solvent: CO₂ with ethanol as co-solvent | Data for α-mangostin suggests high efficiency | High | Moderate (hours) | "Green" solvent, high selectivity, pure extracts | High initial equipment cost, complex operation |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following sections outline the general experimental protocols for the key extraction methods discussed.
Maceration
Maceration is a simple and widely used technique for extracting thermolabile compounds.
Protocol:
-
Preparation of Plant Material: The pericarp of Garcinia mangostana is dried and ground into a fine powder.
-
Extraction: A known weight of the powdered pericarp is placed in a sealed container with a suitable solvent (e.g., 95% ethanol) at a specific solid-to-solvent ratio.
-
Incubation: The mixture is allowed to stand at room temperature for an extended period (typically 24-72 hours), with occasional agitation to enhance extraction.
-
Filtration: The mixture is filtered to separate the extract from the solid plant material.
-
Concentration: The solvent is evaporated from the extract, often under reduced pressure, to yield the crude this compound extract.
Soxhlet Extraction
This continuous extraction method provides a higher yield than maceration by repeatedly washing the plant material with fresh, heated solvent.
Protocol:
-
Preparation of Plant Material: Dried and powdered mangosteen pericarp is placed in a thimble.
-
Apparatus Setup: The thimble is placed in a Soxhlet extractor, which is then fitted with a condenser and a flask containing the extraction solvent (e.g., 80% ethanol).
-
Extraction: The solvent is heated to its boiling point. The solvent vapor travels up to the condenser, where it liquefies and drips back onto the plant material in the thimble. Once the thimble is full, the solvent containing the extracted compounds is siphoned back into the flask. This cycle is repeated for several hours.
-
Concentration: After extraction, the solvent is evaporated to obtain the crude extract.
Ultrasonic-Assisted Extraction (UAE)
UAE utilizes high-frequency sound waves to disrupt cell walls and enhance mass transfer, leading to faster and more efficient extraction.
Protocol:
-
Preparation of Mixture: A specific amount of powdered mangosteen pericarp is mixed with an appropriate solvent (e.g., 80% ethanol) in a flask.
-
Sonication: The flask is placed in an ultrasonic bath or an ultrasonic probe is immersed in the mixture. The mixture is subjected to ultrasonic waves at a specified frequency and power for a set duration (e.g., 30 minutes). The temperature is often controlled during this process.
-
Separation: The extract is separated from the solid residue by filtration or centrifugation.
-
Concentration: The solvent is removed from the extract to yield the crude product.
Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to heat the solvent and plant material, leading to a rapid extraction process.
Protocol:
-
Sample Preparation: Powdered mangosteen pericarp is mixed with a suitable solvent (e.g., 60% ethanol) in a microwave-safe extraction vessel.
-
Microwave Irradiation: The vessel is placed in a microwave extraction system and irradiated at a specific power (e.g., 600 W) and for a short duration (e.g., 5 minutes).
-
Cooling and Filtration: After irradiation, the vessel is cooled, and the extract is filtered to remove the solid plant material.
-
Concentration: The solvent is evaporated to obtain the crude this compound extract.
Experimental and Signaling Pathway Visualizations
To further elucidate the processes and mechanisms discussed, the following diagrams have been generated using Graphviz.
This compound exerts its biological effects by modulating various cellular signaling pathways. One of the key pathways it influences is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a central role in inflammation and cancer.
Furthermore, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for anticancer drug development. The intrinsic apoptosis pathway is a key mechanism through which this compound exerts its cytotoxic effects.
References
Safety Operating Guide
Proper Disposal of Garcinone B: A Guide for Laboratory Professionals
Effective management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for Garcinone B, a naturally occurring xanthone derivative utilized in research.
Due to the limited availability of specific safety and disposal information for this compound, a cautious approach grounded in established laboratory waste management principles is essential. This guide offers procedural steps and a decision-making framework to assist researchers, scientists, and drug development professionals in handling this compound waste responsibly.
Waste Characterization and Hazard Assessment
Key Considerations:
-
Assume Unknown Hazard: Until a comprehensive hazard assessment is available, this compound waste should be handled as chemical waste.
-
Consult Institutional Guidelines: Always adhere to your institution's specific chemical hygiene and waste management plans.
-
Segregation is Key: Do not mix this compound waste with general laboratory trash or other waste streams without proper characterization.
Step-by-Step Disposal Procedures
The following steps outline a safe and compliant method for disposing of this compound and materials contaminated with it.
Step 1: Segregation of Waste
Proper segregation at the point of generation is the most critical step in safe waste management.
-
Solid Waste:
-
Collect unused or expired pure this compound, and any lab consumables contaminated with it (e.g., weighing paper, gloves, pipette tips, vials) in a designated, leak-proof container.
-
This container should be clearly labeled as "this compound Solid Waste."
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, sealed, and compatible liquid waste container.
-
The container must be labeled "this compound Liquid Waste" and should indicate the solvent(s) used.
-
Never dispose of this compound solutions down the drain.
-
Step 2: Containerization and Labeling
Proper containerization and labeling prevent accidental exposures and ensure correct handling by waste management personnel.
-
Containers: Use containers that are chemically resistant to the waste they hold. Ensure containers are in good condition and can be securely sealed.
-
Labeling: All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste" (or as required by your institution).
-
The full chemical name: "this compound."
-
The approximate concentration and quantity of the waste.
-
The date of accumulation.
-
The name of the principal investigator or laboratory contact.
-
Step 3: Storage
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Location: The storage area should be away from general traffic and incompatible chemicals.
-
Secondary Containment: It is best practice to store liquid waste containers in secondary containment to prevent spills.
-
Closure: Keep waste containers closed at all times, except when adding waste.
Step 4: Disposal Request
Once the waste container is full or ready for disposal, follow your institution's procedures for chemical waste pickup.
-
Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office.
-
Provide Information: Be prepared to provide all the information from the waste label to the disposal personnel.
Experimental Protocols
Currently, there are no established experimental protocols specifically for the chemical neutralization or degradation of this compound for disposal purposes. Therefore, reliance on professional hazardous waste disposal services is the recommended and safest course of action.
Quantitative Data
No quantitative data regarding disposal parameters, such as concentration limits for drain disposal or specific treatment efficiencies, are available for this compound. The precautionary principle of treating it as chemical waste should be followed.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for making decisions regarding the disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
By adhering to these guidelines, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound waste, thereby fostering a culture of safety and compliance.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
